molecular formula C10H11ClN2O2 B1351050 6-Morpholinonicotinoyl Chloride CAS No. 313350-36-6

6-Morpholinonicotinoyl Chloride

Cat. No.: B1351050
CAS No.: 313350-36-6
M. Wt: 226.66 g/mol
InChI Key: CUYODHVYKUWKCO-UHFFFAOYSA-N
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Description

6-Morpholinonicotinoyl Chloride is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Morpholinonicotinoyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Morpholinonicotinoyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-morpholin-4-ylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-10(14)8-1-2-9(12-7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYODHVYKUWKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380098
Record name 6-Morpholinonicotinoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313350-36-6
Record name 6-Morpholinonicotinoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Morpholinonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for obtaining 6-morpholinonicotinoyl chloride, a key building block in modern medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of 6-Morpholinonicotinoyl Chloride

6-Morpholinonicotinoyl chloride and its derivatives are integral components in the synthesis of a wide array of pharmacologically active molecules. The morpholine moiety is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability. The nicotinoyl scaffold, a substituted pyridine ring, is a versatile pharmacophore present in numerous approved drugs. The combination of these two structural features in 6-morpholinonicotinoyl chloride makes it a valuable intermediate for the development of novel therapeutics targeting a range of diseases.

This guide will explore the two most logical and scientifically sound synthetic routes to this target molecule, providing detailed protocols and expert insights to ensure reproducibility and high purity of the final product.

Synthetic Strategy Overview: Two Convergent Pathways

The synthesis of 6-morpholinonicotinoyl chloride can be approached via two primary retrosynthetic pathways. The choice between these routes may depend on the availability of starting materials, scalability, and the specific purity requirements of the final compound.

Pathway A involves the initial formation of the morpholine-substituted nicotinic acid, followed by the conversion of the carboxylic acid to the desired acid chloride.

Pathway B follows a more direct approach where a pre-formed acid chloride on the nicotinic acid backbone reacts with morpholine to yield the final product.

G cluster_0 Synthetic Pathways A Pathway A: Build the Ring Substitution First B Pathway B: Acylation as the Final Step Target 6-Morpholinonicotinoyl Chloride Target->A Target->B

Caption: Overview of the two primary synthetic strategies for 6-morpholinonicotinoyl chloride.

Pathway A: Synthesis via 6-Morpholinonicotinic Acid

This pathway is a robust and often preferred method due to the stability of the intermediate, 6-morpholinonicotinic acid, which can be purified to a high degree before the final, moisture-sensitive chlorination step.

Step 1: Synthesis of 6-Chloronicotinic Acid

The journey begins with a suitable precursor, 6-chloronicotinic acid. A common and industrially viable method for its preparation is the oxidation of 2-chloro-5-methylpyridine.[1] This transformation can be achieved using strong oxidizing agents, though milder, more environmentally benign methods employing catalytic oxygen are also reported.[1]

Step 2: Synthesis of 6-Morpholinonicotinic Acid

The core of this pathway lies in the nucleophilic aromatic substitution of the chlorine atom on the pyridine ring with morpholine. To facilitate this reaction and avoid side reactions with the carboxylic acid group, it is often advantageous to first protect the carboxylic acid as an ester.

Experimental Protocol: Esterification, Nucleophilic Substitution, and Hydrolysis

  • Esterification of 6-Chloronicotinic Acid:

    • To a solution of 6-chloronicotinic acid in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the methyl 6-chloronicotinate with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.

  • Nucleophilic Aromatic Substitution with Morpholine:

    • Dissolve the methyl 6-chloronicotinate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add an excess of morpholine (typically 2-3 equivalents) to the solution.

    • Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture and pour it into water.

    • Extract the product, methyl 6-morpholinonicotinate, with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude morpholine-substituted ester.

  • Hydrolysis to 6-Morpholinonicotinic Acid:

    • Dissolve the crude methyl 6-morpholinonicotinate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide.

    • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5 to precipitate the 6-morpholinonicotinic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

G A 6-Chloronicotinic Acid B Methyl 6-Chloronicotinate A->B Esterification (MeOH, H+) C Methyl 6-Morpholinonicotinate B->C Nucleophilic Aromatic Substitution (Morpholine, Heat) D 6-Morpholinonicotinic Acid C->D Hydrolysis (NaOH, then H+)

Caption: Workflow for the synthesis of 6-morpholinonicotinic acid.

Step 3: Conversion to 6-Morpholinonicotinoyl Chloride

The final step in this pathway is the conversion of the carboxylic acid to the highly reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2]

Experimental Protocol: Chlorination with Thionyl Chloride

  • CAUTION: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 6-morpholinonicotinic acid.

    • Slowly add an excess of thionyl chloride (neat or in an inert solvent like dichloromethane or toluene).

    • A catalytic amount of DMF can be added to accelerate the reaction.

    • Gently heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases.

    • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap to protect the vacuum pump.

    • The resulting crude 6-morpholinonicotinoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by distillation under high vacuum or by crystallization.

Parameter Value
Starting Material 6-Morpholinonicotinic Acid
Reagent Thionyl Chloride (SOCl₂)
Solvent (optional) Dichloromethane, Toluene
Reaction Temperature Reflux
Reaction Time 1-3 hours

Table 1: Typical reaction conditions for the chlorination of 6-morpholinonicotinic acid.

Pathway B: Direct Amination of 6-Chloronicotinoyl Chloride

This pathway offers a more convergent approach, where the reactive acid chloride is prepared first and then reacted with morpholine. The main challenge of this route is the handling of the relatively unstable 6-chloronicotinoyl chloride.

Step 1: Synthesis of 6-Chloronicotinoyl Chloride

This intermediate is prepared from 6-chloronicotinic acid using a standard chlorinating agent. A well-documented procedure utilizes phosphorus oxychloride and phosphorus pentachloride.[3]

Experimental Protocol: Preparation of 6-Chloronicotinoyl Chloride

  • CAUTION: This reaction involves corrosive and moisture-sensitive reagents. It must be conducted in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

    • In a round-bottom flask, combine 6-chloronicotinic acid, phosphorus oxychloride, and phosphorus pentachloride.[3]

    • Slowly heat the mixture with stirring.

    • Once the initial reaction subsides, increase the temperature to reflux and maintain for 1-2 hours.[3]

    • After cooling, remove the volatile components under reduced pressure.

    • The crude 6-chloronicotinoyl chloride is often obtained as a solid and can be purified by distillation or crystallization.

Step 2: Reaction of 6-Chloronicotinoyl Chloride with Morpholine

This is a standard acylation reaction where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[4][5]

Experimental Protocol: Acylation of Morpholine

  • Dissolve 6-chloronicotinoyl chloride in a dry, aprotic solvent such as dichloromethane, tetrahydrofuran, or acetonitrile.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of morpholine (at least 2 equivalents to act as both nucleophile and base, or 1 equivalent of morpholine and 1 equivalent of a non-nucleophilic base like triethylamine).

  • Slowly add the morpholine solution to the stirred solution of the acid chloride, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, the reaction mixture can be worked up by washing with water and a mild aqueous acid to remove excess morpholine and the amine hydrochloride salt.

  • The organic layer is then dried and concentrated to yield the crude 6-morpholinonicotinoyl chloride. Further purification can be achieved by column chromatography or recrystallization.

G A 6-Chloronicotinic Acid B 6-Chloronicotinoyl Chloride A->B Chlorination (POCl3, PCl5) C 6-Morpholinonicotinoyl Chloride B->C Acylation (Morpholine, Base)

Sources

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Morpholinonicotinoyl Chloride: Properties, Reactivity, and Synthetic Applications

Abstract

6-Morpholinonicotinoyl chloride is a substituted acyl chloride derivative of nicotinic acid, featuring a morpholine moiety at the 6-position of the pyridine ring. While not extensively characterized in mainstream academic literature, this compound serves as a valuable bifunctional building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its utility stems from the reactive acyl chloride group, which readily participates in acylation reactions, and the tertiary amine of the morpholine ring, which can influence solubility and downstream chemical modifications. This guide provides a comprehensive overview of its known chemical properties, predicted reactivity based on first principles, and practical considerations for its use in a research and development setting. We consolidate available data from chemical suppliers and patent literature to offer a foundational understanding for researchers and drug development professionals.

Chemical Identity and Core Physicochemical Properties

6-Morpholinonicotinoyl chloride is a solid at room temperature, valued for its role as a precursor in multi-step organic syntheses. Its identity is defined by the following key parameters:

PropertyValueSource
IUPAC Name 6-morpholino-3-pyridinecarbonyl chloride
CAS Number 24339-61-7
Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
Canonical SMILES C1COCCN1C2=CC=C(C=N2)C(=O)Cl
Physical Form Solid (Typical)Supplier Data
Purity Typically >95%Supplier Data
Structural Diagram

The structure combines a pyridine core, a reactive acyl chloride at the 3-position, and a morpholine substituent at the 6-position.

Caption: Chemical structure of 6-Morpholinonicotinoyl chloride.

Reactivity, Stability, and Handling

Reactivity Profile

The primary driver of 6-Morpholinonicotinoyl chloride's reactivity is the acyl chloride functional group . This group is a highly effective acylating agent due to the electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl oxygen, which renders the carbonyl carbon highly electrophilic.

Key Reactions:

  • Nucleophilic Acyl Substitution: It will react readily with a wide range of nucleophiles. This is the cornerstone of its synthetic utility.

    • With Alcohols: Forms esters.

    • With Amines: Forms amides. This is a very common application, as seen in the synthesis of various bioactive molecules.

    • With Water: Hydrolyzes to form the corresponding carboxylic acid (6-morpholinonicotinic acid). This reaction is often undesirable and necessitates careful handling under anhydrous conditions.

The pyridine ring itself is relatively electron-deficient, which deactivates it towards electrophilic aromatic substitution. The morpholine group, being an amino substituent, is an activating group, but the primary reactivity of the molecule remains at the acyl chloride site.

Stability and Storage

Due to its high reactivity with water, 6-Morpholinonicotinoyl chloride is moisture-sensitive . Exposure to atmospheric humidity will lead to rapid hydrolysis, degrading the starting material and producing hydrochloric acid as a byproduct.

Recommended Storage Protocol:

  • Container: Store in a tightly sealed, airtight container. A bottle with a PTFE-lined cap is ideal.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen) to displace moisture and oxygen.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended to slow down any potential decomposition pathways.

  • Location: Keep away from incompatible materials, particularly bases, strong oxidizing agents, and protic solvents (alcohols, water).

Safe Handling Procedures

As with all acyl chlorides, proper personal protective equipment (PPE) is mandatory.

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Respiratory Protection: Handle only in a well-ventilated fume hood to avoid inhalation of vapors, which can be corrosive.

  • Skin Protection: Wear a lab coat and ensure no skin is exposed.

Spill & Waste Management:

  • In case of a spill, do not use water. Neutralize cautiously with a weak base like sodium bicarbonate and absorb with an inert material (e.g., vermiculite).

  • Waste should be disposed of according to institutional and local regulations for reactive chemical waste.

Synthetic Applications and Methodologies

The principal application of 6-Morpholinonicotinoyl chloride is as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. It is often used to introduce the "6-morpholinonicotinoyl" moiety into a target structure.

Example Application: Synthesis of Kinase Inhibitors

Patent literature describes the use of 6-Morpholinonicotinoyl chloride in the synthesis of compounds targeting protein kinases, which are crucial in cell signaling pathways. In these syntheses, the compound is used to form a critical amide bond with an amine-containing core structure.

General Experimental Protocol: Amide Bond Formation

This protocol outlines a self-validating, generalized procedure for the acylation of a primary or secondary amine with 6-Morpholinonicotinoyl chloride.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an argon atmosphere, add the amine substrate (1.0 eq) and an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

    • Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Addition of Base:

    • Add a non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.2-1.5 eq). The base acts as a scavenger for the HCl byproduct generated during the reaction, preventing the protonation of the starting amine.

  • Addition of Acyl Chloride:

    • Dissolve 6-Morpholinonicotinoyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent.

    • Add the acyl chloride solution dropwise to the cooled amine/base mixture over 10-15 minutes. A slow addition rate is key to maintaining temperature control.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. The appearance of a new, typically less polar spot (the amide product) and the disappearance of the amine spot indicates reaction completion.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to obtain the pure amide.

Workflow Visualization

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Acylation Reaction cluster_analysis 3. Monitoring & Workup prep_amine Dissolve Amine (1.0 eq) in Anhydrous Solvent cool Cool to 0 °C prep_amine->cool add_base Add Base (e.g., TEA, 1.2 eq) cool->add_base add_acyl Add Acyl Chloride Solution Dropwise at 0 °C add_base->add_acyl prep_acyl Dissolve 6-Morpholinonicotinoyl Chloride (1.1 eq) in Anhydrous Solvent prep_acyl->add_acyl warm_stir Warm to RT, Stir 2-16h monitor Monitor by TLC/LC-MS warm_stir->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Isolated Amide Product purify->product

Caption: Generalized workflow for amide synthesis using 6-Morpholinonicotinoyl chloride.

Conclusion

6-Morpholinonicotinoyl chloride is a specialized reagent whose value lies in its predictable and efficient reactivity as an acylating agent. While detailed characterization data is not abundant, its behavior can be reliably inferred from the fundamental principles of organic chemistry governing its functional groups. For the medicinal or synthetic chemist, it offers a straightforward method for incorporating the 6-morpholinopyridine-3-carbonyl scaffold into target molecules. Success in its application hinges on a disciplined approach to handling, specifically the rigorous exclusion of moisture and the controlled execution of nucleophilic substitution reactions.

References

  • 6-Morpholinonicotinoyl chloride - PubChem, National Center for Biotechnology Information. [Link]

  • WO2013143211A1 - Substituted pyrazolo [1, 5-a] pyrimidine compounds and use thereof - Google P

A Comprehensive Technical Guide to 6-Morpholinonicotinoyl Chloride (CAS 313350-36-6): A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Among these, heterocyclic scaffolds have proven to be exceptionally valuable. 6-Morpholinonicotinoyl chloride, identified by CAS number 313350-36-6, has emerged as a critical intermediate, particularly in the synthesis of targeted therapies such as protein kinase inhibitors. The intrinsic properties of its constituent parts—the reactive acyl chloride, the versatile pyridine core, and the pharmacologically favorable morpholine moiety—combine to create a powerful tool for drug development professionals.

The morpholine ring is widely recognized as a "privileged structure" in drug discovery, often incorporated to enhance aqueous solubility, confer metabolic stability, and establish crucial hydrogen bonding interactions with biological targets.[1][2][3] When attached to a pyridine scaffold, it forms the 6-morpholinopyridine core, a motif present in numerous potent and selective kinase inhibitors. This guide provides an in-depth technical overview of 6-Morpholinonicotinoyl chloride, covering its physicochemical properties, a validated synthetic pathway, core reactivity, and strategic applications in the synthesis of kinase inhibitors, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Structural Elucidation

6-Morpholinonicotinoyl chloride is a solid at room temperature, valued for its defined structure that provides a reliable starting point for complex molecular construction.[][5] Its key properties are summarized below.

PropertyValueReference
CAS Number 313350-36-6[][6]
IUPAC Name 6-morpholin-4-ylpyridine-3-carbonyl chloride[][6]
Synonyms 6-Morpholinonicotinoyl chloride, 6-(4-Morpholino)nicotinoyl chloride[]
Molecular Formula C₁₀H₁₁ClN₂O₂[][6]
Molecular Weight 226.66 g/mol [][6]
Melting Point 122-124 °C[]
Boiling Point 400.9 °C at 760 mmHg (Predicted)[]
Density 1.314 g/cm³ (Predicted)[]
SMILES C1COCCN1C2=NC=C(C=C2)C(=O)Cl[][6]
Structural Analysis

The molecule's utility is derived from its three key components:

  • Acyl Chloride: A highly reactive electrophilic group that readily undergoes nucleophilic acyl substitution. This functionality is the primary site of reaction for coupling the building block to other molecules, most commonly amines, to form stable amide bonds.

  • Pyridine Ring: A rigid aromatic core that serves as a scaffold, properly orienting the morpholine and the substituent attached via the acyl chloride. The nitrogen atom in the ring influences the electronic properties of the scaffold.

  • Morpholine Moiety: This saturated heterocycle is a cornerstone of its pharmacological relevance. The oxygen atom is an excellent hydrogen bond acceptor, a feature critical for interaction with the hinge region of many kinase active sites.[5] Furthermore, the morpholine group generally improves the pharmacokinetic profile of a drug candidate.[2]

Caption: Figure 1. Chemical Structure of 6-Morpholinonicotinoyl chloride.

Synthesis and Purification

6-Morpholinonicotinoyl chloride is not typically synthesized in a single step but is prepared from commercially available precursors. A common and reliable laboratory-scale synthesis involves a two-step process starting from 6-chloronicotinic acid.

Proposed Synthetic Pathway
  • Step 1: Nucleophilic Aromatic Substitution. 6-Chloronicotinic acid is reacted with morpholine. The morpholine nitrogen acts as a nucleophile, displacing the chloride at the 6-position of the pyridine ring. This reaction is often performed at elevated temperatures in a suitable solvent.

  • Step 2: Acid Chloride Formation. The resulting 6-morpholinonicotinic acid is converted to the target acyl chloride. This is a standard transformation achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of dimethylformamide (DMF). This step must be performed under anhydrous conditions to prevent hydrolysis of the product.

G Figure 2. Proposed two-step synthesis workflow. Start 6-Chloronicotinic Acid Intermediate 6-Morpholinonicotinic Acid Start->Intermediate Step 1: SNAr Reagent1 Morpholine High Temperature Reagent1->Intermediate Product 6-Morpholinonicotinoyl chloride (CAS 313350-36-6) Intermediate->Product Step 2: Chlorination Reagent2 SOCl₂ or (COCl)₂ cat. DMF, Anhydrous Reagent2->Product

Caption: Figure 2. Proposed two-step synthesis workflow.

Detailed Experimental Protocol: Synthesis of 6-Morpholinonicotinoyl chloride

Disclaimer: This protocol is a representative methodology and should be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 6-Morpholinonicotinic Acid

  • To a sealed reaction vessel, add 6-chloronicotinic acid (1.0 eq), morpholine (3.0 eq), and a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

    • Causality: Using an excess of morpholine drives the reaction to completion and can also act as a base to neutralize the HCl byproduct. A high-boiling polar aprotic solvent is required to achieve the necessary temperature for the nucleophilic aromatic substitution (SNAr) to proceed at a reasonable rate.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Pour the reaction mixture into ice-water.

  • Adjust the pH to ~4-5 with aqueous HCl. The product, 6-morpholinonicotinic acid, will precipitate as a solid.

    • Causality: The product is a zwitterionic carboxylic acid, and its solubility is lowest near its isoelectric point. Acidification protonates the pyridine nitrogen and ensures the carboxylic acid is in its neutral form, promoting precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of 6-Morpholinonicotinoyl chloride

  • Suspend the dried 6-morpholinonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (Nitrogen or Argon).

    • Causality: Anhydrous and inert conditions are critical to prevent the highly reactive acyl chloride product from hydrolyzing back to the carboxylic acid or reacting with atmospheric moisture.[7]

  • Add a catalytic amount of DMF (1-2 drops).

    • Causality: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent electrophile and accelerates the conversion.

  • Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction mixture should become a clear solution as the solid reactant is converted to the soluble product.

  • Once the reaction is complete (indicated by the cessation of gas evolution), remove the solvent and excess chlorinating agent under reduced pressure.

    • Self-Validation: The complete consumption of the starting material and formation of the product can be confirmed by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by LC-MS.

  • The crude 6-morpholinonicotinoyl chloride is often obtained as a solid and can be used directly in the next step or purified by recrystallization from an anhydrous solvent if necessary.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 6-morpholinonicotinoyl chloride is dominated by the high reactivity of the acyl chloride functional group. It is an excellent electrophile that readily reacts with a wide range of nucleophiles.

Primary Application: Amide Bond Formation

The most common and strategically important reaction is the formation of an amide bond via nucleophilic acyl substitution with a primary or secondary amine. This reaction is robust, high-yielding, and forms the basis for linking the 6-morpholinopyridine scaffold to other fragments in a drug discovery campaign.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base (often a second equivalent of the amine nucleophile or an added non-nucleophilic base like triethylamine) removes the proton from the nitrogen to yield the final, neutral amide product.

G Figure 3. Mechanism of Amide Formation. cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Tetrahedral Intermediate cluster_2 Step 3 & 4: Elimination & Deprotonation R-NH₂ R-NH₂ AcylCl Scaffold-C(=O)Cl R-NH₂->AcylCl Attack Intermediate Scaffold-C(O⁻)(Cl)-N⁺H₂-R AcylCl->Intermediate Forms Product Scaffold-C(=O)NH-R Intermediate->Product Collapses Byproducts + HCl

Caption: Figure 3. Mechanism of Amide Formation.

Application in Drug Discovery & Development

The 6-morpholinopyridine scaffold is a validated and highly successful core in modern kinase inhibitors. Its prevalence stems from the ability of the morpholine oxygen to form a critical hydrogen bond with the "hinge" region of the kinase active site, an interaction that anchors the inhibitor and is a key determinant of potency.

The Morpholinopyridine Scaffold in PI3K/mTOR Inhibition

A prime example of this scaffold's success is in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[5] The 6-morpholinopyridine core acts as an ATP-mimetic, occupying the adenine binding region. The acyl chloride allows for the straightforward introduction of substituents that can occupy adjacent pockets, thereby tuning the inhibitor's potency and selectivity.

Representative Workflow: Synthesis of a Kinase Inhibitor Precursor

This workflow illustrates how 6-morpholinonicotinoyl chloride is used to rapidly generate diverse libraries of potential inhibitors for Structure-Activity Relationship (SAR) studies.

G Figure 4. Drug discovery workflow using the title compound. BuildingBlock 6-Morpholinonicotinoyl chloride (Core Scaffold) Coupling Amide Coupling Reaction (Base, Solvent) BuildingBlock->Coupling AmineLibrary Amine Library (R-NH₂) (Diverse Side Chains) AmineLibrary->Coupling Purification Purification (Chromatography/Recrystallization) Coupling->Purification CompoundLibrary Library of Potential Inhibitors (Scaffold-C(=O)NH-R) Purification->CompoundLibrary Screening Biological Screening (Kinase Assays) CompoundLibrary->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Caption: Figure 4. Drug discovery workflow using the title compound.

Analytical Characterization

Confirming the identity and purity of 6-morpholinonicotinoyl chloride is essential before its use in synthesis. The following table summarizes the expected spectroscopic data based on its structure.[8][9][10]

TechniqueExpected FeaturesInterpretation
¹H NMR δ ~7.5-8.8 ppm (3H, m)Aromatic protons on the pyridine ring.
δ ~3.8-4.0 ppm (4H, t)Protons on carbons adjacent to the morpholine oxygen (-O-CH₂-).
δ ~3.6-3.8 ppm (4H, t)Protons on carbons adjacent to the morpholine nitrogen (-N-CH₂-).
¹³C NMR δ ~165-170 ppmCarbonyl carbon of the acyl chloride (highly deshielded).
δ ~120-160 ppmCarbons of the pyridine ring.
δ ~66 ppmCarbons adjacent to the morpholine oxygen (-O-CH₂-).
δ ~45 ppmCarbons adjacent to the morpholine nitrogen (-N-CH₂-).
IR (Infrared) ~1770-1790 cm⁻¹ (strong)C=O stretch of the acyl chloride. The high frequency is characteristic.
~1600 cm⁻¹ (medium)Aromatic C=C stretching.
~1115 cm⁻¹ (strong)C-O-C stretch of the morpholine ring.
MS (Mass Spec) m/z = 226/228Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for one chlorine atom.

Safety, Handling, and Storage

Due to its reactivity, 6-morpholinonicotinoyl chloride requires careful handling.

  • Hazards: The compound is corrosive and causes severe skin burns and eye damage.[7][11][12] It is highly sensitive to moisture and reacts with water to release toxic hydrogen chloride gas.[7]

  • Handling:

    • Always handle in a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][11]

    • Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

    • Avoid contact with incompatible materials such as water, alcohols, amines (unless intended for reaction), and strong bases.[7]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.

    • The container should be kept under an inert atmosphere.

Conclusion

6-Morpholinonicotinoyl chloride (CAS 313350-36-6) is more than a simple chemical intermediate; it is a strategically designed building block that provides a direct route to the pharmacologically significant 6-morpholinopyridine scaffold. Its high reactivity, coupled with the proven value of its core structure in kinase inhibition, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the rapid and efficient development of next-generation targeted therapies.

References

  • Matrix Fine Chemicals. (n.d.). 6-(MORPHOLIN-4-YL)PYRIDINE-3-CARBONYL CHLORIDE. Retrieved from [Link]

  • AA Blocks. (n.d.). 2166-14-5 | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 6-Morpholinonicotinoyl chloride. Retrieved from [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

  • Scribd. (n.d.). Vihasibio Sciences PVT LTD, - Product List. Retrieved from [Link]

  • PMC - NIH. (n.d.). Advances in reversible covalent kinase inhibitors. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

  • Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Riverland Trading. (n.d.). Maltodextrin Supplier | 9050-36-6. Retrieved from [Link]

  • YouTube. (2020, September 23). Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-chloronicotinoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

  • PubMed. (2020, July 22). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Retrieved from [Link]

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A Technical Guide to 6-morpholin-4-ylpyridine-3-carbonyl chloride: Synthesis, Characterization, and Application in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-morpholin-4-ylpyridine-3-carbonyl chloride, a key heterocyclic building block in modern medicinal chemistry. The guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, a detailed methodology for its synthesis, and its critical role in the development of targeted therapeutics. Particular focus is given to its application in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, exemplified by the clinical candidate Pictilisib (GDC-0941). The narrative emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Strategic Value of the Morpholinyl-Pyridine Scaffold

In the landscape of drug discovery, privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—are of immense value. The morpholinyl-pyridine motif is a quintessential example, appearing in a multitude of clinically relevant molecules. The morpholine ring, a saturated heterocycle, is frequently employed by medicinal chemists to enhance aqueous solubility, improve metabolic stability, and introduce a key hydrogen bond acceptor via its oxygen atom.[1] Concurrently, the pyridine ring serves as a versatile aromatic core, offering sites for substitution to modulate electronic properties and vectorially orient functional groups for optimal target engagement.[2]

The title compound, 6-morpholin-4-ylpyridine-3-carbonyl chloride (CAS No: 313350-36-6), weaponizes this privileged scaffold by incorporating a highly reactive acyl chloride functional group.[3] This transforms the stable morpholinyl-pyridine core into a potent acylating agent, primed for the efficient construction of amide bonds—one of the most fundamental linkages in pharmaceutical compounds. Its utility is most prominently demonstrated in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.[4][5] This guide will dissect the synthesis and application of this valuable reagent, providing the technical insights necessary for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a reagent's properties is paramount for its successful application. The key physicochemical and identifying information for 6-morpholin-4-ylpyridine-3-carbonyl chloride are summarized below.

PropertyValueSource
IUPAC Name 6-(morpholin-4-yl)pyridine-3-carbonyl chloride[3]
CAS Number 313350-36-6[3]
Molecular Formula C₁₀H₁₁ClN₂O₂[3]
Molecular Weight 226.66 g/mol [3]
SMILES ClC(=O)C1=CN=C(C=C1)N1CCOCC1[3]
InChIKey CUYODHVYKUWKCO-UHFFFAOYSA-N[3]
Spectroscopic Profile

While a comprehensive set of experimentally-derived spectra for 6-morpholin-4-ylpyridine-3-carbonyl chloride is not widely published, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds. These predictions are crucial for reaction monitoring and product confirmation.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ ~8.6 ppm (d, J ≈ 2.5 Hz, 1H): Proton on C2 of the pyridine ring, deshielded by the adjacent nitrogen and the electron-withdrawing carbonyl chloride.

  • δ ~7.9 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H): Proton on C4 of the pyridine ring, coupled to both H-5 and H-2.

  • δ ~6.7 ppm (d, J ≈ 8.8 Hz, 1H): Proton on C5 of the pyridine ring, adjacent to the morpholine-substituted carbon.

  • δ ~3.8 ppm (t, J ≈ 4.8 Hz, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

  • δ ~3.6 ppm (t, J ≈ 4.8 Hz, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • δ ~168 ppm: Carbonyl carbon of the acyl chloride.

  • δ ~160 ppm: C6 of the pyridine ring (attached to morpholine).

  • δ ~151 ppm: C2 of the pyridine ring.

  • δ ~140 ppm: C4 of the pyridine ring.

  • δ ~125 ppm: C3 of the pyridine ring (attached to the carbonyl group).

  • δ ~107 ppm: C5 of the pyridine ring.

  • δ ~66 ppm: Morpholine carbons adjacent to oxygen (-O-CH₂-).

  • δ ~44 ppm: Morpholine carbons adjacent to nitrogen (-N-CH₂-).

Predicted Infrared (IR) Spectroscopy:

  • ~1770-1790 cm⁻¹: Strong C=O stretch, characteristic of an acyl chloride.

  • ~1600, ~1570 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1250 cm⁻¹: C-N stretching of the morpholine and pyridine moieties.

  • ~1115 cm⁻¹: C-O-C stretching of the morpholine ring.

Mass Spectrometry (MS):

  • Expected [M]+: A characteristic isotopic pattern for a molecule containing one chlorine atom, with peaks at m/z 226 (for ³⁵Cl) and 228 (for ³⁷Cl) in an approximate 3:1 ratio.

Synthesis and Handling

The synthesis of 6-morpholin-4-ylpyridine-3-carbonyl chloride is a two-step process starting from commercially available 6-chloronicotinic acid. The workflow involves a nucleophilic aromatic substitution followed by conversion of the resulting carboxylic acid to the target acyl chloride.


Start [label="6-Chloronicotinic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1_reagent [label="Morpholine,\nHigh Temperature", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="6-morpholin-4-ylpyridine-3-carboxylic acid"]; Step2_reagent [label="Thionyl Chloride (SOCl₂)\nor Oxalyl Chloride", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="6-morpholin-4-ylpyridine-3-carbonyl chloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="Step 1:\nNucleophilic Aromatic Substitution"]; Step1_reagent -> Intermediate [style=dashed, arrowhead=none]; Intermediate -> Final_Product [label="Step 2:\nAcyl Chloride Formation"]; Step2_reagent -> Final_Product [style=dashed, arrowhead=none]; }

Overall synthetic workflow for the target compound.

Step 1: Synthesis of 6-morpholin-4-ylpyridine-3-carboxylic acid

Causality: The initial step leverages the reactivity of the C6 position of the pyridine ring. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. Morpholine acts as a nucleophile, displacing the chloride in a high-temperature nucleophilic aromatic substitution (SNAr) reaction. Using morpholine itself as the solvent or in a high-boiling point solvent ensures the reaction proceeds to completion.

Protocol:

  • Reaction Setup: To a sealable pressure vessel, add 6-chloronicotinic acid (1.0 eq).[5][6]

  • Reagent Addition: Add an excess of morpholine (e.g., 10-20 eq), which serves as both the reactant and the solvent.

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C with stirring. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the excess morpholine under reduced pressure. c. Dissolve the residue in water and acidify with aqueous HCl (e.g., 2M HCl) to a pH of ~3-4. d. The product, 6-morpholin-4-ylpyridine-3-carboxylic acid, will precipitate as a solid. e. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the product, which is often used in the next step without further purification.

Step 2: Synthesis of 6-morpholin-4-ylpyridine-3-carbonyl chloride

Causality: The conversion of a carboxylic acid to an acyl chloride is a standard transformation that activates the carbonyl group for nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[7] The reaction proceeds via a chlorosulfite intermediate, which is a much better leaving group than the initial hydroxyl group. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The hydrochloride salt of the product is often formed and isolated, which can improve its stability and handling characteristics.

Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 6-morpholin-4-ylpyridine-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂) as the solvent (a large excess, e.g., 10-15 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 76 °C) and stir for 2-4 hours. The reaction mixture should become a clear solution.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully remove the excess thionyl chloride under reduced pressure. Caution: SOCl₂ is corrosive and reacts violently with water. c. The remaining solid is the hydrochloride salt of 6-morpholin-4-ylpyridine-3-carbonyl chloride. d. The crude product can be triturated with a dry, non-polar solvent like diethyl ether or hexane to remove residual impurities, filtered, and dried under vacuum. This product is typically used immediately in the subsequent step.

Safety and Handling

6-morpholin-4-ylpyridine-3-carbonyl chloride is a reactive acyl chloride and should be handled with care.

  • Corrosive: Causes severe skin burns and eye damage.

  • Moisture Sensitive: Reacts violently with water and moisture to release corrosive HCl gas. Always handle under an inert, dry atmosphere and store in a desiccator.

  • Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

Application in Drug Discovery: Synthesis of PI3K Inhibitors

The primary utility of 6-morpholin-4-ylpyridine-3-carbonyl chloride is as a reactive intermediate for creating libraries of compounds for biological screening. Its structure is particularly suited for the synthesis of kinase inhibitors that target the ATP-binding pocket. A prominent example is its use in the synthesis of Pictilisib (GDC-0941), a potent pan-Class I PI3K inhibitor that has been evaluated in numerous clinical trials for cancer.[4][5]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. It is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to the activation of AKT. Activated AKT then phosphorylates a host of downstream targets, including mTOR, which ultimately promotes protein synthesis, cell growth, and inhibits apoptosis.[8] In many cancers, this pathway is constitutively active due to mutations in key components (e.g., PIK3CA, PTEN loss), making it a prime target for therapeutic intervention.[9]


// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pictilisib (GDC-0941)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Downstream [label="Promotes"]; Inhibitor -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; }

Simplified PI3K/Akt/mTOR signaling and inhibitor action.

Role in Pictilisib (GDC-0941) Synthesis: Amide Bond Formation

Pictilisib's structure features a central thieno[3,2-d]pyrimidine core. The synthesis involves coupling a key amine intermediate with an acylating agent to form a critical amide bond. While the exact published synthesis of Pictilisib uses a different acylating partner, 6-morpholin-4-ylpyridine-3-carbonyl chloride represents a structurally analogous and highly relevant reagent for creating similar kinase inhibitors. The following protocol illustrates a representative amide coupling reaction.

Causality: The acyl chloride is a highly electrophilic species. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the carbonyl carbon.[10] This is followed by the collapse of the tetrahedral intermediate and expulsion of the chloride leaving group. A non-nucleophilic base (like triethylamine or DIPEA) is required to scavenge the HCl that is generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[11]

Protocol: General Amide Coupling

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine-containing intermediate (e.g., an amino-thienopyrimidine, 1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath. This is done to control the exothermicity of the reaction with the highly reactive acyl chloride.

  • Acyl Chloride Addition: Slowly add a solution of 6-morpholin-4-ylpyridine-3-carbonyl chloride hydrochloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up and Purification: a. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. The crude product can be purified by column chromatography on silica gel to yield the final amide.

Biological Activity Data

The potency of inhibitors derived from this scaffold is typically evaluated through in vitro kinase assays. Pictilisib (GDC-0941), a molecule conceptually accessible via this chemistry, demonstrates potent inhibition across Class I PI3K isoforms.

Target IsoformIC₅₀ (nM)Reference
PI3Kα (p110α)3[4]
PI3Kβ (p110β)33[9]
PI3Kδ (p110δ)3[9]
PI3Kγ (p110γ)75[9]
mTOR~580[3]

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion

6-morpholin-4-ylpyridine-3-carbonyl chloride is a highly valuable and reactive building block for drug discovery. Its design merges the favorable pharmacokinetic properties of the morpholine moiety with the versatile structural and electronic characteristics of the pyridine ring. The presence of the acyl chloride functional group provides a direct and efficient handle for amide bond formation, a cornerstone of medicinal chemistry. As demonstrated through its relevance to the synthesis of potent PI3K inhibitors like Pictilisib, this reagent offers a reliable and strategic tool for constructing targeted therapeutics. The detailed protocols and mechanistic rationale provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their own drug development programs, facilitating the exploration of new chemical space and the discovery of next-generation kinase inhibitors.

References

  • Matrix Fine Chemicals. 6-(MORPHOLIN-4-YL)PYRIDINE-3-CARBONYL CHLORIDE. [Link]

  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR Pathway: Biologic and Clinical Significance in Breast Cancer. Clinical Cancer Research, 22(10), 2635–2645.
  • Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-86.
  • Saini, K. S., et al. (2013). PI3K/Akt/mTOR pathway and its role in cancer therapeutics: Are we making headway?
  • Han, K., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules, 24(21), 3971.
  • PrepChem. Synthesis of 6-chloronicotinic acid. [Link]

  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]

  • Daina, A., & Zoete, V. (2019). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Drug Discovery Today: Technologies, 32, 23-32.
  • Tzara, A., et al. (2020).
  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532.
  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.
  • World Intellectual Property Organization. (2007).
  • PubChem. 6-Chloronicotinic acid. [Link]

  • AdooQ BioScience. GDC-0941 (Pictilisib). [Link]

  • Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01), 599-604.
  • Royal Society of Chemistry. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

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Synthesis of 6-Morpholinonicotinoyl chloride from 6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Morpholinonicotinoyl Chloride from 6-chloronicotinic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-morpholinonicotinoyl chloride, a key intermediate in the development of various pharmaceutical agents. We will delve into the nucleophilic aromatic substitution reaction between 6-chloronicotinic acid and morpholine, followed by the conversion of the resulting carboxylic acid to the corresponding acyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying reaction mechanisms, optimization strategies, and safety considerations. The information presented herein is grounded in established chemical principles and supported by relevant literature, ensuring a reliable and reproducible synthetic method.

Introduction: The Significance of 6-Morpholinonicotinoyl Moiety in Medicinal Chemistry

The nicotinoyl chloride scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a morpholine ring at the 6-position of the pyridine nucleus can significantly modulate the physicochemical properties of the parent molecule, often leading to enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic profiles. Consequently, 6-morpholinonicotinic acid and its derivatives, such as the title compound 6-morpholinonicotinoyl chloride, are crucial building blocks in the synthesis of novel therapeutics targeting a range of diseases.

The synthesis of 6-morpholinonicotinoyl chloride from 6-chloronicotinic acid is a common yet nuanced process. It involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) reaction followed by an acid chloride formation. While seemingly straightforward, the success of this synthesis hinges on a careful selection of reagents and reaction conditions to maximize yield and purity while minimizing side reactions. This guide will provide a detailed and practical approach to this synthesis, backed by scientific principles and experimental evidence.

Reaction Mechanism and Strategic Considerations

The overall transformation of 6-chloronicotinic acid to 6-morpholinonicotinoyl chloride proceeds in two distinct stages. Understanding the mechanism of each step is paramount for troubleshooting and optimization.

Step 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 6-Morpholinonicotinic Acid

The initial step involves the displacement of the chloro substituent on the pyridine ring by morpholine. This reaction proceeds via a classic SNAr mechanism.

Caption: SNAr mechanism for the synthesis of 6-morpholinonicotinic acid.

The pyridine ring of 6-chloronicotinic acid is electron-deficient due to the electronegativity of the nitrogen atom and the presence of the carboxylic acid group. This makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.[1][2] Morpholine, a secondary amine, acts as the nucleophile, attacking the C6 position of the pyridine ring. This initial attack disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3] The negative charge in this intermediate is delocalized over the pyridine ring and the carboxylate group, with a significant contribution from a resonance structure where the negative charge resides on the electronegative nitrogen atom of the pyridine ring.[1] This stabilization is a key driving force for the reaction. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding 6-morpholinonicotinic acid.[3][4]

Step 2: Acid Chloride Formation - Synthesis of 6-Morpholinonicotinoyl Chloride

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. Several reagents can accomplish this, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.

The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion.

Acid_Chloride_Formation Carboxylic_Acid 6-Morpholinonicotinic Acid Acyl_Chloride 6-Morpholinonicotinoyl Chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ Chlorinating_Agent Thionyl Chloride (SOCl₂) Byproducts SO₂ + HCl (gaseous) Acyl_Chloride->Byproducts Formation of

Caption: Conversion of 6-morpholinonicotinic acid to its acyl chloride.

A catalytic amount of N,N-dimethylformamide (DMF) is often employed in these reactions. DMF acts as a catalyst by reacting with the chlorinating agent to form the Vilsmeier reagent, which is a more potent acylating agent than thionyl chloride or oxalyl chloride alone. This catalytic cycle accelerates the rate of the reaction.

Experimental Protocol: A Step-by-Step Guide

Disclaimer: This protocol involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Chloronicotinic Acid≥98%Commercially Available
Morpholine≥99%Commercioally Available
Thionyl Chloride (SOCl₂)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionN/A
Magnesium Sulfate (MgSO₄)AnhydrousN/A
Step-by-Step Procedure
Part A: Synthesis of 6-Morpholinonicotinic Acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.0 eq).

  • Addition of Morpholine: Add an excess of morpholine (3.0-5.0 eq). The excess morpholine serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add water to the reaction mixture to dissolve the solid.

    • Acidify the aqueous solution with concentrated HCl to a pH of approximately 3-4. This will protonate the carboxylic acid and precipitate the product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum to afford 6-morpholinonicotinic acid as a white to off-white solid.

Part B: Synthesis of 6-Morpholinonicotinoyl Chloride
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-morpholinonicotinic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at 0 °C (ice bath).

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-3 hours. The reaction mixture should become a clear solution.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

    • Add anhydrous diethyl ether to the residue to precipitate the product.

    • Collect the solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield 6-morpholinonicotinoyl chloride, often as its hydrochloride salt.

Experimental_Workflow cluster_step1 Step 1: SₙAr Reaction cluster_step2 Step 2: Acid Chloride Formation Start1 6-Chloronicotinic Acid + Morpholine Heat Reflux (100-120°C) Start1->Heat Workup1 Aqueous Workup & Acidification Heat->Workup1 Product1 6-Morpholinonicotinic Acid Workup1->Product1 Start2 6-Morpholinonicotinic Acid in DCM Product1->Start2 Intermediate Reagents Add SOCl₂ and DMF (cat.) Start2->Reagents Reflux2 Reflux (~40°C) Reagents->Reflux2 Isolation Evaporation & Precipitation Reflux2->Isolation Product2 6-Morpholinonicotinoyl Chloride Isolation->Product2

Caption: Experimental workflow for the two-step synthesis.

Data Summary and Characterization

The following table summarizes typical data for the synthesis of 6-morpholinonicotinoyl chloride.

Parameter6-Morpholinonicotinic Acid6-Morpholinonicotinoyl Chloride
Appearance White to off-white solidWhite to pale yellow solid
Typical Yield 85-95%90-98%
Melting Point >250 °C (decomposes)122-124 °C[]
Molecular Formula C₁₀H₁₂N₂O₃C₁₀H₁₁ClN₂O₂[]
Molecular Weight 208.22 g/mol 226.66 g/mol []
Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the morpholine and pyridine moieties and the formation of the acyl chloride.

  • Infrared (IR) Spectroscopy: The IR spectrum of 6-morpholinonicotinic acid will show a broad O-H stretch for the carboxylic acid, which will be absent in the spectrum of the acyl chloride. A strong C=O stretch for the acyl chloride will be observed at a higher wavenumber compared to the carboxylic acid.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the products.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; Insufficient heating; Insufficient morpholine.Increase reaction time and/or temperature; Use a larger excess of morpholine.
Difficulty in precipitating Step 1 product pH not optimal for precipitation.Carefully adjust the pH to the isoelectric point of the amino acid (typically pH 3-4).
Low yield in Step 2 Incomplete reaction; Hydrolysis of the acyl chloride.Ensure anhydrous conditions; Use a slight excess of thionyl chloride; Increase reaction time or temperature.
Product is an oil or sticky solid in Step 2 Residual solvent or impurities.Triturate with a non-polar solvent like hexane or pentane; Recrystallize if necessary.

Conclusion

The synthesis of 6-morpholinonicotinoyl chloride from 6-chloronicotinic acid is a robust and efficient two-step process that provides a valuable intermediate for pharmaceutical research and development. A thorough understanding of the underlying SNAr and acid chloride formation mechanisms, coupled with careful execution of the experimental protocol, will ensure a high yield and purity of the desired product. The insights and detailed procedures provided in this guide are intended to empower researchers to confidently and successfully perform this important chemical transformation.

References

  • Nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • CN103570612A - Preparation method of 6-chloronicotinic acid. (n.d.). Google Patents.
  • Synthesis of 2-chloronicotinic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. (n.d.). Google Patents.
  • Synthesis of 6-chloronicotinoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Spectroscopic Characterization of 6-Morpholinonicotinoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 6-Morpholinonicotinoyl Chloride in Medicinal Chemistry

6-Morpholinonicotinoyl chloride, with the chemical formula C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol , belongs to the family of nicotinoyl chlorides.[] Its structure incorporates a pyridine ring, a morpholine moiety, and a reactive acyl chloride group. This unique combination of functional groups makes it a versatile intermediate in the synthesis of novel therapeutic agents. The morpholine ring is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The nicotinoyl core is a well-established pharmacophore present in numerous drugs. The acyl chloride provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry.

A precise understanding of the spectroscopic signature of 6-morpholinonicotinoyl chloride is crucial for:

  • Structural Verification: Confirming the identity and purity of the synthesized or procured material.

  • Reaction Monitoring: Tracking the progress of reactions involving this intermediate.

  • Quality Control: Ensuring the consistency and quality of starting materials in a drug development pipeline.

This guide provides an in-depth, albeit predictive, exploration of the NMR, IR, and MS data for 6-morpholinonicotinoyl chloride.

Molecular Structure and Predicted Spectroscopic Features

The IUPAC name for this compound is 6-morpholin-4-ylpyridine-3-carbonyl chloride.[] The key structural features to consider for spectroscopic analysis are the aromatic pyridine ring with its distinct substitution pattern, the aliphatic morpholine ring, and the electron-withdrawing acyl chloride group.

Figure 1. Molecular structure of 6-Morpholinonicotinoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 6-morpholinonicotinoyl chloride is expected to show distinct signals for the protons on the pyridine ring and the morpholine moiety.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.8 - 9.0d1HH-2 (Pyridine)
~8.0 - 8.2dd1HH-4 (Pyridine)
~6.8 - 7.0d1HH-5 (Pyridine)
~3.7 - 3.9t4H-CH₂-N- (Morpholine)
~3.5 - 3.7t4H-CH₂-O- (Morpholine)

Rationale for Predictions:

  • Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The H-2 proton, being adjacent to the nitrogen and the electron-withdrawing acyl chloride group, will be the most deshielded. The H-4 proton will be deshielded by the nitrogen and the acyl chloride group, while the H-5 proton, being adjacent to the electron-donating morpholine group, will be the most shielded of the aromatic protons. The coupling constants (J-values) would be characteristic of a 1,2,4-trisubstituted pyridine ring.

  • Morpholine Protons: The protons of the morpholine ring are expected to appear as two triplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (-CH₂-N-) will be slightly downfield compared to those adjacent to the oxygen atom (-CH₂-O-) due to the relative electronegativity and local electronic environment.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~168 - 172C=O (Acyl Chloride)
~160 - 165C-6 (Pyridine)
~150 - 155C-2 (Pyridine)
~138 - 142C-4 (Pyridine)
~125 - 130C-3 (Pyridine)
~106 - 110C-5 (Pyridine)
~66 - 68-CH₂-O- (Morpholine)
~44 - 46-CH₂-N- (Morpholine)

Rationale for Predictions:

  • Acyl Chloride Carbonyl: The carbonyl carbon of the acyl chloride is expected to be significantly downfield due to the strong deshielding effect of the oxygen and chlorine atoms.

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. C-6, attached to the electron-donating morpholine nitrogen, and C-2, adjacent to the ring nitrogen and the acyl chloride, are expected to be the most downfield. C-5, shielded by the morpholine group, will be the most upfield of the aromatic carbons.

  • Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region, with the carbon adjacent to the oxygen being more deshielded than the carbon adjacent to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850MediumAliphatic C-H Stretch
~1770 - 1740StrongC=O Stretch (Acyl Chloride)
~1600 - 1580Medium-StrongC=C and C=N Stretch (Pyridine Ring)
~1250 - 1200StrongC-N Stretch (Aryl-Amine)
~1120 - 1080StrongC-O-C Stretch (Ether in Morpholine)
~800 - 750StrongC-Cl Stretch

Rationale for Predictions:

  • Carbonyl Stretch: The most characteristic peak in the IR spectrum will be the strong absorption of the acyl chloride carbonyl group, which appears at a higher frequency than a typical ketone or ester carbonyl due to the inductive effect of the chlorine atom.

  • Aromatic and Aliphatic C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the aromatic pyridine ring and the aliphatic morpholine ring.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

  • C-N and C-O-C Stretches: Strong absorptions corresponding to the C-N bond of the morpholine attached to the pyridine ring and the C-O-C ether linkage within the morpholine ring are expected.

  • C-Cl Stretch: A strong band in the fingerprint region will correspond to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion Peak:

  • [M]⁺: m/z = 226

  • [M+2]⁺: m/z = 228 (due to the ³⁷Cl isotope, with an abundance of approximately one-third of the [M]⁺ peak)

Predicted Fragmentation Pathway:

The fragmentation of 6-morpholinonicotinoyl chloride is likely to proceed through several key pathways:

  • Loss of Chlorine: The initial fragmentation could involve the loss of a chlorine radical to form an acylium ion.

  • Loss of CO: The acylium ion can then lose a molecule of carbon monoxide.

  • Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation, such as the loss of ethylene oxide.

  • Cleavage of the Pyridine-Morpholine Bond: The bond between the pyridine ring and the morpholine ring can cleave.

M [M]⁺˙ m/z = 226/228 F1 [M-Cl]⁺ m/z = 191 M->F1 - Cl• F3 [C₄H₈NO]⁺ m/z = 86 M->F3 - C₆H₃N(COCl) F4 [C₅H₃N(COCl)]⁺˙ m/z = 140/142 M->F4 - C₄H₈N F2 [M-Cl-CO]⁺ m/z = 163 F1->F2 - CO

Figure 2. Predicted major fragmentation pathways for 6-Morpholinonicotinoyl chloride.

Experimental Protocols

While specific experimental data is not presented, the following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of 6-morpholinonicotinoyl chloride in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Due to the reactive nature of the acyl chloride, an aprotic solvent is essential.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • ¹H NMR: Standard pulse sequence, spectral width of ~12 ppm, sufficient number of scans for good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled pulse sequence, spectral width of ~220 ppm, longer acquisition time or a higher number of scans may be required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

  • Sample Introduction:

    • EI: Direct insertion probe or GC-MS if the compound is sufficiently volatile and thermally stable.

    • ESI: Infusion of a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Parameters:

    • EI: Ionization energy of 70 eV.

    • High-Resolution MS (HRMS): To confirm the elemental composition.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for 6-morpholinonicotinoyl chloride. By understanding the expected spectral features, researchers and drug development professionals can confidently identify, characterize, and utilize this important synthetic building block. The provided protocols offer a starting point for the experimental acquisition of this critical data, ensuring the quality and integrity of the compound in the pursuit of novel therapeutics.

References

Sources

Solubility of 6-Morpholinonicotinoyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Morpholinonicotinoyl Chloride in Organic Solvents for Researchers and Drug Development Professionals

Introduction

6-Morpholinonicotinoyl chloride is a bifunctional organic compound featuring a morpholine moiety attached to a nicotinoyl chloride backbone. Its structure makes it a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and other fine chemicals.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility in organic solvents is a critical prerequisite for its effective use in chemical synthesis, purification, formulation, and various analytical procedures.

This guide provides a comprehensive analysis of the solubility characteristics of 6-Morpholinonicotinoyl chloride. Due to the compound's reactive nature and the limited availability of public quantitative data, this document emphasizes the foundational principles governing its solubility, predictive analysis based on its molecular structure, and detailed, field-proven methodologies for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." The structure of 6-Morpholinonicotinoyl chloride (Molecular Formula: C₁₀H₁₁ClN₂O₂, Molecular Weight: 226.66 g/mol ) incorporates several key features that dictate its interactions with various solvents.[]

  • Morpholine Ring: This saturated heterocycle contains both an ether linkage and a tertiary amine. The lone pairs of electrons on the oxygen and nitrogen atoms can act as hydrogen bond acceptors, contributing to the compound's polarity. Morpholine itself is miscible with water and a wide range of organic solvents.[4][5]

  • Pyridine Ring: The pyridine ring is an aromatic system containing a nitrogen atom, which makes the ring weakly basic. This part of the molecule contributes to its overall polarity and potential for π-π stacking interactions.

  • Acyl Chloride Group (-COCl): This is a highly reactive functional group. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the most critical factor influencing solvent selection, as acyl chlorides readily react with protic solvents.

Predicted Solubility Behavior

Based on these structural features, a predictive solubility profile can be established:

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN)): 6-Morpholinonicotinoyl chloride is expected to exhibit good solubility in these solvents. The polarity of these solvents can effectively solvate the polar regions of the molecule without reacting with the acyl chloride group.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be limited in nonpolar solvents. While the aromatic pyridine ring may have some affinity for toluene, the highly polar morpholine and acyl chloride groups will hinder dissolution.

  • Polar Protic Solvents (e.g., Water, Alcohols like Methanol and Ethanol, Carboxylic Acids): These solvents are not recommended for dissolving 6-Morpholinonicotinoyl chloride for storage or for reactions where the acyl chloride moiety needs to be preserved. The acyl chloride group will react with the hydroxyl or amine groups in these solvents, leading to decomposition into the corresponding carboxylic acid or ester/amide.[6] For instance, nicotinoyl chloride is known to decompose in water.[7] This reactivity is a crucial consideration for handling and experimental design.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is essential. The following protocols provide a robust framework for both qualitative and quantitative solubility assessment.

Part A: Qualitative Solubility Assessment

This initial screening provides a rapid, semi-quantitative understanding of solubility in various solvents.

Methodology:

  • Preparation: Dispense approximately 1-2 mg of 6-Morpholinonicotinoyl chloride into a series of clean, dry glass vials.

  • Solvent Addition: To each vial, add the selected organic solvent in a stepwise manner (e.g., starting with 0.1 mL).

  • Observation: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

  • Categorization: Observe the dissolution of the solid. Classify the solubility based on visual inspection as:

    • Freely Soluble: Dissolves quickly in a small volume of solvent.

    • Soluble: A clear solution is formed.

    • Sparingly Soluble: Only a small portion of the compound dissolves.

    • Insoluble: No visible dissolution of the solid.[8]

Part B: Quantitative Solubility Determination (Thermodynamic Equilibrium Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess 6-Morpholinonicotinoyl chloride to vial prep2 Add known volume of solvent prep1->prep2 prep3 Securely cap vial prep2->prep3 equil1 Agitate at constant temperature (e.g., 25°C) prep3->equil1 equil2 Ensure equilibrium is reached (e.g., 24-48h) equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant1 Dilute filtrate to known volume sep3->quant1 quant2 Analyze concentration via HPLC-UV or UV-Vis quant1->quant2 quant3 Calculate solubility quant2->quant3

Sources

Methodological & Application

Application Notes & Protocols: 6-Morpholinonicotinoyl Chloride as a Stable Linker for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugate (ADC) Design

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2] The linker, a chemical bridge connecting the antibody and the payload, is a critical component that dictates the overall efficacy, stability, and safety of the ADC.[][4] An ideal linker must be stable in systemic circulation to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity.[][5] Upon internalization into the target cancer cell, the linker should facilitate the efficient release of the active payload.[4]

Linkers are broadly categorized as cleavable or non-cleavable.[5][6] Cleavable linkers are designed to be selectively cleaved by enzymes or the acidic environment within the tumor cell.[] Non-cleavable linkers, on the other hand, form a stable covalent bond and rely on the complete lysosomal degradation of the antibody to release the payload, which is still attached to the linker and an amino acid residue.[5][6] This application note details the use of 6-Morpholinonicotinoyl chloride as a non-cleavable linker for the development of stable and effective ADCs.

Chemical Profile of 6-Morpholinonicotinoyl Chloride

6-Morpholinonicotinoyl chloride is a heterocyclic compound featuring a pyridine ring substituted with a morpholino group and an acyl chloride. The acyl chloride is a highly reactive functional group that readily participates in nucleophilic acyl substitution reactions, particularly with primary amines such as the ε-amino group of lysine residues on an antibody.[7]

Table 1: Physicochemical Properties of 6-Morpholinonicotinoyl Chloride

PropertyValueReference
IUPAC Name 6-morpholin-4-ylpyridine-3-carbonyl chloride[]
Molecular Formula C₁₀H₁₁ClN₂O₂[]
Molecular Weight 226.66 g/mol []
Melting Point 122-124 °C[]
Boiling Point 400.9 °C at 760 mmHg[]
Density 1.314 g/cm³[]

The morpholino group is a key feature of this linker. Morpholino-containing molecules are known for their high stability, resistance to enzymatic degradation, and non-ionic character, which can contribute to favorable pharmacokinetic properties of the resulting ADC.[9][10][11][12] The amide bond formed upon reaction with a lysine residue is highly stable under physiological conditions, classifying this as a non-cleavable linker strategy.[9][13]

Mechanism of Action and Rationale for Use

The proposed mechanism for an ADC utilizing a 6-Morpholinonicotinoyl linker follows the established pathway for non-cleavable ADCs.

ADC_Mechanism cluster_0 Systemic Circulation cluster_1 Target Cell Environment cluster_2 Intracellular Action ADC ADC in Circulation (Stable Linker) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Degradation Release Payload Release (Linker-AA-Payload) Degradation->Release 5. Payload Release Target Intracellular Target (e.g., DNA) Release->Target 6. Target Binding Apoptosis Apoptosis Target->Apoptosis 7. Cell Death

Caption: Mechanism of action for an ADC with a non-cleavable linker.

The rationale for using 6-Morpholinonicotinoyl chloride is based on the following principles:

  • Stability: The resulting amide bond is highly stable, minimizing premature drug release.[9][13]

  • Defined Payload Release: The payload is released only after lysosomal degradation of the antibody, a well-understood mechanism for non-cleavable ADCs.[6]

  • Favorable Properties: The morpholino moiety is expected to contribute to the stability and favorable pharmacokinetic profile of the ADC.[10][11][12]

Experimental Protocols

Part 1: Conjugation of 6-Morpholinonicotinoyl-Payload to Antibody

This protocol describes the conjugation of a pre-formed 6-Morpholinonicotinoyl-payload complex to a monoclonal antibody via lysine side chains. It is assumed that the cytotoxic payload has been functionalized with a primary or secondary amine for reaction with the 6-Morpholinonicotinoyl chloride to form a stable amide bond, prior to conjugation with the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • 6-Morpholinonicotinoyl-payload conjugate

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., PD-10)

  • Reaction tubes

Protocol:

  • Antibody Preparation:

    • Dialyze the antibody into the conjugation buffer. The buffer should be free of primary amines (e.g., Tris) that would compete with the lysine residues for reaction.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Payload Preparation:

    • Dissolve the 6-Morpholinonicotinoyl-payload conjugate in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker-payload stock solution to the antibody solution. A typical starting point is a 5 to 10-fold molar excess of the linker-payload over the antibody.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, or at 4°C for 4-16 hours. The optimal time and temperature should be determined empirically.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to quench any unreacted acyl chloride groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker-payload and quenching reagent by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

Conjugation_Workflow cluster_workflow ADC Synthesis Workflow mAb 1. Prepare Antibody (Buffer Exchange) Conjugation 3. Conjugation Reaction (mAb + Linker-Payload) mAb->Conjugation LinkerPayload 2. Prepare Linker-Payload (Dissolve in DMSO/DMF) LinkerPayload->Conjugation Quench 4. Quench Reaction (Add Tris Buffer) Conjugation->Quench Purify 5. Purify ADC (Size-Exclusion Chromatography) Quench->Purify Characterize 6. Characterize ADC (DAR, Purity, etc.) Purify->Characterize

Sources

6-Morpholinonicotinoyl chloride in the synthesis of nicotinamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Nicotinamide Derivatives Utilizing 6-Morpholinonicotinoyl Chloride

Abstract

Nicotinamide and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities including anti-inflammatory, antitumor, and antimicrobial properties.[1][2] The synthesis of novel nicotinamide analogs is a critical endeavor in drug discovery. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-morpholinonicotinoyl chloride as a key acylating agent for the construction of diverse nicotinamide derivatives. We will delve into the reagent's profile, the underlying reaction mechanism, a detailed and validated experimental protocol, and data interpretation, providing the necessary insights to effectively utilize this versatile building block.

Reagent Profile: 6-Morpholinonicotinoyl Chloride

6-Morpholinonicotinoyl chloride (CAS No: 313350-36-6) is a substituted acyl chloride derivative of nicotinic acid. The presence of the morpholine moiety at the 6-position of the pyridine ring and the highly reactive acyl chloride at the 3-position makes it an exceptionally useful reagent for introducing a 6-morpholinonicotinoyl group into various molecules, particularly through amide bond formation with primary and secondary amines.

Table 1: Physicochemical Properties of 6-Morpholinonicotinoyl Chloride

PropertyValueSource(s)
IUPAC Name 6-morpholin-4-ylpyridine-3-carbonyl chloride[]
Molecular Formula C₁₀H₁₁ClN₂O₂[]
Molecular Weight 226.66 g/mol []
Melting Point 122-124 °C[]
Boiling Point 400.9 °C at 760 mmHg[]
Density 1.314 g/cm³[]
Appearance Solid[]
Handling and Storage

As an acyl chloride, this reagent is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4] It is corrosive and causes severe skin burns and eye damage.[5] Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from moisture.[5][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat when handling this compound.[6]

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of nicotinamide derivatives from 6-morpholinonicotinoyl chloride and an amine proceeds via a nucleophilic addition-elimination mechanism.[7][8] This is a fundamental reaction in organic chemistry for the formation of amides from acyl chlorides.

Mechanism of Action

The high reactivity of the acyl chloride is attributed to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly electrophilic (partially positive).[7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride.[9] This initial addition breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[9][10]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as a good leaving group.[9][10]

  • Deprotonation: A second molecule of the amine (or another base like triethylamine added to the reaction) acts as a base to remove a proton from the positively charged nitrogen atom.[8][11] This step neutralizes the intermediate, yielding the final stable N-substituted nicotinamide product and an ammonium chloride salt.[8][11]

Visualization of the Reaction Mechanism

Caption: A simplified diagram of the nucleophilic addition-elimination pathway.

Detailed Experimental Protocol

This protocol provides a general and robust method for the synthesis of a nicotinamide derivative using 6-morpholinonicotinoyl chloride and a generic primary amine (R-NH₂).

Materials and Equipment
  • Reagents:

    • 6-Morpholinonicotinoyl chloride (1.0 eq)

    • Primary or Secondary Amine (1.1 eq)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Dry round-bottom flask with a magnetic stir bar

    • Septa and needles for inert atmosphere techniques

    • Nitrogen or Argon gas supply

    • Ice/water bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Reagent Preparation: In the flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Dissolve 6-morpholinonicotinoyl chloride (1.0 eq) in a separate flask with a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a syringe or dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the starting amine. A suitable eluent system might be a mixture of ethyl acetate and hexanes.

  • Quenching and Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃ to neutralize the triethylamine hydrochloride salt and any excess acyl chloride.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification: Purify the resulting crude solid or oil by silica gel column chromatography to isolate the pure nicotinamide derivative.[12]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Visualization of the Experimental Workflow

G Figure 2: General Experimental Workflow start 1. Dissolve Amine & Base in DCM cool 2. Cool to 0 °C start->cool add 3. Add Acyl Chloride Solution cool->add react 4. Stir at Room Temp (2-16h) add->react monitor 5. Monitor by TLC react->monitor quench 6. Quench with NaHCO3 (aq) monitor->quench extract 7. Extract with DCM quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Chromatography) dry->purify end 10. Characterize Final Product purify->end

Caption: A step-by-step overview of the synthesis protocol.

Application Example and Data

To illustrate the protocol, let's consider the synthesis of N-benzyl-6-morpholinonicotinamide.

Table 2: Representative Data for the Synthesis of N-benzyl-6-morpholinonicotinamide

ParameterDataNotes
Reactants 6-Morpholinonicotinoyl chloride (1.0 mmol), Benzylamine (1.1 mmol), Triethylamine (1.5 mmol)Following the general protocol.
Reaction Time 4 hoursMonitored to completion by TLC.
Crude Yield ~95%Determined after extraction and drying.
Purified Yield 85-90%After silica gel chromatography.
Appearance White to off-white solid---
¹H NMR Consistent with expected structureSignals for morpholine, pyridine, benzyl, and amide N-H protons.
Mass Spec (ESI+) m/z [M+H]⁺ = 298.15Corresponds to the molecular formula C₁₇H₁₉N₃O₂.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive acyl chloride (hydrolyzed); Insufficiently nucleophilic amine.Ensure acyl chloride is dry and handled under inert gas; For weakly nucleophilic amines, consider adding a catalyst like DMAP (0.1 eq).[12]
Low Yield Incomplete reaction; Product loss during work-up/purification.Increase reaction time; Optimize extraction and chromatography methods.
Multiple Products Side reactions; Di-acylation if the amine has other nucleophilic sites.Maintain low temperature during addition; Use protecting groups if necessary.

Conclusion

6-Morpholinonicotinoyl chloride is a highly effective and versatile reagent for the synthesis of a wide range of nicotinamide derivatives. The nucleophilic acyl substitution reaction with amines is typically high-yielding and proceeds under mild conditions. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently employ this building block to accelerate the discovery and development of novel compounds with significant therapeutic potential.

References

  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia and amines. Retrieved from [Link]

  • Sheng, Z., Liu, Y., Du, L., Zhang, S., Zhang, A., Xie, H., Lin, H., Yan, B., Xue, M., Ruan, Z., Fu, G., Pan, B., Zhou, T., & Luo, X. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14, 131-138. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of nicotinoyl chloride. Retrieved from [Link]

  • Stojkovic, J., et al. (2023). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 28(13), 5183. Available at: [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Sheng, Z., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14(2), 131-138. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • Organic Chemistry Revision Sheets. (n.d.). Acyl Chlorides | Nucleophilic Addition-Elimination (with amines).
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 468-492. Available at: [Link]

  • ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Journal of Drug Delivery and Therapeutics, 6(3), 67-74. Available at: [Link]

  • The Chemistry Student. (2023, July 7). Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry) [Video]. YouTube. Retrieved from [Link]

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Application Notes & Protocols: Bioconjugation Techniques Using 6-Morpholinonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the use of 6-Morpholinonicotinoyl chloride as a reagent for the bioconjugation of proteins and other amine-containing biomolecules. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for conjugation and purification, and discuss methods for the characterization of the resulting bioconjugates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for creating stable and functional bioconjugates for applications in therapeutics, diagnostics, and fundamental research.

Introduction to 6-Morpholinonicotinoyl Chloride in Bioconjugation

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to create a new entity with combined properties.[1][] This technique is pivotal in modern biotechnology for applications such as targeted drug delivery, in vivo imaging, and diagnostics.[1][3][4] The choice of a suitable crosslinking reagent is critical for the success of any bioconjugation strategy.

6-Morpholinonicotinoyl chloride is a heterocyclic compound featuring a reactive acyl chloride group. Its chemical structure is presented in Figure 1.

Chemical Properties of 6-Morpholinonicotinoyl Chloride:

  • Molecular Formula: C10H11ClN2O2[]

  • Molecular Weight: 226.66 g/mol []

  • Melting Point: 122-124°C[]

  • Synonyms: 6-(4-Morpholino)nicotinoyl chloride[]

The primary reactive site for bioconjugation is the acyl chloride, which readily reacts with nucleophiles, most notably the primary amines found on biomolecules. In proteins, these include the ε-amino group of lysine residues and the N-terminal α-amino group. The morpholino group, a saturated heterocycle, may enhance the aqueous solubility and stability of the resulting bioconjugate.

The Chemistry of Amine Acylation with 6-Morpholinonicotinoyl Chloride

The fundamental reaction underpinning the use of 6-Morpholinonicotinoyl chloride in bioconjugation is nucleophilic acyl substitution. The unprotonated primary amine of a biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a stable amide bond and the release of hydrochloric acid, as depicted in the diagram below.

Mechanism of amine acylation by 6-Morpholinonicotinoyl chloride.

A critical competing reaction is the hydrolysis of the acyl chloride by water, which yields an unreactive carboxylic acid. The rates of both aminolysis (the desired reaction) and hydrolysis are highly pH-dependent. An optimal pH range is therefore crucial for efficient conjugation.[6] For most amine-reactive conjugations, a pH of 8.3-8.5 is recommended to ensure that a significant portion of the primary amines are deprotonated and thus nucleophilic, while minimizing the rate of hydrolysis.[6][7]

Experimental Protocols

Materials and Reagents
  • Protein or other amine-containing biomolecule

  • 6-Morpholinonicotinoyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5 (or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis tubing

  • Phosphate-buffered saline (PBS), pH 7.4

Step-by-Step Protocol for Protein Conjugation
  • Preparation of Protein Solution:

    • Dissolve the protein in the Conjugation Buffer at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer via dialysis or buffer exchange chromatography.

  • Preparation of 6-Morpholinonicotinoyl Chloride Stock Solution:

    • Immediately before use, dissolve the 6-Morpholinonicotinoyl chloride in anhydrous DMSO or DMF to a final concentration of 10 mM.

    • Note: Acyl chlorides are moisture-sensitive. Ensure the solvent is anhydrous and handle the reagent quickly.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 6-Morpholinonicotinoyl chloride stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction (Optional but Recommended):

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted 6-Morpholinonicotinoyl chloride.

  • Purification of the Bioconjugate:

    • Remove unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

Experimental_Workflow Prep_Protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) Conjugation Conjugation Reaction (Add reagent to protein, incubate 1-2h RT) Prep_Protein->Conjugation Prep_Reagent Prepare 6-Morpholinonicotinoyl chloride (10 mM in anhydrous DMSO) Prep_Reagent->Conjugation Quench Quench Reaction (Add Tris buffer) Conjugation->Quench Purify Purify Bioconjugate (Size-exclusion chromatography or dialysis) Quench->Purify Characterize Characterize Bioconjugate Purify->Characterize

Workflow for protein conjugation with 6-Morpholinonicotinoyl chloride.

Characterization of the Bioconjugate

After purification, it is essential to characterize the bioconjugate to determine the extent of modification and confirm its integrity.

Technique Purpose Expected Outcome
UV-Vis Spectroscopy To determine the Degree of Labeling (DOL) if the morpholinonicotinoyl moiety has a unique absorbance.Calculation of the molar ratio of the attached group to the protein.
SDS-PAGE To visualize the increase in molecular weight and assess purity.A band shift to a higher molecular weight for the conjugate compared to the unmodified protein.
Mass Spectrometry (MALDI-TOF or ESI-MS) To precisely determine the molecular weight and DOL.A mass spectrum showing a peak or series of peaks corresponding to the mass of the protein plus one or more morpholinonicotinoyl groups.
HPLC (Size-Exclusion or Reverse-Phase) To assess the purity and homogeneity of the conjugate.A shift in retention time for the conjugate compared to the unmodified protein and the absence of free reagent.
Functional Assay To confirm that the biological activity of the protein is retained after conjugation.The bioconjugate should exhibit the desired biological function.

Troubleshooting Guide

Problem Possible Cause Solution
Low Conjugation Efficiency - Reagent hydrolyzed before reaction.- Incorrect pH of the conjugation buffer.- Insufficient molar excess of the reagent.- Prepare the reagent stock solution fresh in anhydrous solvent.- Ensure the buffer pH is between 7.5 and 8.5.- Increase the molar ratio of the reagent to the protein.
Protein Precipitation - High degree of labeling leading to insolubility.- Use of an organic co-solvent that denatures the protein.- Reduce the molar excess of the reagent.- Decrease the reaction time.- Minimize the amount of organic solvent in the reaction mixture.
Loss of Biological Activity - Modification of critical amine residues in the active site.- Perform the conjugation in the presence of a substrate or competitive inhibitor to protect the active site.- Reduce the degree of labeling.
Heterogeneous Product - Inconsistent reaction conditions.- Multiple reactive sites on the protein with varying accessibility.- Precisely control pH, temperature, and reaction time.- Consider site-specific conjugation methods if homogeneity is critical.[8]

Conclusion

6-Morpholinonicotinoyl chloride presents a viable option for the modification of primary amines on biomolecules. Its acyl chloride functionality allows for a rapid and efficient reaction to form stable amide bonds. By following the protocols and guidelines outlined in this document, researchers can successfully synthesize and characterize bioconjugates for a wide array of applications. As with any bioconjugation reaction, empirical optimization of the reaction conditions is often necessary to achieve the desired degree of labeling while preserving the function of the biomolecule.

References

  • Vertex AI Search. (n.d.). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed.
  • ACS Publications. (2020, September 15). Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers.
  • MilliporeSigma. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • BenchChem. (n.d.). Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • Wiley Online Library. (n.d.). Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applications.
  • BOC Sciences. (2025, March 18). Advanced Protein Conjugation Techniques.
  • Biocompare. (2024, December 30). Protein Conjugation and Labeling.
  • McGill University. (n.d.). Bioconjugation Techniques.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
  • ChemPep. (n.d.). Overview of Bioconjugation.
  • Biosynth. (n.d.). Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog.
  • Single Use Support. (2023, April 20). Bioconjugation simply explained.
  • BOC Sciences. (n.d.). CAS 313350-36-6 6-morpholinonicotinoyl chloride.
  • BOC Sciences. (n.d.). What is Bioconjugation? - Antibody Conjugation & Drug Conjugation.

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6-Morpholinonicotinoyl Chloride: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Morpholinopyridine Core

In the landscape of modern medicinal chemistry, the morpholine moiety is recognized as a "privileged" structure. Its incorporation into molecular scaffolds often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and target-binding affinity. When coupled with a pyridine ring, a common feature in many ATP-competitive kinase inhibitors, the resulting morpholinopyridine core becomes a highly valuable platform for drug discovery. 6-Morpholinonicotinoyl chloride, as a reactive acid chloride, serves as an exceptionally versatile building block, enabling the efficient construction of a diverse array of heterocyclic compounds with significant therapeutic potential.

This comprehensive guide provides detailed application notes and protocols for the use of 6-morpholinonicotinoyl chloride in the synthesis of key heterocyclic systems, with a particular focus on its application in the development of kinase inhibitors. The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-Morpholinonicotinoyl chloride is essential for its safe and effective handling in the laboratory.

PropertyValue
IUPAC Name 6-morpholin-4-ylpyridine-3-carbonyl chloride
Molecular Formula C₁₀H₁₁ClN₂O₂
Molecular Weight 226.66 g/mol
Melting Point 122-124°C
Boiling Point 400.9°C at 760 mmHg
Density 1.314 g/cm³
SMILES C1COCCN1C2=NC=C(C=C2)C(=O)Cl
InChI Key CUYODHVYKUWKCO-UHFFFAOYSA-N

Note: A hydrochloride salt of 6-Morpholinonicotinoyl chloride is also commercially available and may be used in the described synthetic protocols, often requiring an additional equivalent of base to neutralize the HCl salt.

Safety and Handling

6-Morpholinonicotinoyl chloride is a reactive acyl chloride and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2][3][4]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust. In case of inhalation, move to fresh air and seek medical attention.[2][4]

  • Skin Contact: Causes skin irritation and may be harmful if absorbed through the skin. In case of contact, immediately wash with soap and plenty of water.[1][2]

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[1][2][4]

  • Ingestion: Toxic if swallowed. If ingested, rinse mouth with water and seek immediate medical attention.[1]

  • Storage: Store in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[3]

Application in Heterocyclic Synthesis: Detailed Protocols

The high reactivity of the acyl chloride moiety in 6-Morpholinonicotinoyl chloride makes it an ideal starting point for the synthesis of a variety of heterocyclic systems through acylation followed by cyclization reactions.

Protocol 1: Synthesis of N-Substituted 6-Morpholinonicotinamides via Amide Coupling

The foundational step for many subsequent heterocyclic syntheses is the formation of an amide bond. The Schotten-Baumann reaction is a classic and effective method for this transformation.[5]

Workflow for Amide Coupling:

start 6-Morpholinonicotinoyl chloride reaction Amide Coupling start->reaction amine Primary or Secondary Amine amine->reaction base Tertiary Base (e.g., Triethylamine, DIEA) base->reaction solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction product N-Substituted 6-Morpholinonicotinamide reaction->product

Caption: General workflow for amide bond formation.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 eq) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of approximately 0.2 M.

  • Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.2 eq), to the solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.[5]

  • Acyl Chloride Addition: Slowly add a solution of 6-Morpholinonicotinoyl chloride (1.05 eq) in the same anhydrous solvent to the stirring amine solution at 0 °C. The slight excess of the acyl chloride ensures complete consumption of the potentially more valuable amine starting material. The reaction is exothermic and maintaining a low temperature helps to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted 6-morpholinonicotinamide.

Protocol 2: Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are important pharmacophores known for their diverse biological activities. They can be readily synthesized from 6-Morpholinonicotinoyl chloride in a two-step process involving the formation of a key hydrazide intermediate.

Workflow for 1,3,4-Oxadiazole Synthesis:

start 6-Morpholinonicotinoyl chloride step1 Hydrazinolysis start->step1 hydrazine Hydrazine Hydrate hydrazine->step1 hydrazide 6-Morpholinonicotinohydrazide step2 Cyclization hydrazide->step2 cyclizing_agent Dehydrating/Cyclizing Agent (e.g., POCl₃) cyclizing_agent->step2 product 2-Substituted-5-(6-morpholinopyridin-3-yl)-1,3,4-oxadiazole step1->hydrazide step2->product

Caption: Two-step synthesis of 1,3,4-oxadiazoles.

Step 1: Synthesis of 6-Morpholinonicotinohydrazide

  • Reaction Setup: In a round-bottom flask, dissolve 6-Morpholinonicotinoyl chloride (1.0 eq) in a suitable solvent such as THF or 1,4-dioxane.

  • Hydrazine Addition: Cool the solution to 0 °C and add hydrazine hydrate (2.0 eq) dropwise. The excess hydrazine acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Isolation: The product, 6-morpholinonicotinohydrazide, will often precipitate from the reaction mixture. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

  • Reaction Setup: In a round-bottom flask, suspend the 6-morpholinonicotinohydrazide (1.0 eq) in a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or by refluxing with a carboxylic acid.[6][7][8]

  • Reaction: Heat the mixture under reflux for 2-6 hours. The use of POCl₃ is a common and effective method for the dehydrative cyclization of acylhydrazides to 1,3,4-oxadiazoles.[6][7]

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Synthesis of Pyrimidine Scaffolds as Kinase Inhibitors

The morpholinopyrimidine scaffold is a key feature in many potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.[9][10][11][12][13] The synthesis of these scaffolds often involves a multi-step sequence starting from the corresponding nicotinoyl derivative.

Workflow for Pyrimidine Synthesis:

start 6-Morpholinonicotinoyl chloride aldehyde 6-Morpholinonicotinaldehyde start->aldehyde Amidation & Reduction step1_reagents 1. Amine 2. Reduction (e.g., LiAlH₄) enaminone (E)-3-(Dimethylamino)-1-(6-morpholinopyridin-3-yl)prop-2-en-1-one aldehyde->enaminone Condensation step2_reagents DMF-DMA product 2-Amino-4-(6-morpholinopyridin-3-yl)pyrimidine enaminone->product Cyclization step3_reagents Guanidine Hydrochloride, Base

Caption: Multi-step synthesis of a pyrimidine-based kinase inhibitor scaffold.

Step 1: Synthesis of 6-Morpholinonicotinaldehyde

This protocol is an adaptation, as the direct reduction of the acyl chloride to the aldehyde in the presence of the morpholine nitrogen can be challenging. A two-step process via a Weinreb amide is a reliable alternative.

  • Weinreb Amide Formation: React 6-Morpholinonicotinoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine to form the corresponding Weinreb amide.

  • Reduction: Treat the Weinreb amide with a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) to yield 6-morpholinonicotinaldehyde.

Step 2: Synthesis of (E)-3-(Dimethylamino)-1-(6-morpholinopyridin-3-yl)prop-2-en-1-one

  • Reaction Setup: Dissolve 6-morpholinonicotinaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Condensation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and heat the reaction mixture to 80 °C for 4 hours.

  • Isolation: Cool the reaction and pour it into ice-cold water. Collect the precipitated enaminone intermediate by filtration.

Step 3: Synthesis of 2-Amino-4-(6-morpholinopyridin-3-yl)pyrimidine

  • Reaction Setup: Dissolve the enaminone intermediate (1.0 eq) in a suitable solvent like 2-methoxyethanol.

  • Cyclization: Add guanidine hydrochloride (1.2 eq) and a base such as sodium hydroxide (2.0 eq). Reflux the mixture for 8 hours.[14][15][16][17] The guanidine provides the N-C-N unit required for the formation of the pyrimidine ring.[14]

  • Isolation and Purification: Cool the reaction, pour into water, and collect the precipitate. Recrystallize from ethanol to obtain the final pyrimidine product.

Application in Kinase Inhibitor Design

The 6-morpholinopyridine scaffold is a cornerstone in the design of inhibitors for the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. The morpholine group often forms a critical hydrogen bond with the hinge region of the kinase active site, while the pyridine core mimics the adenine ring of ATP. The substituent at the 3-position of the pyridine ring, derived from the acyl chloride, can be elaborated to occupy the solvent-exposed region, allowing for the fine-tuning of potency and selectivity.[9][10][11][12][13]

Table of Representative Kinase Inhibitors Incorporating the Morpholinopyrimidine Scaffold:

CompoundTarget Kinase(s)Reported IC₅₀ (nM)Reference
BKM120 (Buparlisib) PI3Kα/β/δ/γ52/166/116/262[11][12]
GDC-0941 (Pictilisib) PI3Kα/δ3/3[13]
ZSTK474 PI3Kα37[9][18]
Compound 17p PI3Kα/δ31.8/15.4[11][12]

Conclusion

6-Morpholinonicotinoyl chloride is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key starting material for the construction of potent kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel therapeutic agents.

References

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Semantic Scholar. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers Media S.A.. [Link]

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Application Notes & Protocols: Polysaccharides in Vaccine and Drug Delivery Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Introduction: The Rationale for Polysaccharide-Based Biopolymers

In the quest for more effective and safer therapeutic delivery systems, natural polymers have emerged as leading candidates. Among them, polysaccharides stand out due to their exceptional properties. Derived from natural sources like plants, animals, and microbes, these biopolymers are composed of monosaccharide units linked by glycosidic bonds.[1][2] Their inherent biocompatibility, biodegradability, and low toxicity make them ideal for biomedical applications.[1][3] Unlike many synthetic polymers, the degradation products of polysaccharides are often endogenous to biological systems, minimizing adverse reactions.[1][4]

The functional versatility of polysaccharides is a key driver of their adoption in drug delivery and vaccine development.[5][6] The presence of various reactive groups, such as hydroxyl, amino, and carboxylic acid moieties, allows for straightforward chemical modification.[4] This adaptability enables the fine-tuning of properties like solubility, charge, and the attachment of targeting ligands, thereby facilitating the creation of sophisticated, stimuli-responsive, and targeted delivery systems.[4][5] Furthermore, many polysaccharides possess intrinsic bioactivities, including mucoadhesion and immunostimulatory effects, which can be leveraged to enhance the efficacy of the encapsulated drug or antigen.[4][7]

This guide provides a comprehensive overview of the principles and practical applications of polysaccharides in forming nanoparticles, hydrogels, and conjugates for advanced therapeutic delivery. We will delve into the causality behind experimental choices and provide validated, step-by-step protocols for the formulation and characterization of these systems.

A Curated Selection of Polysaccharides for Advanced Delivery

The vast library of natural polysaccharides offers a diverse toolkit for the formulation scientist. The choice of polysaccharide is dictated by the specific requirements of the application, such as the nature of the payload (hydrophilic/hydrophobic drug, protein antigen), the desired release profile, and the route of administration.

PolysaccharideKey Properties & Rationale for UseCommon Applications
Chitosan Cationic nature promotes mucoadhesion and enhances permeability across mucosal barriers.[8][9] Readily forms nanoparticles via ionic gelation.[10][11] Possesses intrinsic adjuvant properties.[7][8]Oral, nasal, and ocular drug delivery; vaccine adjuvants.[9][10]
Alginate Anionic polymer that forms hydrogels in the presence of divalent cations (e.g., Ca²⁺) under mild conditions.[2][3] Offers excellent encapsulation for sensitive biologics.[12]Sustained release of drugs and proteins; cell encapsulation and tissue engineering.[3][13]
Dextran Highly water-soluble, neutral, and biocompatible.[14][15] Its backbone can be readily functionalized for covalent conjugation of drugs or antigens.[15]Carrier for protein and peptide antigens in vaccines; long-term cell tracers.[14][15][16]
Hyaluronic Acid Anionic, non-immunogenic glycosaminoglycan. Specifically binds to CD44 receptors, which are overexpressed on many tumor cells, enabling targeted drug delivery.[5]Targeted cancer therapy; osteoarthritis treatment.
Inulin Acts as a potent vaccine adjuvant, enhancing both humoral and cellular immunity.[17][18] Can be formulated into nanoparticles for oral vaccine delivery.[18]Adjuvant for subunit vaccines; oral vaccine delivery systems.[17]

Mechanisms of Action: From Encapsulation to Immune Activation

Polysaccharide-based delivery systems operate through several key mechanisms to protect their payload and enhance its therapeutic effect.

Drug Delivery: The "Trojan Horse" Strategy

In drug delivery, polysaccharide carriers act as protective vehicles. They encapsulate therapeutic agents, shielding them from enzymatic degradation and premature clearance from the body.[1][19] This encapsulation is particularly crucial for oral delivery, where the harsh acidic and enzymatic environment of the gastrointestinal tract can inactivate many drugs.[4][18] Once at the target site, the drug is released in a controlled manner, which can be triggered by environmental cues such as pH, temperature, or the presence of specific enzymes.[12][20] This sustained release profile helps maintain the drug concentration within the therapeutic window, reducing the frequency of administration and minimizing side effects.[3][6]

G cluster_0 Polysaccharide Carrier cluster_1 Biological Environment cluster_2 Target Site Carrier Polysaccharide Nanoparticle/Hydrogel Drug Drug/Antigen Payload Carrier->Drug Encapsulation Degradation Enzymatic/Acidic Degradation Carrier->Degradation Protection From Clearance Reticuloendothelial System (RES) Carrier->Clearance Avoidance TargetCell Target Cell/Tissue Carrier->TargetCell Targeting & Accumulation Release Controlled Release (pH, enzymes, time) Carrier->Release Triggered Effect Therapeutic Effect Release->Effect G PS_NP Polysaccharide-Antigen Nanoparticle APC Antigen Presenting Cell (e.g., Dendritic Cell) PS_NP->APC 1. Targeting PRR PRR Activation (TLRs, CLRs) APC->PRR 3. Uptake Enhanced Uptake (Phagocytosis) APC->Uptake 2. Activation APC Activation & Maturation PRR->Activation Uptake->Activation T_Cell T-Cell Priming Activation->T_Cell 4. Antigen Presentation B_Cell B-Cell Activation T_Cell->B_Cell 5. Help Immunity Adaptive Immunity (Antibodies & T-Cells) T_Cell->Immunity B_Cell->Immunity 6. Differentiation

Caption: Mechanism of polysaccharide nanoparticles as vaccine adjuvants.

Detailed Application Protocols

Scientific Integrity Note: The following protocols are designed as self-validating systems. Each step includes a rationale, and the characterization sections are essential for confirming the successful synthesis and functionality of the formulations.

Protocol 1: Preparation of Chitosan Nanoparticles for Drug/Antigen Encapsulation via Ionic Gelation

Rationale: This method leverages the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged polyanion, typically sodium tripolyphosphate (TPP). [10]It is a mild, organic solvent-free process, making it ideal for encapsulating sensitive biomolecules like proteins and nucleic acids. [8][10]The size and surface charge of the resulting nanoparticles can be controlled by varying the concentrations of chitosan and TPP, and the pH of the solution. [11] Materials:

  • Low molecular weight chitosan (75-85% deacetylated)

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Payload (drug or antigen of interest)

  • Deionized (DI) water

  • pH meter, magnetic stirrer, bath sonicator, centrifuge

Step-by-Step Methodology:

  • Chitosan Solution Preparation (Cationic Phase):

    • Prepare a 1 mg/mL chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution.

    • Causality: Acetic acid protonates the primary amino groups (-NH2) on the chitosan backbone to -NH3+, rendering the polymer soluble and positively charged.

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • If encapsulating a payload, dissolve it in this chitosan solution at the desired concentration.

  • TPP Solution Preparation (Anionic Phase):

    • Prepare a 1 mg/mL TPP solution by dissolving TPP powder in DI water.

    • This solution should be prepared fresh before use.

  • Nanoparticle Formation:

    • Place a specific volume of the chitosan solution (e.g., 20 mL) in a beaker on a magnetic stirrer.

    • Add the TPP solution dropwise (e.g., using a syringe pump at 1 mL/min) to the chitosan solution under constant, moderate stirring (e.g., 1000 rpm). [11]A typical volume ratio is 3:1 chitosan to TPP solution.

    • Causality: The dropwise addition prevents localized precipitation and promotes the formation of uniform nanoparticles. An opalescent suspension will form, indicating nanoparticle self-assembly.

    • Continue stirring for an additional 10-15 minutes after all the TPP has been added.

    • Optional: Briefly sonicate the suspension in a bath sonicator (2-5 minutes) to break up any aggregates.

  • Purification and Collection:

    • Collect the nanoparticles by centrifugation (e.g., 18,000 x g for 40 minutes at 4°C). [11] * Discard the supernatant, which contains unreacted chitosan, TPP, and non-encapsulated payload.

    • Resuspend the nanoparticle pellet in DI water to wash away residual reactants.

    • Repeat the centrifugation and washing step twice more.

    • Finally, resuspend the purified nanoparticles in the desired buffer or DI water for characterization or lyophilize for long-term storage.

Protocol 2: Formulation of an Alginate-Based Hydrogel for Sustained Drug Release

Rationale: This protocol utilizes the principle of ionic crosslinking, where divalent cations like Ca²⁺ interact with the guluronic acid blocks of adjacent alginate chains to form a stable, three-dimensional "egg-box" structure. [2][21]This process is gentle and occurs at room temperature, making it suitable for encapsulating a wide range of therapeutic molecules. [12][21]The release rate can be modulated by altering the alginate concentration and the crosslinking density. [22] Materials:

  • Sodium alginate (medium viscosity)

  • Calcium chloride (CaCl₂)

  • Payload (drug of interest)

  • Deionized (DI) water

  • Magnetic stirrer, syringe with needle

Step-by-Step Methodology:

  • Alginate-Payload Solution Preparation:

    • Prepare a 2% (w/v) sodium alginate solution by slowly adding the powder to DI water under vigorous stirring.

    • Causality: Slow addition prevents clumping and ensures a homogenous solution. Stirring overnight may be necessary.

    • Once the alginate is fully dissolved, add and dissolve the therapeutic payload to this solution at the desired final concentration.

  • Crosslinking Solution Preparation:

    • Prepare a crosslinking solution of 0.1 M CaCl₂ in DI water.

  • Hydrogel Bead Formation:

    • Draw the alginate-payload solution into a syringe fitted with a small-gauge needle (e.g., 22G).

    • Extrude the solution dropwise from a fixed height into the CaCl₂ crosslinking bath, which is being gently stirred.

    • Causality: As the anionic alginate drops enter the solution, the Ca²⁺ ions immediately crosslink the polymer chains, forming spherical hydrogel beads. Bead size can be controlled by the needle gauge and extrusion rate.

    • Allow the beads to cure in the crosslinking solution for 15-30 minutes to ensure complete gelation.

  • Washing and Collection:

    • Collect the hydrogel beads by decanting the CaCl₂ solution or by filtration using a mesh.

    • Wash the beads thoroughly with DI water to remove excess calcium chloride and any non-encapsulated drug on the surface.

    • The drug-loaded hydrogel beads can then be used for in vitro release studies or other experiments.

Protocol 3: Covalent Conjugation of an Antigen to a Dextran Backbone

Rationale: Dextran, a neutral polysaccharide, serves as an excellent soluble carrier for antigens. [14][23]Covalently linking an antigen to a high-molecular-weight dextran can enhance its immunogenicity by increasing its size, improving its uptake by APCs, and allowing for multivalent presentation to B-cell receptors. [16][24]This protocol uses a two-step carbodiimide chemistry approach to link the carboxyl groups on an antigen (or an introduced linker) to the hydroxyl groups on dextran.

Materials:

  • Dextran (e.g., 40-70 kDa)

  • Antigen (protein/peptide with available carboxyl groups)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (appropriate MWCO)

Step-by-Step Methodology:

  • Dextran Activation (Not required for this specific chemistry, but an alternative): This protocol directly activates the antigen's carboxyl groups.

  • Antigen Carboxyl Group Activation:

    • Dissolve the antigen in MES buffer (e.g., 0.1 M, pH 6.0) at a concentration of 1-5 mg/mL.

    • Add EDC and NHS to the antigen solution. A molar excess of 5-10 fold over the number of carboxyl groups is a good starting point.

    • Causality: EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. NHS reacts with this intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines (or in this case, hydroxyls, though less efficiently).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Dextran:

    • Dissolve the dextran in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 10-20 mg/mL.

    • Add the activated antigen solution to the dextran solution. The molar ratio of antigen to dextran will determine the final conjugation density.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • Causality: The hydroxyl groups on the dextran backbone react with the activated NHS-esters on the antigen, forming a stable covalent bond.

  • Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to react with any remaining NHS-esters.

    • Purify the dextran-antigen conjugate from unreacted antigen and crosslinking reagents using dialysis.

    • Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours with several buffer changes, using a dialysis membrane with a molecular weight cut-off (MWCO) that retains the conjugate but allows free antigen to pass through.

    • The purified conjugate can be sterile-filtered and stored for immunogenicity studies.

Essential Characterization and Quality Control

Validation is critical to ensure the reproducibility and efficacy of your formulations. The following table outlines key characterization techniques.

ParameterTechniqueRationale & Expected Outcome
Particle Size & Distribution Dynamic Light Scattering (DLS)Determines the mean hydrodynamic diameter and polydispersity index (PDI). For nanoparticle systems, a size between 100-300 nm with a low PDI (<0.3) is often desired for systemic delivery. [25]
Surface Charge Zeta Potential MeasurementMeasures the charge at the nanoparticle surface. A positive zeta potential for chitosan NPs confirms surface -NH3+ groups and predicts stability against aggregation.
Morphology Transmission/Scanning Electron Microscopy (TEM/SEM)Provides direct visualization of particle shape and surface texture. Should confirm spherical morphology and reveal any aggregation.
Encapsulation Efficiency (EE) & Loading Capacity (LC) Spectrophotometry (e.g., UV-Vis) or HPLCEE quantifies the percentage of the initial drug/antigen that is successfully entrapped. LC defines the weight percentage of the drug/antigen in the final formulation. Calculated by measuring the amount of free drug in the supernatant after centrifugation. High EE (>80%) is desirable. [25]
In Vitro Release Profile Dialysis Method or Sample-and-Separate MethodMeasures the cumulative release of the payload over time in a relevant buffer (e.g., PBS pH 7.4, simulated gastric fluid). A sustained release profile is typically sought for drug delivery systems. [21][22]
Structural Integrity & Conjugation Confirmation FTIR, NMR SpectroscopyConfirms the presence of the polysaccharide and payload, and in the case of conjugates, provides evidence of covalent bond formation through the appearance of new peaks or shifts in existing ones.

Troubleshooting Common Formulation Issues

IssuePotential Cause(s)Recommended Solution(s)
Large Particle Size / High PDI - Reactant concentrations too high.- Inefficient mixing.- pH outside optimal range.- Decrease chitosan and/or TPP concentration.- Increase stirring speed or use a homogenizer.<[11]br>- Optimize the pH of the chitosan solution (typically 4.5-5.5).
Particle Aggregation - Low surface charge (Zeta potential near zero).- Inappropriate ionic strength of the buffer.- Adjust pH to increase protonation and surface charge.- Resuspend final particles in low ionic strength buffer or DI water.
Low Encapsulation Efficiency - Poor interaction between payload and polymer.- Payload leakage during formulation.- Payload solubility issues.- Modify the surface charge of the payload or polymer to enhance electrostatic interaction.- Optimize the polymer-to-payload ratio.- For hydrogels, increase crosslinking density to reduce mesh size. [21]
Burst Release of Payload - High amount of surface-adsorbed drug.- Low crosslinking density or porous matrix.- Ensure thorough washing of the formulation to remove surface drug.- Increase the concentration of the crosslinking agent (e.g., TPP, CaCl₂).- Consider a core-shell structure (e.g., alginate-chitosan layers). [21]

References

  • Review of polysaccharide particle-based functional drug delivery. National Institutes of Health (NIH). [Link]

  • Versatile Types of Polysaccharide-Based Drug Delivery Systems: From Strategic Design to Cancer Therapy. MDPI. [Link]

  • Polysaccharide-Based Hydrogels and Their Application as Drug Delivery Systems in Cancer Treatment: A Review. MDPI. [Link]

  • Recent advances in polysaccharide-based drug delivery systems for cancer therapy: a comprehensive review. PubMed. [Link]

  • Progress and prospect of polysaccharides as adjuvants in vaccine development. National Institutes of Health (NIH). [Link]

  • Polysaccharide-Based Coatings as Drug Delivery Systems. National Institutes of Health (NIH). [Link]

  • Preparation, characterization, and potential application of chitosan, chitosan derivatives, and chitosan metal nanoparticles in pharmaceutical drug delivery. National Institutes of Health (NIH). [Link]

  • The Adjuvant Effects on Vaccine and the Immunomodulatory Mechanisms of Polysaccharides From Traditional Chinese Medicine. National Institutes of Health (NIH). [Link]

  • Preparation of Chitosan Nanoparticles as a Capable Carrier for Antigen Delivery and Antibody Production. National Institutes of Health (NIH). [Link]

  • Preparation of chitosan nanoparticles by nanoprecipitation and their ability as a drug nanocarrier. RSC Publishing. [Link]

  • Polysaccharide-based nanosystems as vaccine adjuvants: A review. PubMed. [Link]

  • The potential signal mechanism of polysaccharide adjuvant-based... ResearchGate. [Link]

  • Mini Review on Natural Polysaccharides Used in Vaccine by Nanoengineering. Walsh Medical Media. [Link]

  • Chitosan nanoparticles: a survey of preparation methods. SciSpace. [Link]

  • Preparation, Characterization and Application of Polysaccharide-Based Metallic Nanoparticles: A Review. National Institutes of Health (NIH). [Link]

  • Preparation and Properties of Natural Polysaccharide-Based Drug Delivery Nanoparticles. MDPI. [Link]

  • Preparation of Sodium Alginate Hydrogel and Its Application in Drug Release. Chinese Chemical Letters. [Link]

  • A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization. MDPI. [Link]

  • Applications of polymeric adjuvants in studying autoimmune responses and vaccination against infectious diseases. Royal Society Publishing. [Link]

  • Chitosan Non-Particulate Vaccine Delivery System: A Review. Preprints.org. [Link]

  • Polysaccharide-Based Nanocarriers for Improved Drug Delivery. CORE. [Link]

  • A Polysaccharide-Based Oral-Vaccine Delivery System and Adjuvant for the Influenza Virus Vaccine. MDPI. [Link]

  • A sodium alginate-based sustained-release IPN hydrogel and its applications. Wiley Online Library. [Link]

  • Recent advances in the biosynthesis of polysaccharide-based antimicrobial glycoconjugate vaccines. National Institutes of Health (NIH). [Link]

  • Physico-chemical characterization of polysaccharide-coated nanoparticles. Semantic Scholar. [Link]

  • Application prospect of polysaccharide in the development of vaccine adjuvants. Semantic Scholar. [Link]

  • Recent Reports on Polysaccharide-Based Materials for Drug Delivery. MDPI. [Link]

  • (PDF) Alginate-Based Multi-Membrane Hydrogel for Dual Drug Delivery System. ResearchGate. [Link]

  • Pharmaceutical quality dextrans for vaccines. Pharmacosmos. [Link]

  • Electroresponsive Alginate-Based Hydrogel for Controlled Release of Hydrophobic Drugs. UPCommons. [Link]

  • Encapsulation in Alginates Hydrogels and Controlled Release: An Overview. National Institutes of Health (NIH). [Link]

  • Methods relating to immunogenic dextran-protein conjugates.
  • Carbohydrate Conjugates in Vaccine Developments. National Institutes of Health (NIH). [Link]

  • Dextran Conjugates. Bio-Synthesis, Inc.. [Link]

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  • 10 FDA Approved Polymers for Effective Drug Delivery Solutions. Lincoln Plastics. [Link]

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  • FDA-approved polymer-based drug delivery systems described in this review. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 6-Morpholinonicotinoyl Chloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-morpholinonicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of this compound. Here, we move beyond simple procedural lists to explain the underlying principles and troubleshoot common issues, ensuring you can achieve the highest purity for your downstream applications.

I. Understanding the Compound: 6-Morpholinonicotinoyl Chloride

6-Morpholinonicotinoyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a reactive acyl chloride group, a pyridine ring, and a morpholine moiety, dictates its chemical behavior and the challenges associated with its purification.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClN₂O₂[]
Molecular Weight226.66 g/mol []
Melting Point122-124°C[]
Boiling Point400.9°C at 760 mmHg[]
AppearanceSolid[2]

The primary challenge in handling 6-morpholinonicotinoyl chloride, like other acyl chlorides, is its high reactivity, particularly its susceptibility to hydrolysis.[3][4] Contact with water, even atmospheric moisture, will lead to the formation of the corresponding carboxylic acid, 6-morpholinonicotinic acid, which is a major impurity.[5][6]

II. The "Why" Behind Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid compounds.[7][8] It leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[7] For 6-morpholinonicotinoyl chloride, the goal is to select a solvent that:

  • Readily dissolves the compound at an elevated temperature.

  • Shows poor solubility for the compound at lower temperatures.

  • Either completely dissolves impurities at all temperatures or keeps them insoluble at all temperatures.

This differential solubility allows for the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the solvent (mother liquor).[9]

III. Step-by-Step Recrystallization Protocol

This protocol is a robust starting point. Depending on the nature and quantity of impurities, optimization may be necessary. Crucially, all operations should be conducted in a fume hood using anhydrous solvents and glassware to prevent hydrolysis. [10][11]

A. Solvent Selection: The Critical First Step

The choice of solvent is paramount for a successful recrystallization.[8] Due to the reactive nature of the acyl chloride, hydroxylic or basic solvents must be strictly avoided. [10] Suitable solvents are typically non-polar or weakly polar aprotic solvents.

Recommended Solvents for Screening:

  • Toluene

  • Toluene/Petroleum Ether mixture

  • Dry Diethyl Ether

  • Alcohol-free Chloroform

Experimental Workflow for Solvent Screening:

Solvent_Screening cluster_setup Setup cluster_testing Solvent Addition & Observation cluster_heating Heating & Dissolution cluster_cooling Cooling & Crystallization A Place small amount of crude product in separate test tubes B Add a few drops of a single solvent to each tube at room temperature A->B C Observe solubility. Ideal solvent: poor solubility at RT. B->C D Gently heat the insoluble mixtures C->D If insoluble E Observe solubility. Ideal solvent: good solubility when hot. D->E F Allow the hot, clear solutions to cool to room temperature E->F If dissolved G Observe for crystal formation. Ideal solvent: abundant crystal formation. F->G

Caption: Workflow for selecting an appropriate recrystallization solvent.

B. The Recrystallization Process
  • Dissolution: In a dry Erlenmeyer flask, add the crude 6-morpholinonicotinoyl chloride. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[9] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the filter funnel.[12]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[12]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[9]

  • Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent. It is important to ensure the compound is completely dry before storage.

IV. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization of 6-morpholinonicotinoyl chloride.

Frequently Asked Questions (FAQs)

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[13] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.[13][14]

  • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[14] If the problem persists, consider purifying the compound by a different method, such as column chromatography, before attempting recrystallization again.[14]

Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?

A2: This is a common issue and can be due to several factors:

  • Too much solvent was used: This is the most frequent cause.[14] The solution is not saturated, preventing crystallization. To remedy this, evaporate some of the solvent by gently heating the solution and then attempt to cool it again.[14][15]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature.[14] To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod just below the surface of the liquid.[9][15] The tiny scratches provide nucleation sites for crystal growth.

    • Add a "seed crystal" of the pure compound, if available.[9][15]

Q3: The yield of my recrystallized product is very low. Why?

A3: A poor yield can result from several experimental errors:[15]

  • Using too much solvent: As mentioned, this is a primary cause of low yield as a significant amount of the product will remain in the mother liquor.[15]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize the amount of product that crystallizes out of solution.

  • Washing with too much cold solvent: While washing is necessary, using an excessive amount of cold solvent can redissolve some of your purified product.[9]

Q4: My final product is still discolored. How can I fix this?

A4: Colored impurities can sometimes be removed by adding a small amount of activated carbon (charcoal) to the hot solution before filtration.[13] The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.[13]

Troubleshooting Flowchart

Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions Start Problem Encountered During Recrystallization OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield Discolored Product is Discolored Start->Discolored ReheatAddSolvent Reheat, add more solvent, cool slowly OilingOut->ReheatAddSolvent EvaporateSolvent Evaporate some solvent NoCrystals->EvaporateSolvent InduceCrystallization Induce Crystallization (scratch/seed) NoCrystals->InduceCrystallization CheckSolventAmount Review amount of solvent used LowYield->CheckSolventAmount OptimizeCooling Optimize cooling time/temperature LowYield->OptimizeCooling UseCharcoal Use activated charcoal Discolored->UseCharcoal

Caption: A troubleshooting guide for common recrystallization problems.

V. Safety Precautions

6-Morpholinonicotinoyl chloride is a corrosive and moisture-sensitive compound.[11][16] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[16] Acyl chlorides react violently with water, so ensure all glassware is dry and use anhydrous solvents.[11]

VI. References

  • Relative Ease of Hydrolysis - A Level Chemistry - Save My Exams. (2024, December 23). Retrieved from [Link]

  • Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). YouTube. Retrieved from [Link]

  • hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Acyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). chemguide: CIE A level chemistry support. Retrieved from [Link]

  • General procedures for the purification of Acid chlorides. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (2022, August 17). Chemistry LibreTexts. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • Acid Chloride/ chloroformate purification? (2025, April 9). ResearchGate. Retrieved from [Link]

  • Method for purifying acid chlorides. (n.d.). Google Patents. Retrieved from

  • 6-Morpholinonicotinoyl chloride. (n.d.). Amerigo Scientific. Retrieved from [Link]

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Technical Support Center: Optimizing Acylation Reactions with 6-Morpholinonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing acylation reactions utilizing 6-Morpholinonicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reactions are not only successful but also reproducible and scalable.

Introduction to 6-Morpholinonicotinoyl Chloride in Acylation Chemistry

6-Morpholinonicotinoyl chloride is a valuable acylating agent, particularly in the synthesis of complex molecules and pharmaceutical intermediates. Its structure, featuring a reactive acyl chloride group on a pyridine ring substituted with a morpholine moiety, allows for the introduction of the 6-morpholinonicotinoyl group onto various nucleophiles. The most common applications involve the acylation of primary and secondary amines to form stable amide bonds, and to a lesser extent, the acylation of alcohols to form esters.

Understanding the inherent reactivity and potential pitfalls associated with this reagent is crucial for achieving high yields and purity. This guide will address common challenges in a direct question-and-answer format, providing both troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 6-Morpholinonicotinoyl chloride?

A1: Its primary application is as an acylating agent for the synthesis of amides from primary and secondary amines. A notable example is its use in the synthesis of precursors to the anticoagulant drug Apixaban.[1][2][3][4]

Q2: What are the key physical properties of 6-Morpholinonicotinoyl chloride?

A2: Key physical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClN₂O₂[]
Molecular Weight226.66 g/mol []
Melting Point122-124°C[]
AppearanceOff-white to yellow solid
IUPAC Name6-morpholin-4-ylpyridine-3-carbonyl chloride[]

Q3: Why is a base necessary in acylation reactions with 6-Morpholinonicotinoyl chloride?

A3: A base is crucial for two primary reasons. First, the acylation reaction generates hydrogen chloride (HCl) as a byproduct.[6][7] This acidic byproduct can protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction. The base neutralizes the generated HCl, allowing the reaction to proceed to completion. Second, for less nucleophilic amines or alcohols, the base can act as a catalyst by deprotonating the nucleophile, increasing its reactivity.[6]

Q4: What are common solvents for reactions with 6-Morpholinonicotinoyl chloride?

A4: Anhydrous aprotic solvents are typically used to prevent hydrolysis of the acyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[6][8] The choice of solvent can influence reaction rate and solubility of reactants and products.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: I am not observing any product formation, or the yield is very low. What are the potential causes and how can I troubleshoot this?

A: This is a common issue that can often be traced back to a few key factors. Follow this troubleshooting workflow:

low_yield_troubleshooting start Low or No Product Formation check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup Procedure start->check_workup sub_reagents1 Is the 6-Morpholinonicotinoyl chloride hydrolyzed? (Clumped solid, acidic smell) check_reagents->sub_reagents1 sub_reagents2 Is the amine/alcohol of sufficient purity? check_reagents->sub_reagents2 sub_reagents3 Is the stoichiometry correct? (Typically 1.0 eq amine, 1.1-1.2 eq acyl chloride, 1.2-1.5 eq base) check_reagents->sub_reagents3 sub_conditions1 Are anhydrous conditions maintained? (Dry solvents, glassware, inert atmosphere) check_conditions->sub_conditions1 sub_conditions2 Is the temperature appropriate? (Start at 0°C, then warm to RT) check_conditions->sub_conditions2 sub_conditions3 Is the base appropriate and sufficient? (Non-nucleophilic, e.g., TEA, DIPEA) check_conditions->sub_conditions3 sub_workup1 Is the product water-soluble? check_workup->sub_workup1 sub_workup2 Was the correct pH used for extraction? check_workup->sub_workup2

Troubleshooting Workflow for Low Yield

Detailed Troubleshooting Steps:

  • Reagent Quality:

    • 6-Morpholinonicotinoyl Chloride Hydrolysis: This is a primary suspect. Acyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the unreactive carboxylic acid.[9][10] If the reagent has been stored improperly or for a long time, its quality may be compromised. Consider using a fresh batch or purifying the existing material.

    • Nucleophile Purity: Impurities in your amine or alcohol can interfere with the reaction. Ensure your starting material is pure and dry.

    • Solvent and Base Anhydrousness: The presence of water in your solvent or base will lead to the hydrolysis of the acyl chloride. Use freshly dried solvents and ensure your base is anhydrous.

  • Reaction Conditions:

    • Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: The reaction is typically exothermic. Add the acyl chloride solution dropwise to the amine/alcohol solution at 0°C to control the initial reaction rate and minimize side reactions.[11] After the addition is complete, the reaction can be allowed to warm to room temperature.

    • Base Selection and Stoichiometry: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least a stoichiometric amount of base is used to neutralize the HCl generated. An excess of base (1.2-1.5 equivalents) is often beneficial.

Issue 2: Multiple Products or Impurities in the Crude Product

Q: My reaction seems to have worked, but I see multiple spots on my TLC plate. What are the likely impurities?

A: The formation of multiple products or the presence of impurities can complicate purification. Here are the common culprits and their solutions:

impurities_troubleshooting start Multiple Products/Impurities Observed impurity1 Unreacted Starting Material start->impurity1 impurity2 6-Morpholinonicotinic Acid (Hydrolysis Product) start->impurity2 impurity3 Diacylation Product start->impurity3 impurity4 Base-Related Impurities start->impurity4 solution1 Increase reaction time or temperature. Check stoichiometry. impurity1->solution1 solution2 Ensure strictly anhydrous conditions. Use fresh acyl chloride. impurity2->solution2 solution3 Use a less reactive base or lower temperature. Applicable for di-functional amines. impurity3->solution3 solution4 Wash with dilute acid (e.g., 1M HCl) during workup to remove amine bases. impurity4->solution4

Troubleshooting Impurities

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup is often effective. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a saturated sodium bicarbonate solution to remove any unreacted 6-morpholinonicotinic acid, and finally with brine to remove residual water.[11]

  • Chromatography: If the impurities are not easily removed by extraction, column chromatography on silica gel is a reliable method for purification.[12]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be a highly effective purification technique.[12]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of a Primary Amine

This protocol provides a general method for the N-acylation of a primary amine with 6-Morpholinonicotinoyl chloride.

Materials:

  • Primary amine (1.0 equivalent)

  • 6-Morpholinonicotinoyl chloride (1.1 equivalents)

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the flask to 0°C using an ice bath and begin stirring.

  • Addition of Base: Add anhydrous TEA or DIPEA (1.2 equivalents) to the stirred solution.

  • Addition of Acyl Chloride: In a separate dry dropping funnel, dissolve 6-Morpholinonicotinoyl chloride (1.1 equivalents) in a small volume of anhydrous DCM. Add the acyl chloride solution dropwise to the amine solution over 15-30 minutes, ensuring the temperature is maintained at 0°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Acylation of a Primary Alcohol

This protocol can be adapted for the O-acylation of a primary alcohol. Note the potential for lower reactivity compared to amines.

Materials:

  • Primary alcohol (1.0 equivalent)

  • 6-Morpholinonicotinoyl chloride (1.2 equivalents)

  • Anhydrous pyridine or 4-dimethylaminopyridine (DMAP) (catalytic to 1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) and pyridine or DMAP in anhydrous DCM.

  • Cooling: Cool the flask to 0°C using an ice bath and begin stirring.

  • Addition of Acyl Chloride: Add a solution of 6-Morpholinonicotinoyl chloride (1.2 equivalents) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is indicated by TLC. Gentle heating may be required for less reactive alcohols.

  • Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

References

  • Arkat USA. (2024).
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one.
  • European Patent Office. (2020).
  • ResearchGate. (2025). New synthetic process of apixaban.
  • ResearchGate. (2020).
  • ResearchGate. (2024).
  • BOC Sciences. CAS 313350-36-6 6-morpholinonicotinoyl chloride.
  • BLD Pharm. 1396762-09-6|6-Morpholinonicotinoyl chloride hydrochloride.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • Chemguide.
  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • Fisher Scientific. Amide Synthesis.
  • Chemguide.
  • MDPI. (2022). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.
  • Benchchem.
  • Benchchem.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • NIH. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.
  • University of Rochester. Reagents & Solvents: Solvents and Polarity.
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Amerigo Scientific. 6-Morpholinonicotinoyl chloride.
  • Chemistry LibreTexts. (2020). 9.7: SN1 Reaction.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • ResearchGate. (2025). Reaction of phthaloyl chloride with primary amines.
  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes.
  • PubChem. 6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165.
  • ResearchGate. (2025). Concerted SN2 mechanism for the hydrolysis of acid chlorides.
  • YouTube. (2016).
  • PubMed. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride.
  • University of Minnesota. (2022). Properties of Common Organic Solvents.
  • YouTube. (2020). Acid chloride hydrolysis example.

Sources

Removal of impurities from 6-Morpholinonicotinoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Morpholinonicotinoyl chloride. As a highly reactive acylating agent, its purity is paramount for successful downstream applications. This document offers field-proven insights and validated protocols to identify, manage, and remove common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in 6-Morpholinonicotinoyl chloride?

The most prevalent impurity is its hydrolysis product, 6-morpholinonicotinic acid . Acyl chlorides are extremely sensitive to moisture, and any exposure to atmospheric humidity or residual water in solvents will lead to this degradation.[1][2][3] Other potential impurities include unreacted starting materials from its synthesis (e.g., 6-morpholinonicotinic acid and a chlorinating agent like thionyl chloride) or byproducts from side reactions.[4][5]

Q2: My batch of 6-Morpholinonicotinoyl chloride is off-white or yellow. Is it still usable?

While a pure compound is expected to be a white to off-white solid, discoloration often indicates the presence of trace impurities or slight degradation over time. A color number can be a useful, albeit non-specific, indicator of purity.[6] For sensitive applications, it is crucial to assess the purity using analytical methods like FT-IR or ¹H NMR before use. If the discoloration is significant, purification via recrystallization is recommended.

Q3: How must I handle and store 6-Morpholinonicotinoyl chloride to prevent degradation?

Strict anhydrous and inert conditions are mandatory.[2]

  • Handling: Always handle the compound in a certified chemical fume hood, under an inert atmosphere such as nitrogen or argon.[7] Use dry glassware and non-sparking tools.[8]

  • Storage: Store in a tightly sealed container, often under an inert gas, in a cool, dry, and well-ventilated area away from moisture, alcohols, amines, and strong bases.[7] It is advisable to aliquot the material into smaller, single-use quantities to avoid repeatedly exposing the main stock bottle to the atmosphere.

Q4: The material I received is labeled "6-Morpholinonicotinoyl chloride hydrochloride." What is the purpose of the hydrochloride salt?

The pyridine nitrogen in the nicotinoyl ring is basic and can potentially catalyze the decomposition of the acyl chloride.[9] By forming the hydrochloride salt, this nitrogen is protonated, rendering it non-basic and significantly enhancing the compound's shelf-life and stability against hydrolysis.[9] For most subsequent acylation reactions, this salt can be used directly, as the base added to the reaction (e.g., triethylamine, pyridine) will neutralize the HCl.

Q5: What is the best analytical method to quickly assess the purity and check for hydrolysis?

Fourier-Transform Infrared Spectroscopy (FT-IR) is an excellent rapid technique. The key is to look at the carbonyl (C=O) stretching frequency.

  • 6-Morpholinonicotinoyl chloride (pure): A sharp, strong absorption peak around 1780-1800 cm⁻¹ .

  • 6-morpholinonicotinic acid (impurity): A broader absorption peak at a lower frequency, typically 1700-1725 cm⁻¹ , along with a very broad O-H stretch from 2500-3300 cm⁻¹ .

The presence of a significant peak in the carboxylic acid region indicates hydrolysis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during experiments and provides a logical path to their resolution.

Problem 1: Low or No Yield in Subsequent Amidation/Esterification Reaction
  • Symptom: You react 6-Morpholinonicotinoyl chloride with an amine or alcohol, but TLC or LC-MS analysis shows mostly unreacted starting material.

  • Probable Cause: The primary cause is poor quality of the acyl chloride. A high percentage of the material has likely hydrolyzed to the corresponding 6-morpholinonicotinic acid, which is unreactive under standard acylation conditions and will not form the desired amide or ester.[3]

  • Diagnostic Check: Perform a quick FT-IR analysis as described in FAQ #5. A prominent peak around 1700 cm⁻¹ confirms the presence of the carboxylic acid impurity.

  • Solution: The acyl chloride must be purified before use. For a solid compound like this, recrystallization is the most effective method. See Protocol 1 for a detailed procedure.

Problem 2: Oily or Gummy Product Isolated Instead of a Crystalline Solid
  • Symptom: The product, which should be a solid with a melting point of 122-124°C, is isolated as a sticky or oily substance that fails to crystallize.[]

  • Probable Cause: This is often due to the presence of impurities that disrupt the crystal lattice formation. The most likely culprit is again the hydrolyzed carboxylic acid, which can act as a eutectic contaminant. Residual solvents can also lead to this issue.

  • Solution:

    • Trituration: If the impurity level is low, trituration may be sufficient. This involves stirring the crude product as a slurry in a cold, anhydrous, non-polar solvent (e.g., diethyl ether or hexane) in which the desired product is insoluble but the impurities are at least partially soluble.

    • Recrystallization: For higher levels of impurities, a full recrystallization is necessary to achieve high purity and proper crystallinity. Follow Protocol 1 .

Problem 3: Analytical Data (¹H NMR) Shows Unexpected Signals
  • Symptom: The ¹H NMR spectrum of your 6-Morpholinonicotinoyl chloride shows unexpected peaks, complicating characterization.

  • Probable Cause & Identification:

    • 6-morpholinonicotinic acid: Look for a very broad singlet far downfield (>10 ppm), which corresponds to the acidic -COOH proton. The aromatic protons of the impurity will have slightly different chemical shifts than the acyl chloride.

    • Residual Solvents: Check for characteristic peaks of common synthesis solvents (e.g., THF, Dichloromethane, Toluene).

    • Synthesis Byproducts: If thionyl chloride was used in the synthesis, related sulfur-containing species might be present, though they are often volatile.[4]

  • Solution: The purification method depends on the impurity.

    • For the carboxylic acid, use Protocol 1 .

    • For residual solvents, drying the product under high vacuum for an extended period, possibly with gentle heating (if thermally stable), is effective.

Decision Workflow for Impurity Issues

The following diagram outlines a logical workflow for diagnosing and resolving purity-related problems with 6-Morpholinonicotinoyl chloride.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action cluster_validate Validation Problem Problem Observed (Low Yield, Oily Product, Bad NMR) Analysis Perform Analytical Check (FT-IR is fastest) Problem->Analysis ImpurityID Impurity Identified? Analysis->ImpurityID Recrystallize Purify via Recrystallization (Protocol 1) ImpurityID->Recrystallize  Major Hydrolysis (e.g., strong COOH peak in IR) Triturate Triturate with Anhydrous Solvent ImpurityID->Triturate  Minor Impurities (e.g., oily surface) Dry Dry Under High Vacuum ImpurityID->Dry Residual Solvent Only Reanalyze Re-analyze for Purity (FT-IR, NMR, MP) Recrystallize->Reanalyze Triturate->Reanalyze Dry->Reanalyze Proceed Proceed with Experiment Reanalyze->Proceed Purity Confirmed

Caption: Decision tree for troubleshooting impurities.

Validated Purification Protocols

Protocol 1: Recrystallization for High-Purity 6-Morpholinonicotinoyl Chloride

This protocol is designed to remove the primary impurity, 6-morpholinonicotinic acid, by leveraging solubility differences in a non-protic organic solvent.

Principle: The acyl chloride is typically more soluble in moderately polar, non-protic organic solvents than its corresponding carboxylic acid, especially when cold. This procedure dissolves the crude product in a minimal amount of hot, anhydrous solvent and allows the pure acyl chloride to crystallize upon cooling, leaving impurities behind in the mother liquor.

Materials:

  • Crude 6-Morpholinonicotinoyl chloride

  • Anhydrous Toluene (or anhydrous Dichloromethane)

  • Two-neck round-bottom flask

  • Reflux condenser with drying tube (filled with CaCl₂ or Drierite)

  • Heat source (heating mantle or oil bath)

  • Buchner funnel and filter flask

  • Schlenk line or high-vacuum pump

Procedure:

  • Setup: Assemble the two-neck flask with the reflux condenser under an inert atmosphere (nitrogen or argon). Ensure all glassware is oven- or flame-dried.

  • Dissolution: Place the crude 6-Morpholinonicotinoyl chloride into the flask. Add a minimal amount of anhydrous toluene, just enough to create a slurry.

  • Heating: Gently heat the mixture to reflux with stirring. Continue to add small portions of anhydrous toluene until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce recovery yield.

  • Cooling & Crystallization: Once fully dissolved, turn off the heat and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Filtration: Quickly filter the cold slurry using a Buchner funnel. Work efficiently to minimize exposure to atmospheric moisture.

  • Washing: Wash the collected crystals on the filter with a small amount of cold, anhydrous toluene (or another non-polar solvent like hexane) to remove any residual mother liquor.

  • Drying: Transfer the purified crystals to a clean, dry flask and dry under high vacuum for several hours to remove all traces of solvent.

  • Validation: Confirm the purity of the final product by FT-IR (disappearance of the carboxylic acid peak) and melting point analysis.

Experimental Workflow: Purification via Recrystallization

Caption: Step-by-step recrystallization workflow.

References

  • BenchChem. (n.d.). Nicotinoyl Chloride | High-Purity Reagent for Research. [1]

  • BenchChem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis. [2]

  • Li, W., Liu, D., & Zhang, H. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. PubMed. [11]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [8]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. [7]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability.

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.

  • BOC Sciences. (n.d.). CAS 313350-36-6 6-morpholinonicotinoyl chloride. []

  • Save My Exams. (2026). Test for Acyl Chlorides. [3]

  • BLD Pharm. (n.d.). 6-Morpholinonicotinoyl chloride hydrochloride.

  • Chemistry Stack Exchange. (2013). Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them?. [9]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides. [6]

  • ChemicalBook. (2023). 6-MORPHOLINONICOTINOYL CHLORIDE.

  • Sigma-Aldrich. (n.d.). Nicotinoyl chloride.

  • BenchChem. (n.d.). Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide. [4]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [5]

  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. [12]

Sources

Storage and handling of 6-Morpholinonicotinoyl chloride to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Morpholinonicotinoyl Chloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Morpholinonicotinoyl chloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-tested insights into the proper storage and handling of this valuable synthetic intermediate. The goal is to move beyond simple instructions and explain the chemical reasoning behind each recommendation, empowering you to prevent degradation and ensure the success of your experiments.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of 6-Morpholinonicotinoyl chloride and the primary reasons for its sensitivity.

Q1: What is 6-Morpholinonicotinoyl chloride, and why is it so sensitive?

A1: 6-Morpholinonicotinoyl chloride is a custom synthetic building block, characterized by a pyridine ring substituted with a morpholine group and an acyl chloride functional group. The acyl chloride is the primary source of its reactivity and sensitivity. Acyl chlorides are highly electrophilic due to the presence of two electron-withdrawing groups (the carbonyl oxygen and the chlorine atom) attached to the same carbon.[1] This makes the carbonyl carbon highly susceptible to attack by nucleophiles, with water being the most common culprit in a laboratory setting.[2]

Q2: What is the primary degradation pathway for 6-Morpholinonicotinoyl chloride?

A2: The most significant and rapid degradation pathway is hydrolysis.[3][4] When exposed to water, even atmospheric moisture, the acyl chloride will be converted to the corresponding carboxylic acid (6-Morpholinonicotinic acid).[2][3] This reaction is typically rapid and irreversible, releasing corrosive hydrogen chloride (HCl) gas as a byproduct.[2] Once degraded, the compound will no longer be active for its intended acylation reactions.

Below is a diagram illustrating the hydrolysis mechanism.

Caption: Hydrolysis of 6-Morpholinonicotinoyl chloride.

Q3: How can I visually inspect my sample for degradation?

A3: 6-Morpholinonicotinoyl chloride is typically a solid.[] Degradation to the carboxylic acid may not always be visually obvious. However, you might observe the following:

  • Clumping or "wetting" of the solid: This can indicate the absorption of atmospheric moisture.

  • A strong, acrid smell: The hydrolysis reaction produces HCl gas, which has a sharp, irritating odor.[2]

  • Fuming upon opening the container: If the compound has been exposed to a significant amount of moisture, it may fume as HCl gas is released.[6]

A definitive way to check for degradation is to take a small sample and run a quick analytical test, such as an NMR spectrum, to check for the presence of the carboxylic acid peak.

Part 2: Storage and Handling Protocols

This section provides detailed, step-by-step protocols for the proper storage and handling of 6-Morpholinonicotinoyl chloride.

Q4: What are the ideal storage conditions for 6-Morpholinonicotinoyl chloride?

A4: The key to long-term stability is the strict exclusion of moisture and air. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of any potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.[7][8]
Container Tightly sealed, amber glass bottle with a PTFE-lined cap.Prevents moisture ingress and protects from light. PTFE is chemically resistant to HCl.
Location A dry, well-ventilated area, away from incompatible materials.Prevents accidental exposure to water, bases, or alcohols.[2][6]

Q5: What is the correct procedure for handling 6-Morpholinonicotinoyl chloride in the lab?

A5: All manipulations should be performed under an inert atmosphere using dry glassware and solvents.[2][9][10] The following workflow is recommended for weighing and dispensing the reagent for a reaction.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Setup A Oven-dry all glassware (>120°C for at least 4 hours) B Assemble glassware while hot and cool under a stream of inert gas (N₂ or Ar) A->B C Ensure solvents are anhydrous B->C D Allow reagent bottle to warm to room temperature in a desiccator E Transfer reagent in a glove box or under a positive pressure of inert gas D->E F Quickly weigh the desired amount into a dry, tared flask E->F G Immediately reseal the main container under inert gas F->G H Dissolve the weighed reagent in anhydrous solvent I Add to the reaction mixture via cannula or syringe H->I

Caption: Recommended workflow for handling 6-Morpholinonicotinoyl chloride.

Key Experimental Steps:

  • Glassware Preparation: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum.[9][10] It should then be assembled and allowed to cool to room temperature under a positive pressure of nitrogen or argon.[9][10]

  • Reagent Equilibration: Before opening, the bottle of 6-Morpholinonicotinoyl chloride should be allowed to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the solid.

  • Inert Atmosphere Transfer: The ideal method for transferring the solid is inside a glove box. If a glove box is not available, a "nitrogen blanket" or positive pressure of inert gas should be used to protect the compound from the air during weighing.

  • Solvent Usage: Use only anhydrous solvents from a freshly opened bottle or a solvent purification system.

Part 3: Troubleshooting Guide

This section addresses common problems encountered during experiments with 6-Morpholinonicotinoyl chloride.

Q6: My reaction is not proceeding to completion, or I am getting a low yield. Could this be due to reagent degradation?

A6: Yes, this is a very likely cause. If the 6-Morpholinonicotinoyl chloride has hydrolyzed to the carboxylic acid, it will not participate in the desired acylation reaction. The carboxylic acid is significantly less reactive and will not form an amide or ester under standard conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: Take an aliquot of the starting material and run a quick quality control check (e.g., ¹H NMR). Look for the characteristic peaks of the carboxylic acid.

  • Review Your Handling Technique:

    • Was the glassware completely dry?

    • Were your solvents anhydrous?

    • Was the reagent properly protected from the atmosphere during weighing and transfer?

  • Check for Incompatible Reagents: Ensure that your reaction mixture does not contain any undisclosed sources of water (e.g., hydrated salts).

Q7: I observed fuming when I opened the bottle of 6-Morpholinonicotinoyl chloride. What should I do?

A7: Fuming indicates that the compound has already been exposed to moisture and has at least partially hydrolyzed, releasing HCl gas.[2][6] The material is likely compromised.

Recommended Actions:

  • Handle with extreme care in a well-ventilated chemical fume hood.[2]

  • Assume reduced purity. You may need to use a larger excess of the reagent in your reaction to compensate for the inactive, hydrolyzed portion.

  • Consider purification, if feasible, although this is often not practical for acyl chlorides.

  • For best results, procure a fresh bottle of the reagent and ensure it is stored and handled correctly going forward.

Q8: Can I "rescue" a partially hydrolyzed bottle of 6-Morpholinonicotinoyl chloride?

A8: It is generally not advisable or practical to attempt to "rescue" a hydrolyzed acyl chloride. The standard method to synthesize an acyl chloride is from the corresponding carboxylic acid using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[11] Attempting this on a mixture would be a re-synthesis, not a simple purification, and would require significant workup to remove the excess reagents. It is more time and cost-effective to start with a fresh, high-quality supply of the reagent.

References

  • Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]

  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. [Link]

  • The Organic Chemistry Tutor. (2025). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. YouTube. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides. [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. [Link]

  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. [Link]

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Technical Support Center: Scaling Up the Synthesis of 6-Morpholinonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Morpholinonicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic intermediate.

Introduction

6-Morpholinonicotinoyl chloride is a key building block in the synthesis of various pharmaceutical compounds. Its morpholine and nicotinoyl chloride moieties make it a versatile reagent for introducing the 6-morpholinonicotinoyl group into target molecules.[1] The successful and efficient synthesis of this compound, particularly at scale, is crucial for advancing drug discovery and development programs.

This guide will focus on the common synthetic route from 6-chloronicotinic acid and morpholine to 6-morpholinonicotinic acid, followed by the conversion to the final acid chloride product. We will address potential challenges and provide practical solutions to ensure a robust and scalable process.

Synthesis Overview & Key Challenges

The synthesis of 6-Morpholinonicotinoyl chloride is typically a two-step process. The first step involves the nucleophilic aromatic substitution of 6-chloronicotinic acid with morpholine to yield 6-morpholinonicotinic acid. The second step is the conversion of the carboxylic acid to the acid chloride.

Synthesis_Workflow A 6-Chloronicotinic Acid + Morpholine B 6-Morpholinonicotinic Acid A->B Nucleophilic Aromatic Substitution C 6-Morpholinonicotinoyl Chloride B->C Chlorination Reagent Chlorinating Agent (e.g., SOCl2, (COCl)2) Reagent->B

Caption: General synthesis workflow for 6-Morpholinonicotinoyl chloride.

While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and safety. These include ensuring complete reaction in the first step, efficiently converting the carboxylic acid to the acid chloride, and managing the purification and stability of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the synthesis of 6-Morpholinonicotinoyl chloride.

Part 1: Synthesis of 6-Morpholinonicotinic Acid

Q1: What are the optimal conditions for the reaction of 6-chloronicotinic acid with morpholine?

A1: The reaction is typically carried out in a high-boiling point solvent such as DMSO or NMP, at elevated temperatures (120-150 °C). An excess of morpholine is often used to act as both a reactant and a base to neutralize the HCl generated during the reaction. Monitoring the reaction by HPLC or TLC for the disappearance of 6-chloronicotinic acid is crucial to determine completion.

Troubleshooting: Incomplete conversion of 6-chloronicotinic acid.

Potential Cause Recommended Solution
Insufficient reaction temperature or time. Increase the reaction temperature to 140-150 °C and extend the reaction time. Monitor progress every 2-4 hours.
Inadequate mixing in a heterogeneous mixture. Ensure vigorous stirring to maintain a good suspension of the reactants.
Decomposition of starting material or product at high temperatures. If decomposition is observed, consider using a lower temperature for a longer duration.
Part 2: Conversion to 6-Morpholinonicotinoyl Chloride

Q2: Which chlorinating agent is best for converting 6-morpholinonicotinic acid to the acid chloride?

A2: The most common and cost-effective reagent for this conversion is thionyl chloride (SOCl₂).[2][3] It is highly effective, and the byproducts (SO₂ and HCl) are gaseous, which simplifies workup.[2] Oxalyl chloride ((COCl)₂) is a milder alternative that can be used at lower temperatures, often with a catalytic amount of DMF.[4][5] However, it is more expensive.[5] Phosphorus pentachloride (PCl₅) is another option, but it produces solid byproducts that can complicate purification.[6][7]

Q3: My reaction with thionyl chloride is sluggish or incomplete. What could be the issue?

A3: Several factors can lead to an incomplete reaction. The 6-morpholinonicotinic acid may not be completely dry, as any moisture will consume the thionyl chloride. The thionyl chloride itself may have degraded due to improper storage. Additionally, the temperature might be too low for the reaction to proceed efficiently.

Troubleshooting: Low or No Conversion to the Acid Chloride.

Potential Cause Recommended Solution
Presence of moisture in the starting material or solvent. Ensure the 6-morpholinonicotinic acid is thoroughly dried under vacuum before use. Use anhydrous solvents.
Degraded thionyl chloride. Use a fresh bottle of thionyl chloride. Ensure it is stored under an inert atmosphere and protected from moisture.[8]
Insufficient reaction temperature. The reaction with thionyl chloride often requires heating. Refluxing in a suitable solvent like toluene or using neat thionyl chloride at reflux is common.[4]
Formation of the hydrochloride salt of the starting material. The basic nitrogen of the morpholine ring can be protonated by the HCl generated. This can sometimes reduce solubility and reactivity. The use of a solvent in which the hydrochloride salt is soluble can be beneficial.

Q4: How can I monitor the progress of the acid chloride formation?

A4: Direct monitoring of the highly reactive acid chloride by TLC can be challenging due to potential hydrolysis on the silica plate. A more reliable method is to take a small aliquot of the reaction mixture, quench it with a nucleophile like methanol or a simple amine (e.g., benzylamine), and then analyze the formation of the corresponding stable ester or amide by TLC, HPLC, or LC-MS.

Reaction_Monitoring A Reaction Mixture (containing acid chloride) B Quench with Methanol A->B C Methyl 6-morpholinonicotinate (Stable Ester) B->C D Analyze by TLC/HPLC/LC-MS C->D

Caption: Workflow for monitoring acid chloride formation.

Part 3: Purification and Stability

Q5: What is the best way to purify 6-Morpholinonicotinoyl chloride?

A5: The crude 6-Morpholinonicotinoyl chloride is often used directly in the next step without extensive purification due to its reactivity.[9] Excess thionyl chloride and solvent can be removed under reduced pressure.[9] If purification is necessary, distillation under high vacuum can be attempted, but care must be taken to avoid thermal decomposition. The melting point of 6-morpholinonicotinoyl chloride is reported to be 122-124 °C.[]

Q6: My final product is a salt. Is this normal?

A6: Yes, it is common for nicotinoyl chlorides to exist as their hydrochloride salts.[11] The pyridine nitrogen is basic and can be protonated by the HCl generated during the reaction with thionyl chloride.[11] This can actually improve the stability of the compound by preventing decomposition through the basic pyridine moiety.[11] The hydrochloride salt can often be used directly in subsequent reactions, provided an additional equivalent of base is used to neutralize the HCl.

Q7: How should I store 6-Morpholinonicotinoyl chloride?

A7: 6-Morpholinonicotinoyl chloride is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[8] Due to its reactivity, long-term storage is not recommended, and it is best to use it as fresh as possible.

Troubleshooting: Product Decomposition.

Potential Cause Recommended Solution
Hydrolysis due to moisture. Handle the material quickly and in a dry environment (e.g., glove box or under a stream of inert gas). Ensure all glassware for subsequent reactions is scrupulously dried.[11]
Reaction with nucleophilic solvents. Avoid storing the acid chloride in nucleophilic solvents like alcohols or water-containing solvents.
Thermal decomposition. Avoid excessive heating during purification and storage.

Experimental Protocols

Protocol 1: Synthesis of 6-Morpholinonicotinic Acid

Materials:

  • 6-Chloronicotinic acid

  • Morpholine

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-chloronicotinic acid (1.0 eq) and morpholine (3.0-5.0 eq).

  • Add DMSO to the flask to create a stirrable slurry.

  • Heat the reaction mixture to 130-140 °C with vigorous stirring.

  • Monitor the reaction by HPLC until the 6-chloronicotinic acid is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 6-morpholinonicotinic acid.

Protocol 2: Synthesis of 6-Morpholinonicotinoyl Chloride using Thionyl Chloride

Materials:

  • 6-Morpholinonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂). Ensure all glassware is oven-dried.

  • Add 6-morpholinonicotinic acid (1.0 eq) to the flask.

  • Slowly add an excess of thionyl chloride (3.0-5.0 eq) at room temperature. Alternatively, suspend the acid in anhydrous toluene and add thionyl chloride.

  • Heat the reaction mixture to reflux (approximately 80 °C for neat SOCl₂ or 110 °C for toluene) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with anhydrous toluene can help remove the last traces of SOCl₂.

  • The resulting solid is 6-Morpholinonicotinoyl chloride (often as the hydrochloride salt) and can be used in the next step without further purification.

Safety Considerations

  • Thionyl chloride and oxalyl chloride are corrosive and toxic. [12] They react violently with water to release toxic gases (HCl, SO₂, CO, CO₂).[12] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[12]

  • The reactions are exothermic and generate gaseous byproducts. Ensure adequate cooling and proper gas scrubbing.

  • Always work in a well-ventilated area and have appropriate spill kits available.

References

  • Vertex AI Search. Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride?
  • Vertex AI Search. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Vertex AI Search. Acid to Acid Chloride - Common Conditions.
  • Vertex AI Search. Video: Carboxylic Acids to Acid Chlorides - JoVE.
  • Vertex AI Search. Carboxylic Acid to Acid Chloride Explained: Definition, Examples, Practice & Video Lessons - Pearson.
  • Vertex AI Search. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
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  • The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes.
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  • Sigma-Aldrich. 6-Chloronicotinoyl chloride 97 66608-11-5.
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  • BLD Pharm. 1396762-09-6|6-Morpholinonicotinoyl chloride hydrochloride.
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  • Chemistry Stack Exchange. Why is nicotinoyl chloride available as its hydrochloride salt?
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  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • PrepChem.com. Synthesis of Nicotinoyl chloride.
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  • PubMed. Stability of methacholine chloride solutions under different storage conditions over a 9 month period.
  • ChemicalBook. 6-Chloronicotinic acid | 5326-23-8.
  • PubMed. Stability of succinylcholine chloride injection.

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Technical Support Center: Column Chromatography Purification of 6-Morpholinonicotinoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-Morpholinonicotinoyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these reactive and polar molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the integrity and purity of your compounds.

Introduction: The Challenge of Purifying 6-Morpholinonicotinoyl Chloride Derivatives

6-Morpholinonicotinoyl chloride is a bifunctional molecule presenting a unique set of purification challenges. The primary difficulties arise from two opposing chemical properties:

  • The Highly Reactive Acyl Chloride: This functional group is extremely susceptible to hydrolysis by water or other nucleophilic solvents (e.g., methanol), leading to the formation of the corresponding carboxylic acid.[1][2] This degradation can occur on the silica gel surface, which inherently contains adsorbed water and acidic silanol groups.[3]

  • The Basic Morpholino and Pyridine Moieties: These nitrogen-containing heterocycles are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[4][5][6] This interaction often leads to poor peak shape, significant tailing, and in some cases, irreversible adsorption of the compound onto the stationary phase.[7]

Successful purification, therefore, requires a carefully optimized column chromatography strategy that preserves the integrity of the acyl chloride while mitigating the undesirable interactions of the basic groups.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the column chromatography of 6-Morpholinonicotinoyl chloride derivatives in a question-and-answer format.

Q1: My TLC analysis shows a new, more polar spot appearing over time. What is happening and how can I prevent it?

A: The appearance of a new, more polar spot (lower Rf value) is a classic sign of your 6-Morpholinonicotinoyl chloride hydrolyzing to the corresponding 6-morpholinonicotinic acid on the TLC plate.[3] Acyl chlorides are highly reactive and can be hydrolyzed by atmospheric moisture or the water adsorbed on the silica gel of the TLC plate.[1][2]

Troubleshooting Steps:

  • Work Quickly and in a Dry Environment: Spot the TLC plate rapidly and develop it immediately. If possible, work in a fume hood with a dry atmosphere or under an inert gas like nitrogen.

  • Use Anhydrous Solvents: Ensure that all solvents used for dissolving your sample and as the mobile phase are strictly anhydrous.

  • Pre-activate the TLC Plate: Heat the TLC plate in an oven at 110°C for 15-30 minutes and allow it to cool in a desiccator just before use to remove adsorbed water.

  • Consider Derivatization for Analysis: For analytical purposes where quantification is key, you can intentionally and controllably convert a small aliquot of your acyl chloride to a stable derivative, like a methyl ester by quenching with anhydrous methanol.[8][9] This allows for more reliable analysis by HPLC or TLC without the risk of degradation.

Q2: My compound is streaking badly on the column and the peaks are tailing significantly. How can I improve the peak shape?

A: Peak tailing is a common issue with basic compounds like your morpholino- and pyridine-containing molecule.[4][5][6] It's caused by the strong interaction between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[7] This leads to a non-uniform elution front.

Solutions:

  • Deactivate the Silica Gel with a Base: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your mobile phase (typically 0.1-1% v/v).[10][11] The TEA will preferentially bind to the acidic silanol sites, "masking" them from your compound and resulting in a more symmetrical peak shape.[12][13]

  • Choose an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Options include:

    • Neutral Alumina: Can be a good alternative to silica gel for basic compounds.

    • Amine-functionalized Silica: These columns are specifically designed to purify basic compounds and minimize tailing.[14]

  • Optimize Mobile Phase pH (for Reversed-Phase): While less common for acyl chloride purification due to the aqueous environment, if you were using reversed-phase chromatography for a more stable derivative, adjusting the mobile phase to a higher pH would deprotonate the basic nitrogens, making them less likely to interact with residual silanols.[6][14]

Q3: I'm not recovering my compound from the column, or the yield is very low. What are the possible causes?

A: Low recovery can be due to several factors, often related to the high reactivity of your compound.

Possible Causes and Solutions:

  • Irreversible Adsorption: The basic nature of your compound might be causing it to bind irreversibly to the acidic silica gel.

    • Solution: Deactivate the silica with triethylamine as described in Q2.[10]

  • On-Column Decomposition: The acyl chloride is likely hydrolyzing to the carboxylic acid during the long exposure to the silica gel.

    • Solution 1: Use Flash Chromatography: Employing pressure (air or nitrogen) to speed up the elution will minimize the contact time between your compound and the stationary phase, thus reducing the opportunity for degradation.

    • Solution 2: Dry Loading: If your compound is sensitive to the solvent used for wet loading, dry loading can be a gentler alternative.[15][16][17] Adsorb your compound onto a small amount of dry silica gel or an inert support like Celite®, evaporate the solvent, and then carefully add the dry powder to the top of your column. This ensures a very narrow starting band and can improve separation.[18]

  • Incorrect Solvent System: If your mobile phase is not polar enough, your compound may not be eluting at all.

    • Solution: Perform a "methanol purge" by flushing the column with 100% methanol after your initial elution. This highly polar solvent will strip most organic compounds from the silica. Analyze the collected fractions to see if your compound elutes with methanol. If it does, you need to develop a more polar mobile phase for the main purification.

Q4: How do I choose the right solvent system for my column?

A: The ideal solvent system should provide good separation between your desired 6-Morpholinonicotinoyl chloride, the hydrolyzed carboxylic acid, and any other impurities. Thin-Layer Chromatography (TLC) is the essential tool for this.[19][20]

Solvent Selection Strategy:

  • Start with a Standard System: A good starting point for polar, aprotic compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[21][22]

  • Aim for an Rf of ~0.2-0.3: For column chromatography, the Rf value of your target compound on the TLC plate should ideally be between 0.2 and 0.3 in the chosen solvent system. This generally provides the best resolution on the column.

  • Test Different Solvent Polarities:

    • If the Rf is too high (compound runs too fast), decrease the proportion of the polar solvent.

    • If the Rf is too low (compound stays at the baseline), increase the proportion of the polar solvent.

  • Consider Gradient Elution: If you have impurities that are very close in polarity to your product, or a wide range of polarities in your mixture, a gradient elution will be more effective than an isocratic (constant solvent composition) one.[23][24][25][26] Start with a less polar solvent mixture and gradually increase the polarity during the run. This will elute the less polar compounds first, followed by your product, and finally the more polar impurities.[27]

Recommended Starting Solvent Systems for TLC (to be optimized):

Solvent System ComponentsTypical Starting Ratio (v/v)Notes
Hexanes / Ethyl Acetate70:30 to 50:50A standard, versatile system.[21]
Dichloromethane / Methanol98:2 to 95:5Good for more polar compounds. Be aware that methanol is nucleophilic and can react with the acyl chloride over time.
Dichloromethane / Acetone90:10 to 80:20Acetone is a polar, aprotic alternative to methanol.
Hexanes / Ethyl Acetate + 0.5% TEAAs optimized aboveAdd Triethylamine (TEA) to mitigate peak tailing.[10]

Experimental Protocols

Protocol 1: TLC Analysis and Solvent System Selection
  • Preparation: In a clean, dry vial, dissolve a small amount of your crude reaction mixture in a minimal volume of anhydrous dichloromethane or chloroform.

  • Spotting: Using a capillary tube, spot the dissolved mixture onto a silica gel TLC plate about 1 cm from the bottom. Make the spot as small as possible.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the spot. Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The optimal solvent system for column chromatography will give your product an Rf of approximately 0.2-0.3 and show good separation from impurities.[19]

Protocol 2: Flash Column Chromatography with Gradient Elution
  • Column Packing (Slurry Method):

    • Secure a glass column vertically. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom. Add a thin layer (~1 cm) of sand.

    • In a beaker, make a slurry of silica gel in your initial, least polar solvent (e.g., 80:20 Hexanes/EtOAc).

    • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.

    • Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a thin layer of sand on top of your sample to prevent disturbance.

  • Elution:

    • Carefully add your initial, least polar eluent to the column.

    • Apply gentle pressure using a pump or compressed air/nitrogen to begin the elution.

    • Start collecting fractions.

    • Gradually increase the polarity of your eluent according to your pre-determined gradient (e.g., increase the percentage of ethyl acetate every few column volumes). A typical gradient might be:

      • 2 column volumes of 80:20 Hexanes/EtOAc

      • 2 column volumes of 70:30 Hexanes/EtOAc

      • Continue until the product has fully eluted.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations and Diagrams

Troubleshooting Workflow for Poor Separation

troubleshooting_workflow start Poor Separation or Peak Tailing Observed check_tailing Are peaks tailing? start->check_tailing add_tea Add 0.5% Triethylamine to Mobile Phase check_tailing->add_tea Yes check_rf Is Product R_f > 0.4? check_tailing->check_rf No add_tea->check_rf decrease_polarity Decrease Polarity of Mobile Phase check_rf->decrease_polarity Yes check_streaking Is there streaking or no movement from baseline? check_rf->check_streaking No end Improved Separation decrease_polarity->end increase_polarity Increase Polarity of Mobile Phase (Gradient) check_streaking->increase_polarity Yes check_loading Consider Dry Loading to Improve Band Shape check_streaking->check_loading No increase_polarity->end check_loading->end purification_process cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Solvent System Scouting packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Dry Loading of Sample packing->loading elution 4. Gradient Elution (Flash) loading->elution fractions 5. Fraction Collection & TLC Analysis elution->fractions product 6. Combine Pure Fractions & Evaporate fractions->product

Caption: Step-by-step workflow for the purification process.

References

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 6-Morpholinonicotinoyl Chloride: An HPLC-Based Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on determining the purity of 6-Morpholinonicotinoyl chloride, a critical intermediate in pharmaceutical synthesis. In drug development, the quality of starting materials and intermediates directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth, field-proven methodology using High-Performance Liquid Chromatography (HPLC), contrasts it with alternative techniques, and explains the scientific rationale behind each procedural step. Our objective is to equip researchers and quality control professionals with a robust, self-validating system for the quality assessment of this highly reactive compound.

The Analytical Challenge: The Inherent Reactivity of Acyl Chlorides

6-Morpholinonicotinoyl chloride, like all acyl chlorides, presents a significant analytical challenge due to its high reactivity. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis to its corresponding carboxylic acid (6-morpholinonicotinic acid). This instability complicates direct analysis and necessitates a carefully designed analytical strategy to ensure accurate and reproducible purity measurements. Simple analytical techniques, such as titration, often lack the specificity to distinguish between the active acyl chloride and its hydrolytic degradant[1].

Chapter 1: The Recommended Approach: A Stability-Indicating RP-HPLC Method via In-Situ Derivatization

To overcome the inherent instability of 6-Morpholinonicotinoyl chloride, our core strategy involves its immediate and controlled conversion into a stable, readily analyzable derivative. We will employ an in-situ derivatization with anhydrous methanol to form the corresponding methyl ester, 6-Morpholinonicotinate. This derivative is significantly more stable under aqueous reversed-phase HPLC conditions and possesses a strong chromophore, making it ideal for UV detection.

The causality behind this choice is twofold:

  • Stabilization: The reaction quenches the highly reactive acyl chloride, preventing uncontrolled degradation during sample preparation and analysis[2].

  • Chromatographic Suitability: The resulting methyl ester is less polar than the potential carboxylic acid impurity, allowing for excellent separation on a standard C18 reversed-phase column.

Experimental Protocol 1: Sample Preparation and Derivatization
  • Reagent Preparation: Prepare a derivatizing solution of 1% (v/v) triethylamine in anhydrous methanol. Triethylamine acts as a base to neutralize the HCl gas generated during the reaction.

  • Sample Weighing: Accurately weigh approximately 25.0 mg of the 6-Morpholinonicotinoyl chloride sample into a 25 mL volumetric flask.

  • Derivatization: Immediately add 10 mL of the derivatizing solution to the flask. Swirl gently to dissolve the sample. The reaction is nearly instantaneous.

  • Dilution: Allow the reaction to proceed for 5 minutes at room temperature. Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This yields a nominal concentration of 1 mg/mL of the derivative.

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Experimental Protocol 2: High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the methyl ester derivative from the primary potential impurity, 6-morpholinonicotinic acid, and other process-related impurities.

ParameterRecommended ConditionRationale
Instrument HPLC system with UV or Photodiode Array (PDA) DetectorStandard equipment in QC labs. A PDA detector is preferred for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the aromatic derivative.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides an acidic pH to ensure consistent ionization state of acidic/basic analytes.
Mobile Phase B AcetonitrileA common, strong organic solvent for reversed-phase chromatography.
Gradient Elution 0-5 min: 10% B; 5-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA gradient program ensures elution of compounds with a wide range of polarities and sharp peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection 265 nmWavelength selected for optimal absorbance of the nicotinoyl chromophore.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.

Chapter 2: Method Validation: Building a Self-Validating System

A method is only reliable if it is validated for its intended purpose. The following validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, establishing the trustworthiness and robustness of the analytical procedure[3][4][5].

System Suitability

Before any sample analysis, the chromatographic system's performance is verified. This ensures the system is operating correctly on the day of analysis.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2500Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=6 injections)Demonstrates injection precision.
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants[6]. To prove this, a forced degradation study is performed. The sample is stressed under various conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Sample with 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Sample with 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidation: Sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry sample heated at 105 °C for 48 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) for 24 hours.

The developed HPLC method must demonstrate the ability to separate the main derivative peak from all generated degradation peaks, proving it is a "stability-indicating" method[7][8][9]. The primary degradation product expected from hydrolysis is 6-morpholinonicotinic acid.

G cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (0.1 N HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (0.1 N NaOH) Base->Stressed_Samples Oxidation Oxidation (3% H2O2) Oxidation->Stressed_Samples Thermal Thermal (105°C) Thermal->Stressed_Samples Photo Photolytic (UV Light) Photo->Stressed_Samples Sample 6-Morpholinonicotinoyl chloride Sample Sample->Acid Subject to Sample->Base Subject to Sample->Oxidation Subject to Sample->Thermal Subject to Sample->Photo Subject to Analysis Derivatization & HPLC Analysis Stressed_Samples->Analysis Result Peak Purity & Resolution Assessment Analysis->Result

Caption: Workflow for the forced degradation study to establish method specificity.

Linearity

The method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: A series of at least five concentrations of the derivatized standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration, are analyzed.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Concentration Level (% of Target)Example Concentration (µg/mL)
LOQ0.5
50%50.0
80%80.0
100%100.0
120%120.0
150%150.0
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels.

  • Procedure: Analyze samples spiked at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%[5][7].

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

    • Procedure: Analyze six separate preparations of the same sample at 100% of the target concentration.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 1.0%[7].

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Procedure: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[5].

  • Determination: Typically calculated based on the standard deviation of the response and the slope of the calibration curve (LOD ≈ 3.3 * σ/S; LOQ ≈ 10 * σ/S). The LOQ must be experimentally verified by analyzing a sample at this concentration and checking for acceptable precision (%RSD ≤ 10%)[7].

Chapter 3: Comparison with Alternative Analytical Methods

While the validated HPLC method is superior for regulatory and quality control purposes, it is useful to understand its performance relative to other techniques.

MethodPrincipleSpecificitySensitivityThroughputExpertise Required
HPLC (Proposed) Chromatographic separation of a stable derivative.Very HighVery High (ppm level)ModerateHigh
Gas Chromatography (GC) Separation of volatile compounds/derivatives in the gas phase.HighHighModerateHigh
Titration Acid-base or argentometric titration.LowLowHighLow
NMR Spectroscopy Nuclear magnetic resonance to identify structure and quantify.HighLowLowVery High
  • Gas Chromatography (GC): GC can be used for acyl chloride analysis, often after derivatization to a more volatile ester or amide[1][10]. However, it is generally more suitable for volatile compounds and may require higher temperatures that could degrade thermally labile impurities. HPLC is often more versatile for the types of non-volatile, process-related impurities found in pharmaceutical synthesis.

  • Titration: A simple acid-base titration can quantify the total acidic content (acyl chloride + carboxylic acid + HCl), but it cannot differentiate between them[1]. This lack of specificity makes it unsuitable for an accurate purity assessment where the key degradant is the corresponding acid.

Caption: Overall experimental workflow for HPLC purity determination.

Conclusion and Expert Recommendations

For the accurate and reliable purity determination of 6-Morpholinonicotinoyl chloride, a stability-indicating reversed-phase HPLC method following in-situ derivatization is the authoritative choice. The conversion of the reactive acyl chloride to a stable methyl ester derivative is a critical first step that enables robust and reproducible chromatographic analysis.

While simpler methods like titration offer high throughput, they lack the specificity required to monitor critical degradation products, such as the corresponding carboxylic acid. The HPLC method, when fully validated according to ICH guidelines, provides a self-validating system that guarantees the identity, purity, and stability of this crucial intermediate. This level of analytical rigor is indispensable for professionals in research, development, and quality control to ensure the ultimate quality and safety of pharmaceutical products.

References

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A Senior Application Scientist's Guide to LC-MS Characterization of 6-Morpholinonicotinoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Analytical Demands of 6-Morpholinonicotinoyl Chloride

6-Morpholinonicotinoyl chloride is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive acyl chloride on a pyridine ring substituted with a morpholine moiety, makes it a versatile reagent for introducing the 6-morpholinopyridine core into target molecules.[1][] This scaffold is present in a variety of biologically active compounds. The high reactivity of the acyl chloride group, however, presents a significant analytical challenge.[3][4][5]

As an acyl chloride, it is highly susceptible to nucleophilic attack by amines, alcohols, and even water.[4][6][7][8] This reactivity is advantageous for synthesis but necessitates rigorous analytical oversight to confirm the success of a reaction, identify byproducts, and ensure the purity of the final compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for this purpose, offering the sensitivity and specificity required to analyze complex reaction mixtures containing these types of derivatives.[9][10][11][12] This guide provides an in-depth, experience-driven comparison of LC-MS methodologies for characterizing the products of reactions involving 6-Morpholinonicotinoyl chloride, using a model amidation reaction as a practical example.

Understanding the Core Reactivity: Expectations and Potential Pitfalls

The chemistry of 6-Morpholinonicotinoyl chloride is dominated by the electrophilicity of the carbonyl carbon.[3][4] This makes it an excellent acylating agent. However, this also means it will readily react with any available nucleophile.

Common Reaction Pathways:

  • Desired Reaction (Amidation/Esterification): Reacts with primary or secondary amines to form stable amides, or with alcohols to form esters.[6][7]

  • Competing Reaction (Hydrolysis): In the presence of water, it rapidly hydrolyzes to form the corresponding carboxylic acid, 6-morpholinonicotinic acid.[6][8] This is the most common byproduct and its presence must always be monitored.

The key to a successful synthesis and subsequent characterization is to control the reaction conditions to favor the desired pathway and to employ an analytical method that can resolve and identify all key components: the starting material, the desired product, and critical byproducts like the hydrolysis product.

Reaction Pathway and Key Analytical Targets

The following diagram illustrates a typical amidation reaction and the primary species an LC-MS method must be designed to detect.

G cluster_reactants Reactants cluster_products Potential Products 6MNC 6-Morpholinonicotinoyl Chloride (Starting Material) Product Desired Amide Product 6MNC->Product + Nucleophile Byproduct Hydrolysis Byproduct (6-Morpholinonicotinic Acid) 6MNC->Byproduct + H2O (Trace) Nucleophile Nucleophile (e.g., Primary Amine) Nucleophile->Product

Caption: Reaction scheme showing desired amidation and competing hydrolysis.

Experimental Design: A Self-Validating Protocol

To provide a practical framework, we will describe the characterization of a model reaction: the acylation of benzylamine with 6-Morpholinonicotinoyl chloride.

Protocol 1: Synthesis of N-benzyl-6-morpholinonicotinamide
  • Reagent Preparation: In an inert atmosphere (e.g., under Nitrogen or Argon), dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) at 0 °C. Causality: The base is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise form a salt with the amine nucleophile, rendering it unreactive.[5][6] The reaction is performed at 0°C to control the exothermic nature of the acylation.

  • Acylation: Slowly add a solution of 6-Morpholinonicotinoyl chloride (1.1 equivalents) in the same anhydrous solvent to the stirring amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or a rapid LC-MS injection.

  • Workup & Quenching: Upon completion, the reaction can be quenched by adding a small amount of water. The organic layer is then washed with a mild aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine, dried over sodium sulfate, and concentrated under reduced pressure.

Protocol 2: LC-MS Sample Preparation and Analysis

This protocol is designed to provide a clear snapshot of the reaction mixture, including unreacted starting materials, the desired product, and key byproducts.

  • Sample Extraction: Take a ~5 µL aliquot from the crude reaction mixture.

  • Dilution: Dilute the aliquot in 1 mL of a 50:50 mixture of Acetonitrile:Water. This high dilution factor is critical to avoid detector saturation and column overload. Trustworthiness: This step effectively quenches the reaction by rapidly hydrolyzing any remaining 6-Morpholinonicotinoyl chloride, providing a stable sample for analysis.

  • LC-MS Injection: Inject 1-5 µL of the diluted sample onto the LC-MS system.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_analysis LC-MS Analysis A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Add 6-Morpholinonicotinoyl Chloride Solution A->B C 3. Stir at Room Temperature B->C D 4. Aliquot & Dilute (Quenches Reaction) C->D Reaction Complete E 5. Inject into LC-MS D->E F 6. Data Acquisition (Full Scan & MS/MS) E->F G 7. Data Interpretation F->G

Caption: Workflow from synthesis to LC-MS data interpretation.

LC-MS Method Parameters & Data Interpretation

The success of the characterization hinges on a well-designed LC-MS method. For the compounds in our model reaction, a standard reversed-phase method with positive mode electrospray ionization (ESI) is highly effective.

Table 1: Recommended LC-MS Parameters

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for the relatively polar analytes.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source, promoting efficient ionization in ESI positive mode and improving chromatographic peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidA strong organic solvent for eluting analytes from the C18 column.
Gradient 5% to 95% B over 5 minutesA standard gradient that will effectively elute all compounds of interest, from the polar hydrolysis byproduct to the more non-polar amide product.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Ionization Mode ESI PositiveThe morpholine and pyridine nitrogens are basic and readily accept a proton, making positive mode ionization highly sensitive for these compounds.[9][10][11]
MS Acquisition Full Scan (m/z 100-800) followed by data-dependent MS/MS on the most intense ions.Full scan provides a complete picture of the ions in the sample, while MS/MS provides structural confirmation of the identified peaks.
Interpreting the Data: What to Look For

The key to analysis is knowing the expected masses of all potential components. High-resolution mass spectrometry (HRMS) is invaluable for confirming elemental compositions.[9][10][11]

Table 2: Expected [M+H]⁺ Ions for the Model Reaction

CompoundChemical FormulaMonoisotopic MassExpected [M+H]⁺ m/zNotes
6-Morpholinonicotinoyl chlorideC₁₀H₁₁ClN₂O₂226.051227.058Starting material. Highly reactive and may not be observed; more likely to be seen as the hydrolysis product.[]
BenzylamineC₇H₉N107.073108.081Nucleophile starting material.
N-benzyl-6-morpholinonicotinamide C₁₇H₁₉N₃O₂ 297.148 298.155 Desired Product. Its presence confirms a successful reaction.
6-Morpholinonicotinic acidC₁₀H₁₂N₂O₃208.085209.092Hydrolysis byproduct. Its presence is expected and the relative amount indicates the efficiency of the reaction vs. hydrolysis.[3]

By extracting these ion chromatograms from the full scan data, one can instantly visualize the outcome of the reaction. A large peak for m/z 298.155 and small peaks for the starting materials and byproduct would indicate a highly successful and clean reaction.

Comparative Analysis with Alternative Techniques

While LC-MS is arguably the most powerful tool for this specific application, it is important to understand its performance in the context of other available analytical techniques.

Table 3: Comparison of Analytical Techniques

TechniqueStrengthsWeaknessesSuitability for this Application
LC-MS (This Guide) High sensitivity and specificity. Provides molecular weight and structural data (MS/MS). Ideal for analyzing complex mixtures.[12]Requires specialized equipment and expertise. Quantification requires standards.Excellent. The gold standard for this type of analysis, providing rapid, definitive identification of products and byproducts directly from the crude reaction mixture.
NMR Spectroscopy Provides definitive structural elucidation and is highly quantitative without the need for response factors.Low sensitivity compared to MS. Requires relatively pure samples and larger sample amounts. Analysis time is longer.Complementary. Essential for the final characterization of the purified product to confirm its structure unequivocally. However, it is not practical for rapid monitoring of crude reaction mixtures where concentrations of minor byproducts are low.
Gas Chromatography-MS (GC-MS) Excellent chromatographic resolution for volatile and thermally stable compounds.[13] Extensive spectral libraries are available.Requires analytes to be volatile and thermally stable. The target product (amide) and hydrolysis byproduct are non-volatile and would require derivatization, adding complexity and potential for artifacts. The acyl chloride starting material would likely degrade in the hot GC inlet.[13]Poor. Unsuitable for direct analysis of these compounds. The non-volatile nature of the products and the thermal lability of the starting material make LC-MS a far superior choice.
Thin Layer Chromatography (TLC) Simple, fast, and inexpensive. Excellent for quick qualitative reaction monitoring.Provides no structural information. Not quantitative. Resolution can be poor.Good (for monitoring only). Very useful for determining if the starting material has been consumed and a new, more non-polar spot (the product) has appeared. It is a valuable companion to LC-MS for tracking reaction progress before committing to a full analysis.

Conclusion

The characterization of reaction products from a highly reactive species like 6-Morpholinonicotinoyl chloride demands an analytical strategy that is both rapid and highly informative. LC-MS, particularly when coupled with high-resolution mass analysis, provides an unparalleled ability to separate, identify, and structurally confirm the desired products while simultaneously profiling key impurities and byproducts such as the hydrolysis product. The methodology detailed in this guide—combining a robust model reaction with a validated LC-MS protocol—offers a reliable and self-validating system for researchers in drug discovery and organic synthesis. While other techniques like NMR are indispensable for final structural proof of isolated materials, LC-MS remains the superior choice for at-line reaction monitoring and initial crude mixture characterization, delivering the speed, sensitivity, and specificity required to make informed decisions in the development pipeline.

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A Comparative Guide to the Structural Confirmation of 6-Morpholinonicotinoyl Chloride: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for drug discovery and development, unequivocal structural confirmation of intermediates is paramount. 6-Morpholinonicotinoyl chloride, a key building block in the synthesis of various biologically active compounds, requires rigorous analytical characterization to ensure its identity and purity. This guide provides an in-depth, NMR-centric comparison of analytical techniques for the structural elucidation of 6-morpholinonicotinoyl chloride, offering field-proven insights and experimental protocols.

The Central Role of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic compound characterization, providing a wealth of information about the molecular structure, connectivity, and environment of individual atoms.[1][2] For a molecule like 6-morpholinonicotinoyl chloride, both ¹H and ¹³C NMR are indispensable for confirming the presence and arrangement of the nicotinoyl and morpholine moieties.

Deciphering the ¹H NMR Spectrum of 6-Morpholinonicotinoyl Chloride

The proton NMR spectrum of 6-morpholinonicotinoyl chloride is predicted to exhibit distinct signals corresponding to the protons on the pyridine ring and the morpholine ring.

  • Pyridine Ring Protons: The three aromatic protons on the pyridine ring will appear as distinct multiplets in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the acyl chloride and the nitrogen atom. The specific splitting patterns (doublets, doublets of doublets) will be dictated by the coupling between adjacent protons.

  • Morpholine Ring Protons: The morpholine ring contains two sets of methylene protons. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to resonate at a different chemical shift than those adjacent to the oxygen atom (O-CH₂). Typically, the protons alpha to the oxygen are more deshielded and appear further downfield.[3][4] The spectrum will likely show two distinct multiplets, each integrating to four protons. The chair conformation of the morpholine ring can lead to complex splitting patterns.[5]

Unveiling the Carbon Skeleton with ¹³C NMR

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

  • Carbonyl Carbon: The carbon of the acyl chloride group (C=O) is highly deshielded and will appear as a characteristic signal in the downfield region of the spectrum, typically between 160 and 180 ppm.

  • Pyridine Ring Carbons: The six carbons of the pyridine ring will give rise to six distinct signals in the aromatic region (δ 120-160 ppm). The chemical shifts will be influenced by the substituents.

  • Morpholine Ring Carbons: The two pairs of magnetically non-equivalent methylene carbons in the morpholine ring will produce two signals. The carbons adjacent to the oxygen (O-CH₂) will be at a lower field (more deshielded) compared to the carbons adjacent to the nitrogen (N-CH₂).[3][6]

A Comparative Analysis: NMR vs. Alternative Spectroscopic Techniques

While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation.[7] Here, we compare NMR with FT-IR and Mass Spectrometry for the analysis of 6-morpholinonicotinoyl chloride.

TechniqueStrengths for 6-Morpholinonicotinoyl Chloride AnalysisWeaknesses for 6-Morpholinonicotinoyl Chloride Analysis
NMR Spectroscopy Provides detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.[1]Lower sensitivity compared to Mass Spectrometry. Requires a larger sample amount.
FT-IR Spectroscopy Excellent for identifying the presence of the key carbonyl (C=O) functional group of the acyl chloride, which exhibits a strong, characteristic absorption at a high wavenumber (around 1775-1810 cm⁻¹).[8][9][10]Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in confirming the structure.[10]Does not provide detailed information about the connectivity of atoms or stereochemistry. Isomer differentiation can be challenging.

Experimental Protocols

Workflow for NMR-based Structural Confirmation

Caption: Workflow for NMR-based structural confirmation.

Step-by-Step NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized 6-morpholinonicotinoyl chloride.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common solvent for NMR analysis of organic compounds.[11]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • NMR Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

Predicted NMR Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 6-morpholinonicotinoyl chloride. These are estimated values based on known spectroscopic data for similar structures.[3][12]

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Pyridine-H~8.5d1HH-2 or H-4
Pyridine-H~7.8dd1HH-3 or H-5
Pyridine-H~6.8d1HH-5 or H-3
Morpholine-H~3.8t4HO-(CH₂)₂
Morpholine-H~3.6t4HN-(CH₂)₂
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl~168C=O
Pyridine-C~160C-6
Pyridine-C~152C-2
Pyridine-C~138C-4
Pyridine-C~125C-3
Pyridine-C~108C-5
Morpholine-C~66O-CH₂
Morpholine-C~45N-CH₂

Complementary Analysis: FT-IR and Mass Spectrometry

FT-IR Spectroscopy

The FT-IR spectrum of 6-morpholinonicotinoyl chloride is expected to show a very strong and sharp absorption band in the region of 1785-1815 cm⁻¹ corresponding to the C=O stretching vibration of the acyl chloride.[8] This is a key diagnostic peak that confirms the presence of this functional group. Other characteristic peaks would include C-N stretching vibrations for the morpholine and pyridine rings, and C-H stretching vibrations.

Mass Spectrometry

Mass spectrometry would provide the molecular ion peak, confirming the molecular weight of 6-morpholinonicotinoyl chloride (C₁₀H₁₁ClN₂O₂: 226.66 g/mol ).[] The fragmentation pattern would likely show the loss of a chlorine atom and the formation of a stable acylium ion, further supporting the proposed structure.

Conclusion

While FT-IR and Mass Spectrometry provide valuable, confirmatory information, NMR spectroscopy, through both ¹H and ¹³C analysis, offers the most comprehensive and unambiguous data for the structural elucidation of 6-morpholinonicotinoyl chloride. The detailed insights into the molecular framework provided by NMR are essential for ensuring the integrity of this important synthetic intermediate in the drug development pipeline. A combined analytical approach, leveraging the strengths of each technique, provides the highest level of confidence in structural assignment.

References

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A Comparative Guide to Acylating Agents: The Role of 6-Morpholinonicotinoyl Chloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fine chemical synthesis, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. While classical reagents such as benzoyl chloride and acetyl chloride are mainstays in the synthetic chemist's toolbox, the demand for greater control over reactivity and substrate specificity has driven the exploration of more nuanced alternatives. This guide provides an in-depth comparison of 6-Morpholinonicotinoyl chloride with other common acylating agents, offering field-proven insights and experimental frameworks to aid researchers in making informed decisions for their specific applications.

The Fundamental Role of Acylation in Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis.[1] It is the primary method for constructing amides and esters, functionalities that are ubiquitous in pharmaceuticals and biologically active compounds. The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[1][2] Acyl chlorides are the most reactive derivatives of carboxylic acids due to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion.[2] This high reactivity, however, can be a double-edged sword, often leading to a lack of selectivity in complex molecules with multiple nucleophilic sites.

The mechanism for most acylations is a nucleophilic acyl substitution, proceeding through a transient tetrahedral intermediate.[2] Understanding this pathway is crucial for predicting reactivity and potential side reactions.

Nucleophilic Acyl Substitution cluster_0 Mechanism Reactants Acyl Chloride (R-COCl) + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Product (R-CO-Nu) + HCl Intermediate->Products Elimination of Cl- Reactivity_Selectivity High High Reactivity Low Selectivity Low Low Reactivity High Selectivity AC Acetyl Chloride AC->High Highest BC Benzoyl Chloride BC->High High MNC 6-Morpholinonicotinoyl Chloride MNC->Low Moderate AA Acid Anhydrides AA->Low Lower

Caption: Relationship between reactivity and selectivity for common acylating agents.

Experimental Protocol: Comparative N-Acylation of Benzylamine

This section provides a standardized, self-validating protocol for comparing the efficacy of different acylating agents in the synthesis of N-benzylamides.

To synthesize and compare the yields of N-benzylacetamide, N-benzylbenzamide, and N-benzyl-6-morpholinonicotinamide under identical Schotten-Baumann conditions. [3]

  • Benzylamine

  • Acetyl Chloride

  • Benzoyl Chloride

  • 6-Morpholinonicotinoyl Chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Experimental_Workflow A 1. Reaction Setup Dissolve Benzylamine (1.0 eq) & TEA (1.2 eq) in DCM B 2. Reagent Addition Add Acyl Chloride (1.1 eq) dropwise at 0°C A->B C 3. Reaction Stir at RT for 2-4h. Monitor by TLC B->C D 4. Aqueous Workup Quench with H₂O. Wash with NaHCO₃ & Brine C->D E 5. Isolation Dry organic layer (MgSO₄). Filter and concentrate D->E F 6. Purification & Analysis Purify via column chromatography. Characterize (NMR, MS) & calculate yield E->F

Caption: Standard workflow for comparative N-acylation experiments.

This procedure should be performed in parallel for each acylating agent.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath. [4]2. Acylating Agent Addition: Slowly add the respective acylating agent (acetyl chloride, benzoyl chloride, or 6-morpholinonicotinoyl chloride; 1.1 eq) to the stirred solution dropwise. A precipitate of triethylammonium chloride may form.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid and HCl byproduct) and brine. [4]5. Product Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude amide can be purified by flash column chromatography on silica gel if necessary. The structure and purity of the final product should be confirmed by NMR and Mass Spectrometry, and the final isolated yield should be calculated.

The causality behind the expected results lies in the electrophilicity of the carbonyl carbon. Acetyl chloride , being highly electrophilic, will react fastest, likely giving the highest yield in this simple system. Benzoyl chloride will also be highly efficient. 6-Morpholinonicotinoyl chloride , with its electron-rich aromatic system, will react more slowly. While its yield might be slightly lower in a fixed timeframe, its true value would become apparent in a competitive experiment with a substrate containing multiple nucleophilic sites (e.g., an amino alcohol), where it would preferentially acylate the more nucleophilic amine over the alcohol.

Conclusion: Selecting the Right Reagent for the Job

The choice of an acylating agent is a strategic decision in synthesis design.

  • Acetyl Chloride and Benzoyl Chloride are powerful, cost-effective reagents ideal for simple, robust acylations where high reactivity is paramount and selectivity is a secondary concern. [2][5]* 6-Morpholinonicotinoyl Chloride represents a class of modern, tailored reagents. Its attenuated reactivity, a direct consequence of the electron-donating morpholino group, translates into enhanced chemoselectivity. This makes it an invaluable tool for the late-stage functionalization of complex molecules and the construction of highly specific pharmacophores in drug development, where preserving sensitive functional groups is critical.

Researchers and drug development professionals must weigh the trade-offs between reactivity, selectivity, cost, and handling requirements. For intricate synthetic challenges demanding precision, the controlled reactivity of substituted heterocyclic acylating agents like 6-Morpholinonicotinoyl chloride offers a distinct advantage over its more classical, indiscriminately reactive counterparts.

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A Comparative Benchmarking Guide to 6-Morpholinonicotinoyl Chloride for Amine-Directed Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent linkage of molecules to proteins and other biomolecules—a process known as bioconjugation—is a cornerstone of modern biotechnology. The choice of coupling chemistry is critical, dictating the efficiency, stability, and ultimate functionality of the resulting conjugate. This guide provides an in-depth comparison of 6-Morpholinonicotinoyl chloride, a member of the acyl chloride family of reagents, against the most prevalent amine-reactive alternatives: N-hydroxysuccinimide (NHS) esters and carbodiimide chemistry (EDC/NHS).

Introduction: The Critical Role of Amine-Reactive Chemistries

The primary targets for bioconjugation on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group. These primary amines are nucleophilic and readily react with electrophilic reagents to form stable amide bonds. An ideal amine-reactive reagent should offer high efficiency, specificity, and stability in aqueous environments, where most bioconjugation reactions are performed.

Mechanism of Action: A Tale of Three Reagents

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

6-Morpholinonicotinoyl Chloride: The Acyl Chloride Pathway

6-Morpholinonicotinoyl chloride, as an acyl chloride, is a highly reactive electrophile. The reaction with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable amide bond.

Caption: Nucleophilic acyl substitution by an amine on an acyl chloride.

NHS Esters: The Workhorse of Bioconjugation

N-hydroxysuccinimide (NHS) esters are the most widely used reagents for amine modification.[] They react with primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[] This reaction is highly selective for primary amines at a slightly alkaline pH.[]

Caption: Reaction of a primary amine with an NHS ester.

EDC/NHS Chemistry: The "Zero-Length" Crosslinker

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[2] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[2] The addition of N-hydroxysuccinimide (NHS) stabilizes this intermediate by converting it to a more stable, amine-reactive NHS ester, thereby increasing the coupling efficiency.[2]

EDC_NHS_Mechanism cluster_0 Carboxyl Activation cluster_1 NHS Ester Formation cluster_2 Amine Reaction R-COOH R-COOH EDC EDC R-COOH->EDC Reacts with O-Acylisourea O-Acylisourea Intermediate EDC->O-Acylisourea O-Acylisourea_2 O-Acylisourea Intermediate NHS NHS O-Acylisourea_2->NHS Reacts with NHS_Ester R-C(O)-O-NHS NHS->NHS_Ester NHS_Ester_2 R-C(O)-O-NHS R'-NH2 R'-NH₂ NHS_Ester_2->R'-NH2 Reacts with Amide R-C(O)-NH-R' R'-NH2->Amide

Caption: Two-step EDC/NHS coupling workflow.

Performance Benchmarking: A Head-to-Head Comparison

The choice of reagent significantly impacts the outcome of a bioconjugation reaction. The following table summarizes the key performance characteristics of 6-Morpholinonicotinoyl chloride (as a representative acyl chloride) and its alternatives.

Feature6-Morpholinonicotinoyl Chloride (Acyl Chloride)NHS EstersEDC/NHS Coupling
Reactivity Very HighHighHigh (with NHS)
Stability in Aqueous Buffer Low, rapid hydrolysisModerate, hydrolysis is a competing reactionO-acylisourea intermediate is highly unstable, NHS ester intermediate is more stable[2]
Optimal pH Typically lower pH, but hydrolysis is rapid7.2 - 8.5[]Activation: 4.5-7.2; Amine Reaction: 7.0-8.0[3]
Byproducts HCl (acidic)N-hydroxysuccinimide (NHS)Isourea (water-soluble) and NHS
Selectivity Less selective, can react with other nucleophilesHighly selective for primary amines[]Selective for primary amines (with NHS)
Ease of Use Requires anhydrous conditions for storage and initial dissolutionRelatively easy to use in aqueous buffersTwo-step process, requires careful pH control
Resulting Bond Stable Amide BondStable Amide Bond[]Stable Amide Bond

Experimental Protocols: A Practical Guide

Reproducibility is key in scientific research. The following are generalized protocols for bioconjugation using each of the discussed chemistries. Optimization is often necessary for specific applications.

Protocol 1: General Procedure for Protein Labeling with 6-Morpholinonicotinoyl Chloride

Causality Behind Choices: Acyl chlorides are highly susceptible to hydrolysis. Therefore, the reagent should be dissolved in an anhydrous solvent immediately before use and added to the protein solution in a controlled manner. The reaction is typically performed at a neutral to slightly alkaline pH to ensure the deprotonation of lysine residues, but this also accelerates hydrolysis, creating a narrow window for efficient conjugation.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

  • 6-Morpholinonicotinoyl chloride

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Reagent Stock: Immediately before use, dissolve 6-Morpholinonicotinoyl chloride in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Reaction: While gently stirring, add a 10- to 20-fold molar excess of the 6-Morpholinonicotinoyl chloride solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol 2: Protein Labeling with NHS Ester

Causality Behind Choices: NHS esters also hydrolyze in aqueous solutions, with the rate of hydrolysis increasing with pH.[4] The optimal pH for the reaction is a compromise between ensuring the amine is deprotonated and minimizing hydrolysis.[5] A pH of 8.3-8.5 is often used.[5]

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Prepare Reagent Stock: Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

  • Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution in the reaction buffer.

  • Incubation: Incubate for 1-4 hours at room temperature or overnight at 4°C.[]

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Purify the conjugate using a desalting column.

Protocol 3: Two-Step Protein Labeling using EDC/NHS

Causality Behind Choices: This two-step protocol is designed to maximize efficiency and minimize unwanted side reactions.[7] The first step, carboxyl activation, is performed at a slightly acidic pH (4.5-6.0) to optimize EDC activity.[8] The second step, the reaction with the amine, is carried out at a physiological to slightly alkaline pH (7.2-8.5) to facilitate nucleophilic attack by the primary amine.[7]

Materials:

  • Protein with carboxyl groups

  • Molecule with primary amines

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-8.5

  • EDC

  • NHS (or Sulfo-NHS for increased water solubility)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Desalting column

Procedure:

  • Activate Carboxyl Groups: Dissolve the carboxyl-containing protein in the activation buffer.

  • Add EDC and NHS: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.

  • Incubate: Incubate for 15-30 minutes at room temperature.

  • Add Amine-Containing Molecule: Add the amine-containing molecule to the activated protein solution.

  • Incubate: Incubate for 2 hours at room temperature.

  • Quench: Add quenching solution and incubate for 15 minutes.

  • Purification: Purify the conjugate using a desalting column.

Quantitative Analysis of Conjugation Efficiency

To objectively compare the efficiency of these methods, it is essential to quantify the extent of labeling.

Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the number of ligand molecules conjugated per protein molecule, is a critical parameter. For chromogenic or fluorescent labels, DOL can be determined spectrophotometrically using the Beer-Lambert law.[9]

Chromatographic and Mass Spectrometric Analysis

High-performance liquid chromatography (HPLC) techniques, such as reversed-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC), are powerful tools for assessing conjugation efficiency and purity.[][10] Mass spectrometry (MS) provides a precise measurement of the molecular weight of the conjugate, allowing for the direct determination of the number of attached ligands.[11]

Analytical MethodInformation Provided
UV-Vis Spectroscopy Degree of Labeling (DOL) for chromogenic/fluorescent labels.
RP-HPLC Purity, separation of labeled and unlabeled protein, quantification of free label.[10]
HIC Separation of species with different DOLs.[12]
Mass Spectrometry (MS) Precise molecular weight of the conjugate, confirmation of DOL, identification of side products.[11]

Stability of the Resulting Amide Bond

The amide bond formed by all three methods is generally considered highly stable under physiological conditions due to resonance stabilization.[3] The primary difference in stability lies with the reagents and intermediates, not the final conjugate. Acyl chlorides and the O-acylisourea intermediate from EDC are significantly less stable in aqueous environments than NHS esters.[2][3]

Conclusion and Recommendations

The choice of an amine-reactive bioconjugation reagent is a critical decision that should be based on the specific requirements of the application.

  • 6-Morpholinonicotinoyl Chloride (Acyl Chlorides): Due to their extreme reactivity and instability in aqueous solutions, acyl chlorides are less commonly used in standard bioconjugation protocols. They may be suitable for applications in non-aqueous environments or when extremely rapid reaction kinetics are required and the resulting acidic byproduct can be tolerated.

  • NHS Esters: Represent the gold standard for amine-directed bioconjugation.[] They offer a good balance of reactivity, selectivity, and stability, making them suitable for a wide range of applications.

  • EDC/NHS Coupling: This method is indispensable when conjugating a molecule with a carboxyl group to a primary amine. The two-step protocol provides high efficiency and control over the reaction.[7]

For most researchers, NHS esters will be the reagent of choice for labeling proteins with molecules that are already functionalized with an amine-reactive group. When starting with a carboxyl-containing molecule, EDC/NHS chemistry is the preferred method. While 6-Morpholinonicotinoyl chloride offers high reactivity, its practical application in aqueous bioconjugation is limited by its hydrolytic instability.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • ResearchGate. (2015, August 9). What is the best and reliable approach to prepare EDC/NHS solution?. Retrieved from [Link]

  • Luo, W., et al. (2016). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. AIP Advances, 6(11), 115019.
  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Kurbangalieva, A., et al. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 26(16), 4945.
  • Wakankar, A., et al. (2011).
  • Glasp. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides | Khan Academy | Video Summary and Q&A. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

  • Bio-Synthesis. (n.d.). Mass Spectrometry Analysis. Retrieved from [Link]

  • Lu, Y., et al. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Journal of the American Society for Mass Spectrometry, 29(10), 1937–1948.
  • ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with.... Retrieved from [Link]

  • Wang, Y., et al. (2023). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Analytical Chemistry, 95(47), 17350–17358.
  • Khan Academy. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • ResearchGate. (2023, August 5). (PDF) In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates. Retrieved from [Link]

  • CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. bioRxiv.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • MDPI. (n.d.). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Site-Specific Photoaffinity Bioconjugation for the Creation of 89Zr-Labeled Radioimmunoconjug
  • (2013). Bioconjugation Protocols. In: Methods in Molecular Biology. Humana Press.
  • Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. Retrieved from [Link]

  • Zhang, C., et al. (2016). Arylation Chemistry for Bioconjugation.
  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5495–5551.
  • Zhang, C., et al. (2016). Fast Cysteine Bioconjugation Chemistry. Accounts of Chemical Research, 49(9), 1839–1848.
  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • (2011). Bioconjugation Protocols: Strategies and Methods. In: Methods in Molecular Biology. Humana Press.
  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Reddit. (2020, July 25). Why do labs use acyl chlorides for peptide synthesis?. Retrieved from [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug
  • Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Thio-NHS esters are non-innocent protein acylating reagents.

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A Comparative Guide to Analytical Methods for Quantifying 6-Morpholinonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Morpholinonicotinoyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the potent reversible monoamine oxidase A (MAO-A) inhibitor, Moclobemide. As with any active pharmaceutical ingredient (API) synthesis, the precise quantification of this reactive intermediate is critical for ensuring reaction efficiency, controlling impurity profiles, and guaranteeing the final product's quality and safety. The inherent reactivity of the acyl chloride functional group, however, presents a unique set of analytical challenges, primarily its susceptibility to hydrolysis.

This guide provides a comparative analysis of suitable analytical methodologies for the accurate quantification of 6-Morpholinonicotinoyl chloride. We will explore the theoretical underpinnings and practical considerations of High-Performance Liquid Chromatography (HPLC) with UV detection (requiring derivatization), direct analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and implement the most appropriate analytical strategy for their specific needs.

The Analytical Challenge: The Reactive Nature of Acyl Chlorides

The primary analytical hurdle in quantifying 6-Morpholinonicotinoyl chloride is its high reactivity, particularly towards nucleophiles like water. This necessitates careful sample handling and method design to prevent degradation of the analyte before and during analysis. Analytical methods must be stability-indicating, meaning they can distinguish the intact acyl chloride from its degradation products, primarily 6-morpholinonicotinic acid.[1][2][3]

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical technique hinges on a balance of sensitivity, selectivity, sample matrix complexity, and available instrumentation. Here, we compare three robust methods for the quantification of 6-Morpholinonicotinoyl chloride.

Parameter HPLC-UV (with Derivatization) LC-MS/MS (Direct Analysis) GC-MS (with Derivatization)
Principle Chromatographic separation followed by UV detection of a stable, chromophoric derivative.Chromatographic separation followed by mass spectrometric detection based on mass-to-charge ratio.Chromatographic separation of a volatile derivative followed by mass spectrometric detection.
Selectivity Good to Excellent (dependent on chromatography and derivatization)Excellent (based on parent and fragment ion masses)Excellent (based on retention time and mass spectrum)
Sensitivity Good (ng/mL range)[4]Excellent (pg/mL to ng/mL range)[5][6]Very Good (µg/L to ng/kg range)[7]
Sample Prep More complex (requires a validated derivatization step)[4]Simpler (often "dilute and shoot")[8]Complex (requires derivatization and extraction)[7]
Instrumentation Widely available (standard HPLC-UV)More specialized and expensiveStandard GC-MS systems are common
Throughput ModerateHighModerate
Matrix Effects Can be an issue, but often mitigated by derivatization and extraction.Can be significant (ion suppression/enhancement), requiring careful method development.[9]Less prone to matrix effects than LC-MS/MS.
Stability Indicating Yes, if the method separates the derivative from degradation products.[10]Yes, by monitoring for the mass of the hydrolyzed acid.Yes, by separating the derivatized analyte from derivatized degradants.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via Pre-column Derivatization

Direct HPLC-UV analysis of 6-Morpholinonicotinoyl chloride is challenging due to its limited UV chromophore and high reactivity in typical reversed-phase mobile phases. A pre-column derivatization strategy is therefore proposed to form a stable, UV-active derivative.[4][11] This approach enhances both sensitivity and selectivity.

Causality Behind Experimental Choices

The choice of derivatizing agent is critical. A nucleophile that reacts efficiently with the acyl chloride to form a stable, highly chromophoric product is ideal. Based on established methods for other acyl chlorides, we propose the use of 2-nitrophenylhydrazine.[4] The reaction should be conducted in an aprotic solvent to prevent hydrolysis of the analyte. The resulting hydrazide derivative will have a strong UV absorbance at a higher wavelength, moving it away from potential interferences from the sample matrix.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis S1 Accurately weigh sample containing 6-Morpholinonicotinoyl chloride S2 Dissolve in anhydrous acetonitrile S1->S2 D1 Add 2-nitrophenylhydrazine reagent solution S2->D1 D2 Incubate at room temperature for 30 minutes D1->D2 A1 Inject derivatized sample onto C18 column D2->A1 A2 Isocratic or gradient elution (Acetonitrile/Water) A1->A2 A3 UV Detection at an appropriate high wavelength A2->A3 A4 Quantify against a derivatized standard curve A3->A4

Caption: HPLC-UV workflow with pre-column derivatization.

Detailed Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of 6-Morpholinonicotinoyl chloride standard in anhydrous acetonitrile (e.g., 1 mg/mL).

    • Prepare working standards by serial dilution of the stock solution.

    • Prepare sample solutions by accurately weighing the test material and dissolving it in anhydrous acetonitrile to achieve a concentration within the calibration range.

  • Derivatization Procedure: [4]

    • To 1.0 mL of each standard and sample solution, add 1.0 mL of a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For Mass-Spec compatibility, formic acid can be used as an additive instead of phosphoric acid.[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[13]

    • Detection: UV at a wavelength determined by the absorption maximum of the derivative (likely >300 nm).

    • Injection Volume: 10 µL.

  • Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

    • Specificity will be demonstrated by separating the derivative peak from potential impurities and the derivatized hydrolysis product.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, potentially allowing for the direct analysis of 6-Morpholinonicotinoyl chloride without derivatization.[8] This significantly simplifies sample preparation and increases throughput.

Causality Behind Experimental Choices

The key to a successful direct LC-MS/MS method is to minimize analyte degradation during sample preparation and analysis. This is achieved by using a non-aqueous, aprotic solvent for sample dissolution and a rapid chromatographic method with a mobile phase that is less conducive to hydrolysis. Electrospray ionization (ESI) in positive ion mode is expected to be efficient for this molecule.[14] Multiple Reaction Monitoring (MRM) will be used for quantification, providing excellent selectivity and sensitivity.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis S1 Accurately weigh sample S2 Dissolve and dilute in anhydrous acetonitrile ('Dilute & Shoot') S1->S2 A1 Inject onto a fast-eluting C18 or HILIC column S2->A1 A2 Rapid gradient elution with organic mobile phase A1->A2 A3 ESI+ source ionization A2->A3 A4 Tandem MS detection (MRM) A3->A4 A5 Quantify against a standard curve A4->A5

Caption: Direct LC-MS/MS analysis workflow.

Detailed Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of 6-Morpholinonicotinoyl chloride in anhydrous acetonitrile (e.g., 1 mg/mL).

    • Prepare working standards by serial dilution.

    • Prepare sample solutions by dissolving the material in anhydrous acetonitrile to a concentration within the calibration range.

  • LC-MS/MS Conditions:

    • Column: A fast-eluting column such as a C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) or a HILIC column for polar compounds.[15]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A high starting percentage of organic solvent is recommended.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions: The precursor ion will be the [M+H]+ of 6-Morpholinonicotinoyl chloride. Product ions will be determined by infusing a standard solution and performing a product ion scan.

  • Validation:

    • The method must be validated for specificity, linearity, accuracy, precision, and robustness.[9]

    • Matrix effects should be carefully evaluated, especially if analyzing complex samples.[9] The use of a stable isotope-labeled internal standard is recommended if available.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the polarity and low volatility of 6-Morpholinonicotinoyl chloride necessitate a derivatization step. This is a common strategy for analyzing polar compounds like morpholine derivatives by GC.[7]

Causality Behind Experimental Choices

The goal of derivatization for GC-MS is to create a more volatile and thermally stable derivative. A common approach for compounds with active hydrogens (which can be formed upon reaction with a derivatizing agent) is silylation. However, a more direct approach for an acyl chloride would be to react it with an alcohol, such as methanol or ethanol, in the presence of a non-nucleophilic base to form the corresponding ester. This ester will be significantly more volatile than the parent compound.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_deriv Derivatization (Esterification) cluster_analysis GC-MS Analysis S1 Accurately weigh sample S2 Dissolve in anhydrous solvent (e.g., Dichloromethane) S1->S2 D1 Add anhydrous ethanol and a non-nucleophilic base (e.g., pyridine) S2->D1 D2 Incubate to form ethyl 6-morpholinonicotinate D1->D2 A1 Inject derivatized sample D2->A1 A2 Temperature programmed separation on a suitable GC column (e.g., HP-5) A1->A2 A3 Electron Ionization (EI) A2->A3 A4 Mass spectrometric detection (Scan or SIM mode) A3->A4 A5 Quantify against a derivatized standard curve A4->A5

Sources

A Comparative Analysis of Hydrophilic Linkers for Antibody-Drug Conjugates: Featuring a 6-Morpholinonicotinoyl-Based Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that bridges the antibody and the cytotoxic payload. The choice of linker dictates the stability of the ADC in circulation, the efficiency of drug release at the tumor site, and the overall pharmacokinetic profile of the conjugate. As the field of ADCs matures, there is a growing emphasis on the development of novel linker technologies that can overcome the limitations of early-generation ADCs, particularly those associated with hydrophobic payloads.

This guide provides a comparative study of hydrophilic linkers used in ADCs, with a special focus on the potential utility of linkers derived from 6-Morpholinonicotinoyl chloride. We will explore the rationale behind the use of hydrophilic linkers, compare different hydrophilic moieties, and provide experimental protocols for the synthesis and evaluation of a hypothetical 6-Morpholinonicotinoyl-based linker.

The Imperative for Hydrophilic Linkers in Modern ADCs

Many potent cytotoxic agents used as ADC payloads are highly hydrophobic. This inherent hydrophobicity can lead to several challenges in ADC development, including:

  • Aggregation: Hydrophobic interactions between payload molecules on different ADCs can cause them to aggregate, leading to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.

  • Rapid Clearance: Aggregated or highly hydrophobic ADCs are often rapidly cleared from circulation by the reticulo-endothelial system, resulting in a shorter half-life and reduced tumor accumulation.

  • Limited Drug-to-Antibody Ratio (DAR): The number of hydrophobic drug molecules that can be conjugated to an antibody is often limited, as higher DAR values can exacerbate aggregation issues.

Hydrophilic linkers are designed to counteract these effects by increasing the overall hydrophilicity of the ADC.[1][2] This can lead to improved solubility, reduced aggregation, and enhanced pharmacokinetic properties.[3][4] Common strategies for increasing linker hydrophilicity include the incorporation of polyethylene glycol (PEG) chains, charged groups such as sulfonates, and other polar moieties.[1] The morpholine scaffold, a common motif in medicinal chemistry, is another attractive option for introducing hydrophilicity due to its polar nature and hydrogen bonding capabilities.[5][6]

Comparative Landscape of Hydrophilic Linkers

The ideal hydrophilic linker should not only improve the physicochemical properties of the ADC but also maintain a balance between plasma stability and efficient payload release within the target cell. Below is a comparison of different approaches to designing hydrophilic linkers.

Linker MoietyAdvantagesDisadvantagesRepresentative Examples
Polyethylene Glycol (PEG) - Highly hydrophilic and biocompatible- Can be of varying lengths to fine-tune properties- Reduces immunogenicity- Can be polydisperse, leading to heterogeneous ADCs- May negatively impact cell permeability in some casesLinear and branched PEG chains of various molecular weights
Sulfonates - Introduce a negative charge, significantly increasing hydrophilicity- Can improve aqueous solubility- The presence of a charge may alter the isoelectric point of the antibody- Potential for non-specific interactions with positively charged biomoleculesLinkers containing sulfonate (-SO3-) groups
Morpholine - Introduces polarity and hydrogen bonding capacity- Chemically stable and synthetically accessible- Can improve pharmacokinetic properties- Less data available in the context of ADC linkers compared to PEG and sulfonates- May require optimization to achieve desired level of hydrophilicityHypothetical linkers derived from 6-Morpholinonicotinoyl chloride

A Hypothetical 6-Morpholinonicotinoyl-Based Linker: Design and Rationale

To illustrate the potential of a morpholino-containing linker, we propose a hypothetical linker derived from 6-Morpholinonicotinoyl chloride. The design incorporates the morpholino group for hydrophilicity, a cleavable dipeptide sequence (valine-citrulline) for protease-mediated release in the lysosome, and a self-immolative p-aminobenzyl carbamate (PABC) spacer to ensure the release of the unmodified payload.

Diagram of the Proposed 6-Morpholinonicotinoyl-Based Linker

G cluster_payload Payload cluster_linker Linker cluster_antibody Antibody Payload Cytotoxic Payload (e.g., MMAE) PABC PABC Spacer (Self-immolative) PABC->Payload ValCit Val-Cit Dipeptide (Cleavable) ValCit->PABC Spacer Spacer (e.g., Alkyl chain) Spacer->ValCit Morpholino 6-Morpholinonicotinoyl (Hydrophilic Moiety) Morpholino->Spacer Antibody Monoclonal Antibody Antibody->Morpholino Conjugation Site (e.g., Lysine) G A 1. Couple Val-Cit to PABC-Payload B 2. Couple Spacer to Val-Cit-PABC-Payload A->B D 4. Couple activated 6-Morpholinonicotinoyl to Spacer B->D C 3. Activate 6-Morpholinonicotinic acid C->D E 5. Final Product Purification D->E

Caption: Synthetic workflow for the 6-Morpholinonicotinoyl-based linker-payload.

Step-by-Step Procedure:

  • Val-Cit-PABC-Payload Synthesis:

    • Protect the N-terminus of Valine-Citrulline dipeptide with an appropriate protecting group (e.g., Fmoc).

    • Couple the C-terminus of the protected dipeptide to the amine group of the PABC-payload conjugate using a standard peptide coupling reagent (e.g., HATU, HOBt).

    • Deprotect the N-terminus of the dipeptide.

  • Spacer Attachment:

    • Couple a bifunctional spacer (e.g., with a carboxyl and an amine group) to the N-terminus of the Val-Cit-PABC-Payload conjugate.

  • Activation of 6-Morpholinonicotinic Acid:

    • Convert the carboxylic acid of 6-Morpholinonicotinic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, by reacting it with N,N'-Disuccinimidyl carbonate (DSC) or a similar activating agent.

  • Final Coupling:

    • React the activated 6-Morpholinonicotinoyl-NHS ester with the terminal amine of the spacer-Val-Cit-PABC-Payload conjugate.

  • Purification:

    • Purify the final drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Conjugation to a Monoclonal Antibody

This protocol describes the conjugation of the synthesized drug-linker to a monoclonal antibody via lysine residues.

Step-by-Step Procedure:

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Conjugation Reaction:

    • Add the purified 6-Morpholinonicotinoyl-Val-Cit-PABC-Payload conjugate (with an NHS ester or other amine-reactive group) to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature or 4°C for a defined period (e.g., 2-4 hours).

  • Purification of the ADC:

    • Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Buffer exchange the purified ADC into a formulation buffer suitable for storage.

Protocol 3: ADC Characterization and Stability Assessment

This protocol details the analytical methods for characterizing the resulting ADC and evaluating its stability.

Step-by-Step Procedure:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Determine the average DAR using hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).

  • Aggregation Analysis:

    • Assess the level of aggregation in the purified ADC sample using size-exclusion chromatography (SEC).

  • In Vitro Plasma Stability Assay:

    • Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

    • At each time point, analyze the samples by a suitable method (e.g., ELISA for total antibody and LC-MS for released payload) to quantify the amount of intact ADC and released drug. [7]

Expected Outcomes and Comparative Data

An ADC constructed with the proposed 6-Morpholinonicotinoyl-based linker would be expected to exhibit improved physicochemical properties compared to an ADC with a more hydrophobic linker. The following table summarizes the expected comparative data.

ParameterADC with Hydrophobic LinkerADC with PEG-based LinkerADC with 6-Morpholinonicotinoyl Linker (Expected)
Aggregation (% by SEC) High (>5%)Low (<1%)Low (<1%)
Hydrophobicity (HIC Retention Time) LongShortIntermediate to Short
Plasma Stability (% intact ADC after 7 days) VariableHighHigh
In Vitro Cytotoxicity (IC50) PotentPotentPotent
In Vivo Efficacy (Tumor Growth Inhibition) ModerateHighHigh
In Vivo Tolerability (Maximum Tolerated Dose) LowerHigherHigher

Conclusion

The development of novel linker technologies is paramount to advancing the field of antibody-drug conjugates. Hydrophilic linkers play a crucial role in enabling the use of potent, hydrophobic payloads by mitigating issues of aggregation and rapid clearance. While PEG and sulfonate-containing linkers are well-established, the exploration of other hydrophilic moieties, such as the morpholino group, offers exciting new avenues for linker design.

A linker derived from 6-Morpholinonicotinoyl chloride, as proposed in this guide, has the potential to offer a favorable balance of hydrophilicity, stability, and synthetic accessibility. The experimental protocols provided herein offer a roadmap for the synthesis, conjugation, and evaluation of such a linker, allowing for a direct comparison with existing hydrophilic linker technologies. Further research and development in this area will undoubtedly contribute to the creation of next-generation ADCs with improved therapeutic indices.

References

  • AN IMPROVED METHOD FOR COVALENTLY CONJUGATING MORPHOLINO OLIGOMERS TO ANTITUMOR ANTIBODIES. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. (2011). PubMed. Retrieved January 18, 2026, from [Link]

  • Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. (2024). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Linkers for antibody drug conjugates. (2018). Google Patents.
  • Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022). PubMed. Retrieved January 18, 2026, from [Link]

  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022). Frontiers. Retrieved January 18, 2026, from [Link]

  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Antibody-drug conjugates comprising branched linkers and methods related thereto. (2017). Google Patents.
  • Branched drug-linker conjugates for the coupling to biological targeting molecules. (2015). EPO. Retrieved January 18, 2026, from [Link]

  • Antibody-drug conjugates: Intellectual property considerations. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Cancer Drugs: Strategies For Patenting Antibody-Drug Conjugate Inventions. (2024). Foley & Lardner LLP. Retrieved January 18, 2026, from [Link]

  • Linkers for ADCs. (n.d.). NJ Bio, Inc. Retrieved January 18, 2026, from [Link]

  • Drug-linker Conjugates. (n.d.). Amerigo Scientific. Retrieved January 18, 2026, from [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved January 18, 2026, from [Link]

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Safety Operating Guide

A Scientist's Guide to the Safe Disposal of 6-Morpholinonicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. 6-Morpholinonicotinoyl Chloride is a valuable building block in drug discovery, but its classification as an acyl chloride demands a rigorous and chemically-informed approach to its disposal. This guide moves beyond simple checklists to provide a procedural and mechanistic understanding of how to manage this reagent safely, ensuring the protection of personnel, facilities, and the environment.

Hazard Assessment & Core Principles: Understanding the 'Why'

Proper disposal begins with a fundamental understanding of the compound's chemical reactivity. The procedures outlined below are not arbitrary; they are dictated by the inherent chemistry of the acyl chloride functional group.

The Inherent Reactivity of Acyl Chlorides: The Hydrolysis Reaction

6-Morpholinonicotinoyl Chloride, like all acyl chlorides, is highly susceptible to nucleophilic attack, particularly by water. This reaction, known as hydrolysis, is the cornerstone of its deactivation and disposal.[1][2] The carbonyl carbon is highly electrophilic (δ+) due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it a prime target for nucleophiles like water.[1]

The hydrolysis reaction proceeds rapidly, breaking down the acyl chloride to form the corresponding carboxylic acid (6-Morpholinonicotinic acid) and hydrogen chloride (HCl), which is corrosive and will form hydrochloric acid in solution.[3] This reaction is often exothermic and the vigorous evolution of HCl gas can cause dangerous pressure buildup and create a corrosive atmosphere.[4] Therefore, simply discarding the compound or washing it down the drain with water is unacceptable and hazardous.[5] Our disposal strategy is, in essence, a controlled and neutralized version of this hydrolysis reaction.

Primary Hazards of 6-Morpholinonicotinoyl Chloride

Based on safety data for analogous compounds and the known reactivity of the acyl chloride class, the primary hazards are:

  • Corrosive: Causes severe skin burns and serious eye damage upon contact.[6][7]

  • Moisture Sensitive & Hygroscopic: Reacts with atmospheric moisture, leading to degradation of the reagent and release of corrosive HCl gas.[6] Containers should be stored under an inert atmosphere and handled quickly.[8]

  • Inhalation Hazard: Inhalation of dust or the HCl vapors produced upon hydrolysis can cause severe irritation to the respiratory system.[9] All handling must be performed in a certified chemical fume hood.

The Golden Rules of Chemical Waste Management

All disposal procedures must align with universal laboratory waste guidelines:

  • Segregation is Key: Never mix incompatible waste streams. Acyl chlorides and their subsequent acidic waste should be kept separate from bases, cyanides, and reactive metals.[10][11]

  • Proper Containment: Use appropriate, clearly labeled, and sealed waste containers.[12][13] For aqueous waste, plastic containers are often preferred.[12]

  • Designated Storage: Store all hazardous waste in a designated Satellite Accumulation Area (SAA) pending collection by your institution's Environmental Health & Safety (EH&S) office.[11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or beginning any disposal procedure, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

  • Hand Protection: Wear nitrile gloves (double-gloving is recommended) suitable for handling corrosive materials.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure sleeves are down and the coat is fully buttoned.

  • Respiratory Protection: All manipulations must be conducted within a chemical fume hood.[9]

Step-by-Step Disposal & Deactivation Protocol

This protocol is designed for the controlled neutralization of small research quantities of 6-Morpholinonicotinoyl Chloride. For quantities larger than 5-10 grams, or for bulk container disposal, it is mandatory to contact your institution's EH&S department for direct collection.[5][12]

Protocol for Small Quantities (< 5 g)

This procedure uses a weak base (sodium bicarbonate) to slowly quench the acyl chloride and neutralize the HCl byproduct as it forms.

Step 1: Preparation (in a chemical fume hood)

  • Place a stir bar in a beaker or flask that is at least 10 times larger than the volume of the quenching solution to accommodate potential foaming.

  • Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃).

  • Place the beaker in an ice/water bath on a magnetic stir plate and begin gentle stirring. This will help dissipate the heat generated during the exothermic hydrolysis reaction.

Step 2: Controlled Addition

  • Carefully and slowly add the 6-Morpholinonicotinoyl Chloride to the stirring bicarbonate solution in very small portions (e.g., using a spatula tip for solids).

  • Causality: Adding the acyl chloride slowly to the basic solution is critical. It ensures that the HCl generated from hydrolysis is immediately neutralized, preventing its release as a corrosive gas and controlling the reaction's exothermicity. Vigorous gas (CO₂) evolution will be observed; add the reagent slowly enough to prevent the solution from foaming over.

Step 3: Neutralization and Verification

  • Once all the acyl chloride has been added and the vigorous gas evolution has ceased, allow the solution to stir and slowly warm to room temperature.

  • Test the pH of the solution using a pH strip. The final pH should be between 5.5 and 10.0. If the solution is still acidic, add more sodium bicarbonate solution until the pH is in the safe range. This step is a self-validating check to ensure complete neutralization.[11]

Step 4: Final Disposal

  • Transfer the neutralized aqueous solution to a properly labeled hazardous waste container designated for "Aqueous Corrosive Waste" or as directed by your institution's EH&S guidelines.

  • Include a full list of the contents on the waste tag.

  • Never pour the neutralized solution down the sink unless you have explicit permission from your local EH&S and water authority, as it now contains the organic carboxylate salt.[5]

Data Summary for Small-Scale Disposal
ParameterSpecificationRationale & Key Precaution
Deactivating Agent 5-10% Sodium Bicarbonate (aq)A weak base that safely neutralizes HCl and is easy to handle.
Reaction Vessel Beaker or Flask (≥10x volume)Prevents overflow from CO₂ evolution (foaming).
Temperature Control Ice/Water BathManages the exothermic reaction to prevent boiling/splashing.
Addition Rate Slow, in small portionsCritical for controlling reaction rate and preventing violent effervescence.
Verification pH check (Target: 5.5 - 10.0)Confirms complete neutralization of HCl before final waste containment.
Final Waste Stream Labeled Aqueous Hazardous WasteEnsures compliance and safe handling by waste management personnel.

Emergency Procedures: Spill Management

In the event of a spill of solid 6-Morpholinonicotinoyl Chloride:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the fume hood is operational.

  • Don PPE: Don the full PPE as described in Section 2.

  • Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

  • Collect the Material: Carefully sweep the absorbed material and place it into a labeled, sealable container for hazardous solid waste.[6]

  • Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by water. Place all cleaning materials into the solid waste container.

  • Report: Report the incident to your lab supervisor and EH&S department as per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper handling and disposal of 6-Morpholinonicotinoyl Chloride waste.

G Figure 1. Decision Workflow for 6-Morpholinonicotinoyl Chloride Disposal cluster_prep Preparation Phase cluster_assessment Waste Assessment cluster_paths Disposal & Cleanup Paths cluster_final Final Waste Containment start Waste Identified: 6-Morpholinonicotinoyl Chloride ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood decision Assess Nature of Waste hood->decision small_quant Small Quantity (< 5g, non-spill) decision->small_quant  Routine Disposal large_quant Large Quantity (> 5g) or Bulk Container decision->large_quant spill Solid Spill decision->spill Emergency protocol Execute Controlled Hydrolysis & Neutralization Protocol (See Section 3.1) small_quant->protocol aqueous_waste Neutralized Aqueous Waste (Labeled, Sealed Container) protocol->aqueous_waste contact_ehs Label as Hazardous Waste. Contact EH&S for Pickup. large_quant->contact_ehs saa Store in Satellite Accumulation Area (SAA) contact_ehs->saa spill_protocol Execute Spill Cleanup Protocol (See Section 4) spill->spill_protocol solid_waste Contaminated Solid Waste (Labeled, Sealed Container) spill_protocol->solid_waste aqueous_waste->saa solid_waste->saa

Caption: Figure 1. Decision Workflow for 6-Morpholinonicotinoyl Chloride Disposal.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Save My Exams. (2024). Relative Ease of Hydrolysis. A Level Chemistry.
  • Fisher Scientific. (2024). Safety Data Sheet for 5-Bromonicotinoyl chloride.
  • The Organic Chemistry Tutor. (2020). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. YouTube.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Save My Exams. (n.d.). Acyl Chlorides Revision Notes. A Level Chemistry.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet for 4-(2-Chloroethyl)morpholine Hydrochloride.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet for 6-Chloronicotinoyl Chloride.
  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aqueous solution?
  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water.

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Mastering the Handling of 6-Morpholinonicotinoyl Chloride: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides comprehensive, immediate-use safety and logistical information for the handling and disposal of 6-Morpholinonicotinoyl Chloride (CAS 313350-36-6). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Inherent Risks of Acyl Chlorides

6-Morpholinonicotinoyl Chloride belongs to the acyl chloride family, a class of organic compounds known for their high reactivity. The primary hazards associated with this and similar compounds stem from their corrosive nature and vigorous reaction with moisture.[1] Contact with skin, eyes, or the respiratory tract can lead to severe irritation or chemical burns.[1][2] A critical characteristic of acyl chlorides is their reaction with water, including ambient humidity, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid.[1] This reactivity underscores the necessity for stringent moisture control and the use of appropriate personal protective equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling 6-Morpholinonicotinoyl Chloride. The following table outlines the minimum required PPE, with an emphasis on material compatibility and proper usage.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber).[3][4] Consider double-gloving.Acyl chlorides can permeate standard laboratory gloves. Nitrile and neoprene offer good resistance to a range of chemicals.[1][3] Butyl rubber provides excellent protection against corrosive materials.[2]
Eye and Face Protection Safety goggles with indirect ventilation and a full-face shield.[2][3]Protects against splashes and corrosive vapors that can cause severe eye damage.[2] A face shield offers an additional layer of protection for the entire face.[2]
Body Protection A lab coat, supplemented with a chemical-resistant apron.Prevents skin contact with the corrosive material.[3]
Respiratory Protection Use only within a certified chemical fume hood.[1][5] For emergencies or situations exceeding fume hood capacity, a NIOSH/MSHA-approved respirator with acid gas cartridges is necessary.[2][5]The reaction with moisture can release corrosive HCl gas. A fume hood is the primary engineering control to prevent inhalation.[1]

Operational Plan: From Receipt to Reaction

A systematic workflow is paramount to ensuring safety and experimental integrity. The following diagram and procedural steps outline the critical stages of handling 6-Morpholinonicotinoyl Chloride.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood Next prep_materials Assemble Anhydrous Materials prep_fumehood->prep_materials Next handle_weigh Weigh in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Next handle_reaction Perform Reaction Under Inert Atmosphere handle_transfer->handle_reaction Next cleanup_quench Quench Excess Reagent handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_quench->cleanup_waste Next cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate Next cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff Final Step

Caption: Workflow for Safe Handling of 6-Morpholinonicotinoyl Chloride.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, don all required personal protective equipment as outlined in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Material Preparation: All glassware and reagents must be scrupulously dried to prevent reaction with the acyl chloride. An inert atmosphere (e.g., nitrogen or argon) is highly recommended for the reaction setup.[6]

  • Handling:

    • Weighing: Tare a dry, sealed container within the fume hood. Carefully weigh the required amount of 6-Morpholinonicotinoyl Chloride.

    • Transfer: Promptly and carefully transfer the weighed compound to the reaction vessel under an inert atmosphere.

    • Reaction: Conduct the reaction, ensuring continuous inert atmosphere and appropriate temperature control.

  • Cleanup and Decontamination:

    • Quenching: Any excess 6-Morpholinonicotinoyl Chloride should be cautiously quenched by slow addition to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or a suitable alcohol. This should be done in the fume hood.

    • Glassware Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone) to remove residual compound, followed by the same quenching procedure before washing.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting.[5][6] Rinse the mouth with water. Seek immediate medical attention.[5][6]

  • Spill: Evacuate the immediate area. For small spills, use a dry, inert absorbent material. For larger spills, follow your institution's emergency spill response protocol. Do not use water to clean up spills.[1]

In any emergency, be prepared to provide the Safety Data Sheet (SDS) of the compound, or a similar acyl chloride, to emergency responders.[5]

Disposal Plan: Responsible Waste Management

Improper disposal of 6-Morpholinonicotinoyl Chloride and its associated waste can pose a significant environmental and safety hazard.

  • Quenching: As described in the cleanup procedure, all residual 6-Morpholinonicotinoyl Chloride must be quenched before disposal.

  • Waste Segregation:

    • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and weighing paper, should be collected in a designated, sealed container labeled "Hazardous Waste."

    • Liquid Waste: The quenched solution and any solvent rinses should be collected in a separate, sealed, and clearly labeled "Hazardous Waste" container. The pH of the aqueous waste should be checked and neutralized if necessary before collection.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program.[8] Never dispose of this chemical down the drain.[9]

By adhering to these rigorous safety and handling protocols, you can mitigate the risks associated with 6-Morpholinonicotinoyl Chloride and ensure a safe and productive research environment.

References

  • Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.Google Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.